Product packaging for Evacetrapib(Cat. No.:CAS No. 1186486-62-3)

Evacetrapib

Katalognummer: B612230
CAS-Nummer: 1186486-62-3
Molekulargewicht: 638.6 g/mol
InChI-Schlüssel: IHIUGIVXARLYHP-UXNJHFGPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Evacetrapib is a benzazepine.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H36F6N6O2 B612230 Evacetrapib CAS No. 1186486-62-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-[[(5S)-5-[[3,5-bis(trifluoromethyl)phenyl]methyl-(2-methyltetrazol-5-yl)amino]-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl]methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36F6N6O2/c1-18-11-19(2)27-25(12-18)26(5-4-10-42(27)16-20-6-8-22(9-7-20)28(44)45)43(29-38-40-41(3)39-29)17-21-13-23(30(32,33)34)15-24(14-21)31(35,36)37/h11-15,20,22,26H,4-10,16-17H2,1-3H3,(H,44,45)/t20?,22?,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIUGIVXARLYHP-UXNJHFGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(CCCN2CC3CCC(CC3)C(=O)O)N(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=NN(N=N5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=C1)[C@H](CCCN2CC3CCC(CC3)C(=O)O)N(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=NN(N=N5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36F6N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186486-62-3
Record name Evacetrapib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186486623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Evacetrapib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11655
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TRANS-4-{[(5S)-5-{[3,5-BIS(TRIFLUOROMETHYL)BENZYL](2-METHYL-2H-TETRAZOL-5-YL)AMINO}-7,9-DIMETHYL-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPIN-1-YL]METHYL}CYCLOHEXANECARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EVACETRAPIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51XWV9K850
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Evacetrapib's Mechanism of Action on Cholesteryl Ester Transfer Protein (CETP): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein that plays a pivotal role in the metabolism of lipoproteins.[1][2] It facilitates the transfer of cholesteryl esters (CE) from high-density lipoproteins (HDL) to apolipoprotein B (ApoB)-containing lipoproteins, such as very-low-density lipoproteins (VLDL) and low-density lipoproteins (LDL), in exchange for triglycerides (TG).[1][2][3][4] This action remodels lipoprotein particles, ultimately leading to lower levels of HDL cholesterol (HDL-C) and higher levels of LDL cholesterol (LDL-C).[2] Given the inverse correlation between HDL-C and cardiovascular disease risk, inhibiting CETP has been a major pharmacological target. Evacetrapib (LY2484595) is a potent, selective, benzazepine-based inhibitor of CETP developed to raise HDL-C and lower LDL-C.[2][3][5] This guide provides an in-depth technical overview of its mechanism of action, supported by quantitative data, experimental methodologies, and visual diagrams.

Core Mechanism of CETP Inhibition

CETP acts as a shuttle, forming transient complexes with lipoproteins to facilitate the exchange of neutral lipids.[2] The protein contains a long, hydrophobic tunnel that can accommodate CE and TG molecules, allowing them to move between HDL and ApoB-containing particles.[2]

This compound exerts its effect by directly inhibiting the activity of CETP.[3][5] While the precise binding interaction has been primarily explored through molecular dynamics simulations, these studies suggest that this compound, like other potent inhibitors, binds within the hydrophobic tunnel of the CETP protein.[6] This binding is thought to create a physical occlusion, disrupting the continuous channel necessary for lipid transport and reducing the structural flexibility and stability of the protein, thereby preventing the transfer of CE from HDL to LDL and VLDL.[6]

CETP_Mechanism cluster_HDL HDL Particle cluster_ApoB ApoB-Containing Particle HDL HDL (High Cholesteryl Ester) CETP CETP HDL->CETP CE Transfer VLDL_LDL VLDL / LDL (High Triglyceride) VLDL_LDL->CETP TG Transfer CETP->HDL TG Transfer CETP->VLDL_LDL CE Transfer This compound This compound This compound->CETP Inhibition

Caption: CETP-mediated lipid transfer and its inhibition by this compound.

Quantitative Data: Potency and Efficacy

This compound demonstrated high potency in both biochemical assays and in vivo models, distinguishing it from earlier CETP inhibitors like dalcetrapib.[5]

Table 1: In Vitro Inhibitory Potency of this compound

Assay Type Target IC₅₀
Biochemical Assay Recombinant Human CETP 5.5 nM[5]

| Plasma Assay | CETP Activity in Human Plasma | 36 nM[5] |

In animal models, this compound produced robust and dose-dependent inhibition of CETP, leading to significant increases in HDL-C levels.

Table 2: In Vivo Efficacy in Human CETP/ApoAI Transgenic Mice

Compound Parameter Value
This compound Ex vivo CETP Inhibition (ED₅₀) < 5 mg/kg[5]
This compound CETP Inhibition (30 mg/kg, 8h post-dose) 98.6%[5]
This compound HDL-C Increase (30 mg/kg, 8h post-dose) 129.7%[5]

| Torcetrapib | Ex vivo CETP Inhibition (ED₅₀) | 1.3 - 4.0 mg/kg[5] |

Clinical trials confirmed these potent effects in humans. The ACCELERATE trial, a large-scale phase 3 study, showed dramatic and sustained changes in patient lipid profiles.

Table 3: Lipid Profile Changes in the ACCELERATE Trial (this compound 130 mg/day vs. Placebo)

Lipid Parameter Change with this compound Change with Placebo Reference
HDL-C +131.6% to +133.2% +1.6% [7][8]
LDL-C -31.1% to -37.1% +6.0% [7][8]
ApoA-I +42%* - [9]
ApoB -26%* - [9]

*Data from an earlier phase, placebo-controlled study with healthy volunteers at a 600 mg dose.[9]

Experimental Protocols

The mechanism and potency of this compound were elucidated through several key experimental methodologies.

1. In Vitro CETP Activity Assay (Radiolabeled Lipid Transfer)

This assay quantifies the transfer of radiolabeled cholesteryl esters from donor to acceptor lipoproteins, mediated by CETP.

  • Objective: To determine the direct inhibitory potency (IC₅₀) of a compound on purified CETP.

  • Methodology:

    • Preparation of Reagents:

      • Donor Particles: LDL (or HDL) labeled with [³H]cholesteryl oleate are prepared and isolated.[10]

      • Acceptor Particles: Unlabeled HDL are used as acceptors.

      • CETP Source: Purified recombinant human CETP is used.[5][10]

      • Inhibitor: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

    • Assay Procedure:

      • Purified CETP is pre-incubated with varying concentrations of this compound in an assay buffer (e.g., 50 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.4) for a defined period at 37°C.[10]

      • The reaction is initiated by adding the [³H]CE-labeled LDL donor particles and HDL acceptor particles.[10]

      • The mixture is incubated for 1-3 hours at 37°C to allow for lipid transfer.[11]

    • Separation and Quantification:

      • The reaction is stopped, often on ice. The ApoB-containing lipoproteins (LDL) are precipitated using a reagent like 20% w/v polyethylene glycol (PEG 8000).[10]

      • The mixture is centrifuged, leaving the HDL acceptor particles in the supernatant.

      • The radioactivity in an aliquot of the supernatant is measured using a scintillation counter.

    • Data Analysis: The percentage of CETP inhibition is calculated relative to a vehicle control, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Assay_Workflow start Start step1 Incubate CETP with This compound (various conc.) start->step1 step2 Add [3H]CE-LDL (donor) and HDL (acceptor) to initiate step1->step2 step3 Incubate at 37°C (allow for transfer) step2->step3 step4 Precipitate LDL with PEG step3->step4 step5 Centrifuge to separate LDL pellet from HDL supernatant step4->step5 step6 Measure radioactivity in supernatant step5->step6 step7 Calculate % Inhibition and determine IC50 step6->step7 end_node End step7->end_node

Caption: Workflow for an in vitro radiolabeled CETP activity assay.

2. Ex Vivo CETP Inhibition in Transgenic Mice

This method assesses the in vivo efficacy of an orally administered inhibitor.

  • Objective: To determine the dose-dependent inhibition of CETP activity in an animal model that expresses human CETP.

  • Methodology:

    • Animal Model: Human CETP and ApoAI double transgenic mice are used, as they generate human-like HDL particles and express the drug target.[5]

    • Dosing: Mice are orally administered this compound at various doses (e.g., 1, 3, 10, 30 mg/kg) or a vehicle control.[5]

    • Sample Collection: At specific time points after dosing (e.g., 4, 8, 24 hours), blood is collected to obtain plasma.[5]

    • CETP Activity Measurement: The collected plasma is then used as the source of CETP in an in vitro activity assay, as described above, to measure the remaining (uninhibited) CETP activity.

    • Data Analysis: The percentage of inhibition for each dose and time point is calculated relative to the vehicle-treated group. An ED₅₀ (effective dose for 50% inhibition) can then be determined.[5]

Clinical Outcomes and Mechanistic Paradox

Despite its profound and beneficial effects on HDL-C and LDL-C levels, this compound failed to reduce the incidence of major adverse cardiovascular events in the ACCELERATE trial.[7][8] The trial was terminated early for futility, as there was no difference in the primary composite endpoint (cardiovascular death, myocardial infarction, stroke, coronary revascularization, or hospitalization for unstable angina) between the this compound and placebo groups.[7][12]

This outcome highlighted a critical disconnect between modifying lipoprotein cholesterol concentrations and achieving clinical benefit. Several hypotheses have been proposed to explain this paradox:

  • HDL Functionality: While this compound increases the quantity of HDL-C, it leads to the formation of large, cholesterol-rich HDL particles.[7] These particles may be less functional in promoting reverse cholesterol transport compared to smaller HDL particles.[7] However, some studies did show that HDL from this compound-treated subjects had an increased cholesterol efflux capacity.[13][14]

  • LDL Particle Quality: The reduction in LDL-C may not be equivalent to the risk reduction seen with statins, which primarily act by increasing LDL receptor activity.[7] With CETP inhibition, the reduction in LDL-C was associated with a smaller decrease in ApoB and LDL particle number.[7]

  • Off-Target Effects: Unlike the first-generation inhibitor torcetrapib, this compound did not induce aldosterone or cause significant blood pressure increases.[5][9] However, minor increases in blood pressure and inflammatory markers like C-reactive protein were noted in the ACCELERATE trial, which may have counteracted potential benefits.[12]

Clinical_Paradox cluster_Mechanism Pharmacological Action cluster_Lipid Biochemical Effect cluster_Outcome Clinical Outcome This compound This compound Administration CETP_Inhibit Potent CETP Inhibition This compound->CETP_Inhibit HDL_Up ↑↑ HDL-C (>130%) CETP_Inhibit->HDL_Up LDL_Down ↓↓ LDL-C (~35%) CETP_Inhibit->LDL_Down Expected Expected: ↓ Cardiovascular Events HDL_Up->Expected Hypothesized Link LDL_Down->Expected Hypothesized Link Observed Observed: No Reduction in Cardiovascular Events Expected->Observed Contradicted by ACCELERATE Trial

Caption: The logical paradox of this compound's clinical trial results.

This compound is a potent and selective inhibitor of CETP that functions by blocking the protein's lipid transfer activity. Its mechanism translates into a dramatic elevation of HDL-C and a significant reduction in LDL-C. However, the failure of the ACCELERATE trial demonstrated that these substantial modifications to lipoprotein cholesterol levels do not necessarily translate into a reduction in cardiovascular risk. This finding has challenged the "HDL hypothesis" and underscores the complexity of lipoprotein metabolism, suggesting that the quantity of HDL cholesterol is a less important determinant of cardiovascular health than the overall functionality of the reverse cholesterol transport pathway. The story of this compound serves as a critical case study for drug development, emphasizing the need to look beyond surrogate lipid markers to functional assays and, ultimately, cardiovascular outcomes.

References

A Comprehensive Technical Review of the Benzazepine CETP Inhibitor Evacetrapib (LY2484595)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evacetrapib (LY2484595) is a novel, potent, and selective benzazepine-based inhibitor of the cholesteryl ester transfer protein (CETP).[1] Developed by Eli Lilly and Company, this compound was investigated for its potential to reduce the risk of major adverse cardiovascular events by modifying lipoprotein profiles.[2] This technical guide provides an in-depth overview of this compound, consolidating key preclinical and clinical data, and detailing the experimental methodologies employed in its evaluation. Despite demonstrating robust effects on high-density lipoprotein cholesterol (HDL-C) and low-density lipoprotein cholesterol (LDL-C), the large-scale phase 3 clinical trial, ACCELERATE, was terminated due to a lack of clinical efficacy, a pivotal event that has significantly influenced the landscape of CETP inhibitor development.[3]

Core Compound Properties

This compound is a benzazepine derivative with the following chemical properties:[2][4]

PropertyValue
Chemical Formula C₃₁H₃₆F₆N₆O₂
Molar Mass 638.659 g·mol⁻¹
CAS Number 1186486-62-3

Mechanism of Action: CETP Inhibition

This compound functions as a direct inhibitor of Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B (ApoB)-containing lipoproteins (VLDL and LDL) in exchange for triglycerides.[2] By inhibiting this process, this compound was designed to increase HDL-C levels and decrease LDL-C levels, a lipid profile historically associated with a reduced risk of cardiovascular disease.

CETP_Inhibition HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP Cholesteryl Esters ApoB_Lipoproteins VLDL / LDL (ApoB-containing Lipoproteins) ApoB_Lipoproteins->CETP Triglycerides CETP->HDL Triglycerides CETP->ApoB_Lipoproteins Cholesteryl Esters This compound This compound (LY2484595) This compound->CETP Inhibits

Mechanism of CETP inhibition by this compound.

Preclinical Data

In Vitro Potency

This compound demonstrated high potency in inhibiting CETP in both purified protein and human plasma-based assays.[1]

Assay TypeIC₅₀ (nM)
Human Recombinant CETP Assay5.5
Human Plasma CETP Assay36.0
In Vivo Efficacy in Transgenic Mice

Studies in double transgenic mice expressing human CETP and human ApoA1 showed significant CETP inhibition and a corresponding increase in HDL-C following oral administration of this compound.[1][5]

DoseTime Post-DoseCETP Inhibition (%)HDL-C Increase (%)
30 mg/kg4 hours98.4-
30 mg/kg8 hours98.6129.7
30 mg/kg24 hours18.4-

The effective dose for 50% inhibition (ED₅₀) of CETP activity at 8 hours post-dose was determined to be between 3.5 and 4.1 mg/kg.[1]

Safety Pharmacology

A key concern with the first-generation CETP inhibitor, torcetrapib, was its off-target effects, including increased aldosterone synthesis and blood pressure.[2] Preclinical studies were conducted to assess these potential liabilities with this compound.

  • Aldosterone and Cortisol Synthesis: In a human adrenal cortical carcinoma cell line (H295R), this compound, at concentrations up to 10 µM, did not induce the synthesis of aldosterone or cortisol.[5]

  • Blood Pressure: In Zucker diabetic fatty rats, this compound did not cause an increase in blood pressure at doses up to 200 mg/kg.[5]

Clinical Development and the ACCELERATE Trial

The clinical development of this compound culminated in the "Assessment of Clinical Effects of Cholesteryl Ester Transfer Protein Inhibition with this compound in Patients at a High-Risk for Vascular Outcomes" (ACCELERATE) trial.[3]

ACCELERATE Trial Design

This was a large-scale, multicenter, randomized, double-blind, placebo-controlled phase 3 study.[3]

ACCELERATE_Workflow Patient_Pool High-Risk Vascular Disease Patients (n=12,092) Randomization Randomization (1:1) Patient_Pool->Randomization Evacetrapib_Arm This compound 130 mg daily + Standard Medical Therapy (n=6,038) Randomization->Evacetrapib_Arm Placebo_Arm Placebo daily + Standard Medical Therapy (n=6,054) Randomization->Placebo_Arm Follow_Up Follow-up (Median 26 months) Evacetrapib_Arm->Follow_Up Placebo_Arm->Follow_Up Primary_Endpoint Primary Endpoint Analysis: CV Death, MI, Stroke, Coronary Revascularization, or Unstable Angina Hospitalization Follow_Up->Primary_Endpoint

Workflow of the ACCELERATE clinical trial.

Inclusion Criteria: Patients with a recent acute coronary syndrome, cerebrovascular atherosclerotic disease, peripheral vascular disease, or diabetes with coronary artery disease.[3]

Exclusion Criteria: Recent stroke or TIA, severe hypertension (≥180/110 mm Hg), severe heart failure, or significant renal or liver disease.[3]

ACCELERATE Trial Results

The trial was terminated prematurely for futility. While this compound produced significant changes in lipid biomarkers, this did not translate into a reduction in cardiovascular events.[3]

Lipid Profile Changes (at 3 months): [3]

Lipid ParameterThis compound GroupPlacebo Group
LDL-C Change -37%-
HDL-C Change +130%-

Primary Endpoint Outcomes (Median 26-month follow-up): [3]

OutcomeThis compound Group (%)Placebo Group (%)p-value
Primary Composite Endpoint 12.812.70.85
Cardiovascular Death 7.27.30.73
Myocardial Infarction 4.24.20.97
Stroke 1.51.60.82

Experimental Protocols

In Vitro CETP Inhibition Assay

The in vitro potency of this compound was determined using a fluorometric assay. While the specific proprietary kit is not disclosed, the methodology is consistent with commercially available CETP inhibitor screening kits.

  • Principle: The assay measures the transfer of a self-quenched fluorescently labeled lipid from a donor particle to an acceptor particle, mediated by CETP. Inhibition of CETP results in a reduced rate of fluorescence increase.[6][7]

  • Reagents:

    • Recombinant human CETP or human plasma as the source of CETP.

    • Fluorescent donor particles.

    • Acceptor particles.

    • Assay buffer.

    • Test compound (this compound) at various concentrations.

  • General Protocol:

    • The test compound, CETP source, donor particles, and acceptor particles are combined in a microplate well.

    • The reaction is incubated at 37°C for a set period (e.g., 1-3 hours).[7]

    • Fluorescence is measured kinetically at excitation/emission wavelengths of approximately 465-480 nm and 511-535 nm, respectively.[6][7]

    • The rate of fluorescence increase is calculated and compared to a control without the inhibitor to determine the percent inhibition.

    • IC₅₀ values are calculated from the dose-response curve.

In Vivo Studies in Transgenic Mice
  • Animal Model: Double transgenic mice expressing both human CETP and human apolipoprotein A1 (ApoA1) were used. This model generates a human-like HDL particle profile, making it suitable for evaluating human CETP inhibitors.[1]

  • Formulation and Dosing: For oral administration, this compound (as a lysine salt) was formulated in 10% acacia and administered via oral gavage.[1]

  • Ex Vivo CETP Activity Measurement:

    • Blood samples were collected at various time points post-dosing.

    • Plasma was isolated.

    • The CETP activity in the plasma was measured using the fluorometric assay described above.

  • Lipid Analysis:

    • Plasma was collected from the mice.

    • HDL-C and LDL-C levels were determined. This is often done by first precipitating ApoB-containing lipoproteins (VLDL and LDL) and then measuring the cholesterol in the remaining supernatant (HDL-C).[8] Alternatively, Fast Protein Liquid Chromatography (FPLC) can be used to separate the different lipoprotein fractions before cholesterol measurement.[9]

Aldosterone and Cortisol Synthesis Assay in H295R Cells
  • Cell Line: The human adrenal cortical carcinoma cell line H295R was utilized. This cell line expresses the key enzymes required for steroidogenesis and is a standard model for evaluating effects on aldosterone and cortisol production.[1]

  • Methodology: The effect of this compound on steroidogenesis was assessed by measuring the mRNA levels of key enzymes, aldosterone synthase (CYP11B2) and steroid 11-beta-hydroxylase (CYP11B1).[1]

  • Protocol Outline (Branched DNA Assay):

    • H295R cells are cultured in 96-well plates.

    • Cells are treated with this compound or a control compound (e.g., torcetrapib) for a specified duration.

    • Cells are lysed to release the mRNA.

    • The lysate is incubated with gene-specific oligonucleotide probes in a capture plate. These probes bind the target mRNA and anchor it to the plate surface.[10][11]

    • A series of hybridization steps are performed to attach a "branched DNA" amplifier molecule to the captured mRNA.[10]

    • An enzyme-labeled probe (e.g., alkaline phosphatase) is bound to the amplifier molecule.

    • A chemiluminescent substrate is added, and the resulting light signal, which is proportional to the amount of target mRNA, is quantified using a luminometer.[10]

Conclusion

This compound is a well-characterized CETP inhibitor that, in preclinical and early clinical studies, showed great promise by potently increasing HDL-C and decreasing LDL-C without the off-target effects observed with its predecessor, torcetrapib. However, the definitive ACCELERATE trial demonstrated a critical disconnect between these surrogate lipid endpoints and clinical cardiovascular benefit. The failure of this compound, alongside other CETP inhibitors, to reduce major adverse cardiovascular events has prompted a significant re-evaluation of the "HDL hypothesis" and the viability of CETP inhibition as a therapeutic strategy for cardiovascular disease. The data and methodologies presented in this guide serve as a comprehensive resource for understanding the scientific journey of this compound and its implications for future drug development in cardiovascular medicine.

References

The Rise and Fall of Evacetrapib: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evacetrapib (LY2484595) was a potent, selective, and orally active inhibitor of the cholesteryl ester transfer protein (CETP), developed by Eli Lilly and Company.[1][2] The rationale behind its development was based on the well-established inverse correlation between high-density lipoprotein cholesterol (HDL-C) levels and the risk of cardiovascular disease.[3] By inhibiting CETP, which facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins, this compound was designed to raise HDL-C levels and potentially reduce the risk of major adverse cardiovascular events.[4][5] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, culminating in the results of the pivotal Phase 3 ACCELERATE trial.

Preclinical Discovery and Development

This compound emerged from a drug discovery program aimed at identifying potent and selective CETP inhibitors without the off-target effects observed with previous compounds in its class, such as torcetrapib's induction of aldosterone and increased blood pressure.[3]

In Vitro Pharmacology

This compound demonstrated potent and selective inhibition of CETP in various in vitro assays.

Table 1: In Vitro Potency of this compound

Assay SystemParameterValue
Human Recombinant CETPIC505.5 nM[3]
Human Plasma CETPIC5036 nM[3]
Experimental Protocol: In Vitro CETP Inhibition Assay

A fluorometric assay is a common method to determine CETP activity and the inhibitory potential of compounds like this compound. The following is a generalized protocol based on commercially available kits:

Objective: To measure the CETP-mediated transfer of a fluorescently labeled lipid from a donor particle to an acceptor particle and to determine the concentration of an inhibitor required to reduce this activity by 50% (IC50).

Materials:

  • Recombinant human CETP or human plasma as a source of CETP.

  • Fluorescent donor particles (e.g., self-quenched neutral lipid).

  • Acceptor particles.

  • CETP assay buffer.

  • Test compound (this compound) at various concentrations.

  • 96-well black microplate.

  • Fluorescence microplate reader.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in CETP assay buffer to the final desired concentrations. Prepare working solutions of the donor and acceptor particles in CETP assay buffer.

  • Assay Reaction: In the wells of the microplate, add the CETP source (recombinant protein or plasma), the test compound at different concentrations, and the acceptor particles.

  • Initiation of Reaction: Initiate the reaction by adding the fluorescent donor particles to each well.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 1-3 hours), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 480/511 nm) in a kinetic or endpoint mode.[6] The transfer of the fluorescent lipid from the donor to the acceptor particle results in an increase in fluorescence.

  • Data Analysis: Calculate the percent inhibition of CETP activity for each concentration of this compound compared to a vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Pharmacology

The in vivo efficacy of this compound was evaluated in human CETP and apoAI double transgenic mice, a model that recapitulates key aspects of human lipoprotein metabolism.

Table 2: In Vivo Efficacy of this compound in hCETP/apoAI Transgenic Mice

Dose (oral)Time Post-DoseCETP Inhibition (%)HDL-C Increase (%)
30 mg/kg4 hours98.4%[4]-
30 mg/kg8 hours98.6%[4]129.7%[4]
30 mg/kg24 hours18.4%[4]-

This compound exhibited a dose-dependent inhibition of CETP activity with an ED50 of less than 5 mg/kg at 8 hours post-dose.[3]

Experimental Protocol: In Vivo CETP Inhibition in Transgenic Mice

Objective: To assess the in vivo efficacy of an orally administered CETP inhibitor in a relevant animal model.

Animal Model: Human CETP and human ApoAI double transgenic mice.

Procedure:

  • Animal Acclimation: House the transgenic mice under standard laboratory conditions with free access to food and water.

  • Drug Administration: Administer this compound orally at various doses. A vehicle control group should be included.

  • Blood Sampling: Collect blood samples from the mice at different time points post-dosing (e.g., 4, 8, and 24 hours).

  • Plasma Separation: Separate plasma from the blood samples by centrifugation.

  • Ex Vivo CETP Activity Assay: Determine the CETP activity in the collected plasma samples using a fluorometric assay as described in the in vitro protocol.

  • Lipoprotein Analysis: Measure plasma levels of HDL-C and other lipoproteins using standard methods (e.g., enzymatic assays after precipitation of apoB-containing lipoproteins or by FPLC).

  • Data Analysis: Calculate the percent CETP inhibition and the percent change in HDL-C levels for each dose and time point compared to the vehicle control group. Determine the ED50 value for CETP inhibition.

Safety Pharmacology: Assessment of Off-Target Effects

A critical aspect of this compound's preclinical development was to ensure it did not possess the detrimental off-target effects of torcetrapib.

Table 3: Assessment of Off-Target Effects of this compound

Assay SystemParameterResult
Zucker Diabetic Fatty RatsBlood PressureNo increase observed[3]
H295R Human Adrenal Cortical Carcinoma CellsAldosterone BiosynthesisNo induction observed[3]
H295R Human Adrenal Cortical Carcinoma CellsCortisol BiosynthesisNo induction observed[3]
Experimental Protocol: Aldosterone and Cortisol Synthesis in H295R Cells

Objective: To evaluate the effect of a test compound on the synthesis of aldosterone and cortisol in a human adrenal cell line.

Cell Line: H295R human adrenal cortical carcinoma cells.

Procedure:

  • Cell Culture: Culture H295R cells in an appropriate medium (e.g., DMEM/F12 supplemented with serum and ITS) in multi-well plates.

  • Compound Treatment: Expose the cells to various concentrations of this compound, a positive control (e.g., angiotensin II or forskolin), and a vehicle control for a specified period (e.g., 48 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Hormone Quantification: Measure the concentrations of aldosterone and cortisol in the supernatant using validated methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).

  • Cell Viability Assay: Assess cell viability to ensure that any observed effects on hormone production are not due to cytotoxicity.

  • Data Analysis: Compare the levels of aldosterone and cortisol in the this compound-treated wells to the vehicle control.

Clinical Development and the ACCELERATE Trial

Following promising preclinical and early-phase clinical data, this compound advanced to a large-scale Phase 3 cardiovascular outcomes trial, ACCELERATE (Assessment of Clinical Effects of Cholesteryl Ester Transfer Protein Inhibition with this compound in Patients at a High-Risk for Vascular Outcomes).

ACCELERATE Trial Design

The ACCELERATE trial was a multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of this compound in patients with high-risk vascular disease.[7] A total of 12,092 patients were randomized to receive either this compound 130 mg daily or a placebo, in addition to standard medical therapy.[7] The primary endpoint was the time to the first occurrence of a major adverse cardiovascular event (cardiovascular death, myocardial infarction, stroke, coronary revascularization, or hospitalization for unstable angina).[7]

ACCELERATE Trial Results

The ACCELERATE trial was terminated prematurely due to a lack of efficacy. Despite producing significant and sustained favorable changes in lipid profiles, this compound did not reduce the incidence of major adverse cardiovascular events.[8]

Table 4: Key Lipid Changes in the ACCELERATE Trial (at 30 months)

Lipid ParameterThis compound GroupPlacebo GroupP-value
Mean HDL-C104 mg/dL46 mg/dL<0.001
Mean LDL-C55 mg/dL84 mg/dL<0.001

Table 5: Primary and Secondary Outcomes in the ACCELERATE Trial

OutcomeThis compound Group (%)Placebo Group (%)Hazard Ratio (95% CI)P-value
Primary Composite Endpoint 12.8%12.7%1.01 (0.91-1.11)0.85
Cardiovascular Death7.2%7.3%-0.73
Myocardial Infarction4.2%4.2%-0.97
Stroke1.5%1.6%-0.82
All-cause Mortality3.8%4.1%-0.06

Notably, there was a small but statistically significant increase in new-onset hypertension and an increase in high-sensitivity C-reactive protein in the this compound group.

Visualizations

Signaling Pathways and Experimental Workflows

reverse_cholesterol_transport cluster_peripheral Peripheral Tissues (e.g., Macrophages) cluster_plasma Plasma cluster_liver Liver Peripheral_Cells Peripheral Cells (e.g., Macrophages) Free_Cholesterol Free Cholesterol Peripheral_Cells->Free_Cholesterol Efflux via ABCA1/ABCG1 Nascent_HDL Nascent HDL Free_Cholesterol->Nascent_HDL ApoA1 ApoA-I ApoA1->Nascent_HDL Mature_HDL Mature HDL (HDL-C) Nascent_HDL->Mature_HDL CETP CETP Mature_HDL->CETP Cholesteryl Ester SR_B1 SR-B1 Mature_HDL->SR_B1 LCAT LCAT LCAT->Nascent_HDL Esterification CETP->Mature_HDL Triglycerides VLDL_LDL VLDL/LDL (apoB-containing) CETP->VLDL_LDL Cholesteryl Ester VLDL_LDL->CETP Triglycerides LDL_R LDL-R VLDL_LDL->LDL_R This compound This compound This compound->CETP Inhibition Liver Liver Bile_Excretion Bile Acid Excretion Liver->Bile_Excretion SR_B1->Liver LDL_R->Liver

Caption: The Reverse Cholesterol Transport Pathway and the Mechanism of Action of this compound.

accelerate_trial_workflow Patient_Population High-Risk Vascular Disease Patients (n=12,092) Randomization Randomization (1:1) Patient_Population->Randomization Evacetrapib_Arm This compound 130 mg daily + Standard of Care (n=6,038) Randomization->Evacetrapib_Arm Placebo_Arm Placebo daily + Standard of Care (n=6,054) Randomization->Placebo_Arm Follow_up Follow-up (Median 26 months) Evacetrapib_Arm->Follow_up Placebo_Arm->Follow_up Primary_Endpoint Primary Endpoint Analysis: Time to first MACE Follow_up->Primary_Endpoint Trial_Termination Trial Terminated Early for Futility Primary_Endpoint->Trial_Termination

Caption: Workflow of the ACCELERATE Phase 3 Clinical Trial.

Conclusion

The development of this compound represents a significant effort in cardiovascular drug discovery, targeting the appealing hypothesis that raising HDL-C levels would translate into a reduction in cardiovascular events. The compound was a potent and selective CETP inhibitor, free from the off-target toxicities that plagued its predecessor, torcetrapib. Preclinical and early clinical studies demonstrated robust and favorable effects on lipid profiles.

However, the large-scale ACCELERATE trial ultimately showed that these surrogate endpoint changes did not lead to a clinical benefit in a high-risk patient population. The failure of this compound, along with other CETP inhibitors, has raised important questions about the causal role of HDL-C in atheroprotection and the validity of targeting this pathway for cardiovascular risk reduction. This comprehensive technical guide provides a detailed account of the journey of this compound, offering valuable insights for researchers and drug development professionals in the field of cardiovascular medicine. The story of this compound underscores the critical importance of well-designed and adequately powered cardiovascular outcomes trials to validate new therapeutic targets.

References

The Biochemical Profile of Evacetrapib as a Monotherapy: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evacetrapib is a potent and selective inhibitor of the cholesteryl ester transfer protein (CETP), a key plasma protein involved in the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins.[1][2] By inhibiting CETP, this compound was developed with the therapeutic goal of raising HDL cholesterol (HDL-C) levels and lowering low-density lipoprotein cholesterol (LDL-C) levels, thereby aiming to reduce the risk of atherosclerotic cardiovascular disease.[3][4] This technical guide provides an in-depth analysis of the biochemical effects of this compound when administered as a monotherapy, focusing on its impact on lipid profiles, cholesterol efflux, and the underlying experimental methodologies used to elucidate these effects.

Core Mechanism of Action

This compound functions by binding to CETP and inhibiting its activity.[1] This inhibition blocks the transfer of cholesteryl esters from HDL to very-low-density lipoprotein (VLDL) and LDL particles.[2] The net effect is an accumulation of cholesterol in HDL particles, leading to a significant increase in HDL-C levels, and a reduction in the cholesterol content of LDL particles, contributing to lower LDL-C levels.[5][6]

Quantitative Analysis of Biochemical Effects

Clinical trials of this compound as a monotherapy have demonstrated significant dose-dependent effects on the lipid profile of patients with dyslipidemia. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of this compound Monotherapy on Plasma Lipids (12-Week Treatment) [5]

Treatment GroupNMean Baseline HDL-C (mg/dL)Mean Baseline LDL-C (mg/dL)Percentage Change in HDL-CPercentage Change in LDL-C
Placebo3855.1 (±15.3)144.3 (±26.6)-3.0%+3.9%
This compound 30 mg/d4055.1 (±15.3)144.3 (±26.6)+53.6%-13.6%
This compound 100 mg/d3955.1 (±15.3)144.3 (±26.6)+99.7%-32.9%
This compound 500 mg/d4255.1 (±15.3)144.3 (±26.6)+128.8%-35.9%

Table 2: Effects of this compound Monotherapy on Lipoprotein Particles (12-Week Treatment) [7]

Treatment GroupPlacebo-Adjusted Percentage Change in Lp(a)Placebo-Adjusted Percentage Change in Total LDL Particles (LDL-P)Placebo-Adjusted Percentage Change in Small LDL Particles (sLDL)
This compound 30 mg/d---
This compound 100 mg/d---
This compound 500 mg/d-40%-54%-95%

Impact on Cholesterol Efflux Capacity

A critical function of HDL in reverse cholesterol transport is its ability to accept cholesterol from peripheral cells, a process known as cholesterol efflux. Studies have shown that this compound monotherapy not only increases HDL-C levels but also enhances the cholesterol efflux capacity of plasma.[8] This suggests that the HDL particles generated during this compound treatment are functional in promoting a key step of reverse cholesterol transport.

Detailed Experimental Protocols

The biochemical effects of this compound have been characterized through a series of robust experimental protocols, as detailed below.

Cholesteryl Ester Transfer Protein (CETP) Activity Assay (Fluorometric)

This assay measures the activity of CETP in plasma samples.

  • Principle: A donor molecule containing a self-quenched fluorescent neutral lipid is incubated with an acceptor molecule in the presence of a plasma sample containing CETP. CETP facilitates the transfer of the fluorescent lipid to the acceptor, resulting in an increase in fluorescence that is proportional to the CETP activity.

  • Procedure:

    • A master reaction mix is prepared containing the donor and acceptor molecules in a CETP assay buffer.

    • Plasma samples (or a positive control, such as rabbit serum) are added to the wells of a 96-well plate.

    • The master reaction mix is added to each well.

    • The plate is incubated at 37°C for 30-60 minutes, protected from light.

    • Fluorescence intensity is measured using a fluorometer with excitation at ~465 nm and emission at ~535 nm.

    • CETP activity is calculated based on the increase in fluorescence intensity relative to a standard curve.

Cholesterol Efflux Capacity Assay (Cell-based)

This assay assesses the ability of patient serum (containing HDL) to accept cholesterol from macrophages.

  • Principle: Murine macrophage cells (e.g., J774) are loaded with a fluorescently-labeled cholesterol analog. The cells are then incubated with patient serum, and the amount of fluorescent cholesterol that is transferred from the cells to the serum is quantified.[9][10]

  • Procedure:

    • J774 macrophage cells are seeded in a 96-well plate and grown to ~90% confluency.

    • The cells are loaded with a fluorescently-labeled cholesterol by incubating them with a labeling reagent for 4-6 hours.

    • The cells are then incubated with an equilibration buffer containing a cholesterol acceptor (e.g., patient serum) for a defined period (e.g., 4 hours).

    • After incubation, the supernatant (containing the effluxed cholesterol) is collected.

    • The cells are lysed to determine the amount of cholesterol remaining in the cells.

    • Fluorescence in both the supernatant and the cell lysate is measured (Ex/Em = 485/523 nm).

    • The percentage of cholesterol efflux is calculated as: (Fluorescence of supernatant / (Fluorescence of supernatant + Fluorescence of cell lysate)) x 100.

Lipoprotein Particle Analysis (Nuclear Magnetic Resonance Spectroscopy)

This technique provides detailed information on the number and size of different lipoprotein particles.

  • Principle: Proton Nuclear Magnetic Resonance (NMR) spectroscopy is used to measure the signals emitted by the terminal methyl groups of lipids within lipoprotein particles. The distinct signals from different lipoprotein subclasses allow for their quantification.[1][5][11]

  • Procedure:

    • Plasma samples are analyzed using a high-resolution NMR spectrometer (e.g., 400 MHz).[5]

    • The NMR signal envelope from the lipid methyl groups is deconvoluted to determine the contribution of each lipoprotein subclass.

    • The amplitude of the signal for each subclass is proportional to the number of particles in that subclass.

    • Conversion factors are applied to the signal amplitudes to calculate the concentration of each lipoprotein particle subclass (e.g., small, medium, and large LDL and HDL).[5][11]

Visualizing the Biochemical Landscape

To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Evacetrapib_Mechanism cluster_cetp CETP Activity HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP Provides Cholesteryl Esters VLDL_LDL VLDL/LDL (Very-Low/Low-Density Lipoprotein) CETP->VLDL_LDL Transfers Cholesteryl Esters This compound This compound This compound->CETP Inhibits CE_Transfer Cholesteryl Ester Transfer Inhibition Inhibition

Caption: Mechanism of action of this compound.

Cholesterol_Efflux_Workflow cluster_cell_culture Cell Culture cluster_incubation Incubation cluster_quantification Quantification Seed_Cells 1. Seed J774 Macrophages Load_Cholesterol 2. Load with Fluorescent Cholesterol Seed_Cells->Load_Cholesterol Add_Serum 3. Add Patient Serum Load_Cholesterol->Add_Serum Incubate 4. Incubate for 4 hours Add_Serum->Incubate Collect_Supernatant 5. Collect Supernatant Incubate->Collect_Supernatant Lyse_Cells 6. Lyse Cells Incubate->Lyse_Cells Measure_Fluorescence 7. Measure Fluorescence Collect_Supernatant->Measure_Fluorescence Lyse_Cells->Measure_Fluorescence Calculate_Efflux 8. Calculate % Efflux Measure_Fluorescence->Calculate_Efflux

Caption: Experimental workflow for the cholesterol efflux assay.

Evacetrapib_Biochemical_Effects cluster_primary_effects Primary Biochemical Effects cluster_secondary_effects Secondary Biochemical Effects This compound This compound Monotherapy Increase_HDL_C Increased HDL-C This compound->Increase_HDL_C Leads to Decrease_LDL_C Decreased LDL-C This compound->Decrease_LDL_C Leads to Decrease_Lpa Decreased Lp(a) This compound->Decrease_Lpa Results in Decrease_sLDL Decreased Small LDL Particles This compound->Decrease_sLDL Results in Increase_Efflux Increased Cholesterol Efflux Increase_HDL_C->Increase_Efflux Contributes to

Caption: Logical relationships of this compound's biochemical effects.

Conclusion

This compound as a monotherapy demonstrates a profound and dose-dependent impact on the lipid profile, most notably by significantly increasing HDL-C and decreasing LDL-C levels. Furthermore, it favorably modulates lipoprotein particle distribution and enhances the functional capacity of HDL in promoting cholesterol efflux. The methodologies employed to characterize these effects are well-established and provide a robust framework for understanding the biochemical consequences of CETP inhibition. While the clinical outcomes of this compound did not ultimately lead to its approval for cardiovascular disease prevention, the detailed understanding of its biochemical effects remains of significant interest to the scientific and drug development communities for future research in lipid metabolism and cardiovascular therapeutics.[10]

References

The ACCELERATE Trial: A Technical Guide to Understanding its Clinical Futility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the ACCELERATE (Assessment of Clinical Effects of Cholesteryl Ester Transfer Protein Inhibition with Evacetrapib in Patients at a High-Risk for Vascular Outcomes) trial. The trial was a pivotal phase 3 study designed to evaluate the efficacy and safety of the cholesteryl ester transfer protein (CETP) inhibitor, this compound, in reducing major adverse cardiovascular events. Despite demonstrating profound positive effects on lipid profiles, the trial was terminated prematurely for futility, offering critical insights into the complexities of cardiovascular drug development and the limitations of surrogate endpoints.

Executive Summary

The ACCELERATE trial was a multicenter, randomized, double-blind, placebo-controlled study that enrolled 12,092 patients at high risk for vascular disease.[1][2] The primary objective was to determine if this compound, when added to standard medical therapy, could reduce the incidence of major adverse cardiovascular events.[2] The trial was stopped early by the data and safety monitoring board due to a lack of efficacy.[3][4] While this compound produced a dramatic increase in high-density lipoprotein (HDL) cholesterol and a significant decrease in low-density lipoprotein (LDL) cholesterol, these favorable lipid modifications did not translate into a reduction in cardiovascular events.[3][5] This guide will dissect the trial's methodology, present the key data, and explore the potential reasons for its clinical futility.

Experimental Protocols

Study Design and Oversight

The ACCELERATE trial was a phase 3, multicenter, randomized, double-blind, placebo-controlled study conducted at over 540 sites globally.[2][5] The trial was designed to assess the superiority of this compound over placebo in reducing cardiovascular outcomes in high-risk patients.[1] An independent data and safety monitoring board oversaw the safety of the participants and the integrity of the trial data, ultimately recommending the early termination due to futility.[3][4]

Patient Population

A total of 12,092 patients were enrolled in the trial.[1][2] To be eligible, patients had to have a history of high-risk vascular disease, including:

  • Acute coronary syndrome within the past 30 to 365 days[1][2]

  • Cerebrovascular atherosclerotic disease[3]

  • Peripheral vascular arterial disease[3]

  • Diabetes mellitus with known coronary artery disease[3]

Key exclusion criteria included:

  • Recent (within 30 days) transient ischemic attack, ischemic stroke, or acute coronary syndrome[1]

  • Severely elevated blood pressure (≥180/110 mm Hg)[1]

  • History of hemorrhagic stroke or intracranial hemorrhage[1]

  • New York Heart Association class III or IV congestive heart failure[1]

  • Significant renal or liver disease[1]

  • History of malignancy within the preceding 3 years[1]

Randomization and Treatment

Patients were randomly assigned in a 1:1 ratio to receive either 130 mg of this compound or a matching placebo daily.[3][5] This was in addition to standard medical therapy for cardiovascular risk reduction, which included statins for the majority of patients.[5]

Endpoints

The primary efficacy endpoint was the time to the first occurrence of any component of a composite of:

  • Death from cardiovascular causes[3]

  • Myocardial infarction[3]

  • Stroke[3]

  • Coronary revascularization[3]

  • Hospitalization for unstable angina[3]

The key secondary efficacy endpoint was a composite of cardiovascular death, myocardial infarction, and stroke.[2] Other secondary endpoints included changes in lipid levels and the incidence of adverse events.[1]

Data Presentation

The following tables summarize the key quantitative data from the ACCELERATE trial.

Table 1: Baseline Demographics and Clinical Characteristics

CharacteristicThis compound (n=6,038)Placebo (n=6,054)
Mean Age (years)6565
Female (%)2323
Diabetes Mellitus (%)6868
Prior Myocardial Infarction (%)6767
Peripheral Arterial Disease (%)1414
High-Intensity Statin Use (%)4646
Mean LDL-C (mg/dL)8181
Mean HDL-C (mg/dL)4545

Data sourced from ACC/AHA Clinical Trial Information.[1]

Table 2: Effects of this compound on Plasma Lipids and Lipoproteins at 3 Months

Lipid ParameterThis compoundPlacebo
Mean LDL-C Change (%)-31.1+6.0
Mean HDL-C Change (%)+133.2+1.6

Data sourced from the New England Journal of Medicine.[3]

Table 3: Primary and Secondary Efficacy Endpoints

EndpointThis compound (Events, %)Placebo (Events, %)Hazard Ratio (95% CI)p-value
Primary Composite Endpoint 12.912.81.01 (0.91 - 1.11)0.91
CV Death7.27.3-0.73
Myocardial Infarction4.24.2-0.97
Stroke1.51.6-0.82
All-Cause Mortality 3.84.1-0.06

Data sourced from the New England Journal of Medicine and ACC/AHA Clinical Trial Information.[1][3]

Table 4: Key Safety Outcomes

Safety OutcomeThis compound (%)Placebo (%)p-value
Drug Discontinuation due to Adverse Events8.68.70.86
New-Onset Hypertension11.410.1<0.05
Mean Change in hs-CRP+4.6-8.0-

Data sourced from ACC/AHA Clinical Trial Information.[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

CETP_Inhibition_Pathway cluster_lipoproteins Lipoprotein Metabolism cluster_outcomes Expected vs. Observed Outcomes VLDL VLDL/LDL CETP CETP VLDL->CETP Triglycerides HDL HDL HDL->CETP Cholesteryl Esters CETP->VLDL Cholesteryl Esters CETP->HDL Triglycerides This compound This compound This compound->CETP Inhibits Expected Expected: - Increased HDL-C - Decreased LDL-C - Reduced CV Events Observed Observed in ACCELERATE: - Increased HDL-C - Decreased LDL-C - No reduction in CV Events

Cholesteryl Ester Transfer Protein (CETP) Inhibition Pathway

ACCELERATE_Workflow cluster_screening Patient Screening cluster_treatment Treatment Arms Screening High-Risk Vascular Disease Patients Screened (n > 12,092) Inclusion Inclusion Criteria Met Screening->Inclusion Exclusion Exclusion Criteria Met Screening->Exclusion Randomization Randomization (n=12,092) Inclusion->Randomization Evacetrapib_Arm This compound 130 mg/day + Standard of Care (n=6,038) Randomization->Evacetrapib_Arm Placebo_Arm Placebo + Standard of Care (n=6,054) Randomization->Placebo_Arm FollowUp Follow-up (Median 26 months) Evacetrapib_Arm->FollowUp Placebo_Arm->FollowUp Endpoint_Analysis Primary Endpoint Analysis: Time to First MACE FollowUp->Endpoint_Analysis Futility Trial Terminated Early for Futility Endpoint_Analysis->Futility

References

Evacetrapib: An In-depth Technical Guide on its On-Target and Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evacetrapib (LY2484595) is a potent and selective inhibitor of the cholesteryl ester transfer protein (CETP), a plasma glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins in exchange for triglycerides.[1] By inhibiting CETP, this compound was developed with the therapeutic goal of raising HDL cholesterol (HDL-C) and lowering low-density lipoprotein cholesterol (LDL-C), thereby aiming to reduce the risk of cardiovascular disease.[2] Despite demonstrating robust on-target effects on lipid profiles, the large-scale clinical trial ACCELERATE (Assessment of Clinical Effects of Cholesteryl Ester Transfer Protein Inhibition with this compound in Patients at a High-Risk for Vascular Outcomes) was terminated prematurely due to a lack of clinical efficacy in reducing major adverse cardiovascular events.[3][4] This guide provides a detailed technical overview of the on-target and off-target effects of this compound, presenting key data from clinical and preclinical studies, outlining experimental methodologies, and visualizing relevant biological pathways.

On-Target Effects: Modulation of Lipoprotein Metabolism

The primary on-target effect of this compound is the potent inhibition of CETP, leading to significant alterations in the lipid profile.

Quantitative Impact on Lipid and Lipoprotein Parameters

Clinical trials have consistently demonstrated this compound's ability to favorably modify lipid biomarkers. The data from the ACCELERATE trial and other studies are summarized below.

Table 1: Key Lipid Parameter Changes with this compound Treatment

ParameterThis compound Treatment GroupPlacebo GroupPercentage Change from Baseline (this compound vs. Placebo)Reference
HDL-C --↑ 131.6% to 133.2%[4][5]
LDL-C --↓ 31.1% to 37.1%[4][5]
Apolipoprotein B --↓ ~15%[5]
Lipoprotein(a) [Lp(a)] --↓ up to 40% (monotherapy)[2]
Total LDL Particles (LDL-P) --↓ up to 54% (monotherapy)[2]
Small LDL Particles (sLDL-P) --↓ up to 95% (monotherapy)[2]

Table 2: Lipid Levels in the ACCELERATE Trial (at 3 months)

Lipid ParameterThis compound GroupPlacebo Groupp-valueReference
Mean HDL-C --<0.001[5]
Absolute Change↑ 131.6%↑ 1.6%[5]
Mean LDL-C --<0.001[5]
Absolute Change↓ 37.1%↑ 6.0%[5]
Mechanism of Action: CETP Inhibition

This compound binds to CETP, inhibiting its function of transferring cholesteryl esters from HDL to very-low-density lipoproteins (VLDL) and LDL. This blockade results in the accumulation of larger, cholesterol-rich HDL particles and a reduction in the cholesterol content of LDL particles.

cluster_transfer Lipid Transfer cluster_outcomes Resulting Lipid Profile This compound This compound CETP CETP This compound->CETP Inhibits HDL HDL (High-Density Lipoprotein) CETP->HDL VLDL_LDL VLDL/LDL (Very Low/Low-Density Lipoprotein) CETP->VLDL_LDL Increased_HDL Increased HDL-C (Larger, Cholesterol-Rich Particles) Decreased_LDL Decreased LDL-C Cholesteryl_Ester Cholesteryl Ester HDL->Cholesteryl_Ester Triglycerides Triglycerides VLDL_LDL->Triglycerides Cholesteryl_Ester->VLDL_LDL Transfer Triglycerides->HDL Transfer

Mechanism of this compound's On-Target Effect on Lipid Metabolism.

Off-Target Effects

Despite its selectivity, this compound exhibited several off-target effects, some of which may have contributed to its neutral clinical outcome.

Cardiovascular and Metabolic Effects

A small but statistically significant increase in blood pressure was observed in the ACCELERATE trial.

Table 3: Off-Target Cardiovascular and Metabolic Effects in the ACCELERATE Trial

ParameterThis compound GroupPlacebo Groupp-valueReference
Systolic Blood Pressure Increase 1.2 mmHg--[6]
New Onset Diabetes 9.2%10.3%0.26[7]
HbA1c Levels (in diabetics at 6 months) 7.08%7.15%0.023[8]

Notably, unlike the first-generation CETP inhibitor torcetrapib, this compound did not demonstrate significant effects on aldosterone or cortisol biosynthesis in preclinical studies.

Effects on Apolipoproteins and HDL Particle Quality

This compound treatment led to an increase in apolipoprotein CIII (ApoCIII) and apolipoprotein E (ApoE) levels.[5] Elevated ApoCIII is associated with increased cardiovascular risk.[5] Furthermore, the HDL particles produced were larger and cholesterol-rich, which some studies suggest may be less atheroprotective than smaller HDL particles.[5]

Anti-Cancer Effects on Colorectal Cancer Cells

Preclinical studies have revealed a potential anti-cancer effect of this compound on colorectal cancer (CRC) cells. This off-target effect is mediated through the inhibition of the Wnt/β-catenin signaling pathway and the activation of the JNK signaling pathway.

cluster_wnt Wnt/β-catenin Pathway cluster_jnk JNK Pathway This compound This compound beta_catenin β-catenin This compound->beta_catenin Inhibits JNK JNK This compound->JNK Activates Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3b GSK-3β Dsh->GSK3b Inhibits GSK3b->beta_catenin Phosphorylates for Degradation APC_Axin APC/Axin Complex APC_Axin->beta_catenin beta_catenin_nucleus β-catenin (nucleus) beta_catenin->beta_catenin_nucleus Translocates TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF Activates Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Proliferation Cell Proliferation Target_Genes->Proliferation c_Jun c-Jun JNK->c_Jun Phosphorylates Apoptosis Apoptosis c_Jun->Apoptosis Induces

Off-Target Signaling Pathways of this compound in Colorectal Cancer Cells.

Experimental Protocols

CETP Inhibition Assay (Fluorometric)

This protocol describes a representative method for determining the in vitro inhibitory activity of compounds like this compound on CETP.

start Start reagent_prep Prepare Reagents: - CETP Assay Buffer - Donor Molecule (self-quenched fluorescent lipid) - Acceptor Molecule - Recombinant Human CETP - Test Compound (this compound) start->reagent_prep plate_setup Plate Setup (96-well, black, clear bottom): - Add Assay Buffer - Add CETP Enzyme - Add Test Compound/Control reagent_prep->plate_setup pre_incubation Pre-incubate at 37°C for 10-15 minutes plate_setup->pre_incubation reaction_initiation Initiate Reaction: Add Donor and Acceptor Molecules pre_incubation->reaction_initiation kinetic_read Kinetic Measurement: Read fluorescence (Ex/Em ~480/511 nm) every 2-3 minutes for 1-3 hours at 37°C reaction_initiation->kinetic_read data_analysis Data Analysis: - Calculate the rate of fluorescence increase (slope) - Determine % inhibition relative to control kinetic_read->data_analysis end End data_analysis->end

Workflow for a Fluorometric CETP Inhibition Assay.

Materials:

  • CETP Assay Buffer

  • Donor molecule (e.g., self-quenched fluorescent phospholipid)

  • Acceptor molecule (e.g., liposomes)

  • Recombinant human CETP

  • Test compound (this compound) and control inhibitor (e.g., Anacetrapib)

  • 96-well black, clear-bottom microplate

  • Microplate reader with fluorescence capabilities

Procedure:

  • Prepare serial dilutions of this compound in CETP Assay Buffer.

  • In a 96-well plate, add CETP Assay Buffer, recombinant human CETP, and the this compound dilutions or control.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the donor and acceptor molecules to each well.

  • Immediately place the plate in a microplate reader and measure the fluorescence intensity in kinetic mode at an excitation wavelength of ~480 nm and an emission wavelength of ~511 nm. Readings are typically taken every 2-3 minutes for 1-3 hours at 37°C.

  • Calculate the rate of the reaction (slope of the linear portion of the fluorescence curve) for each concentration of this compound.

  • Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.

Aldosterone and Cortisol Biosynthesis Assay (H295R cells with LC-MS/MS)

This protocol outlines a representative method to assess the effect of compounds on steroid hormone production in vitro.

start Start cell_culture Culture H295R cells in appropriate medium start->cell_culture cell_seeding Seed cells in 24-well plates and allow to adhere cell_culture->cell_seeding compound_treatment Treat cells with various concentrations of this compound or controls (e.g., Forskolin as inducer, Ketoconazole as inhibitor) for 24-48 hours cell_seeding->compound_treatment supernatant_collection Collect cell culture supernatant compound_treatment->supernatant_collection extraction Perform solid-phase extraction (SPE) or liquid-liquid extraction of steroids from the supernatant supernatant_collection->extraction lc_msms_analysis Analyze steroid concentrations (Aldosterone, Cortisol) using LC-MS/MS extraction->lc_msms_analysis data_analysis Quantify hormone levels and compare treated samples to controls lc_msms_analysis->data_analysis end End data_analysis->end

Workflow for H295R Steroidogenesis Assay with LC-MS/MS Analysis.

Materials:

  • H295R human adrenocortical carcinoma cell line

  • Cell culture medium and supplements

  • 24-well cell culture plates

  • Test compound (this compound) and controls (e.g., Forskolin, Ketoconazole)

  • Solid-phase extraction (SPE) cartridges or appropriate solvents for liquid-liquid extraction

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Procedure:

  • Culture H295R cells under standard conditions (e.g., 37°C, 5% CO2).

  • Seed the cells into 24-well plates and allow them to attach and grow to a desired confluency.

  • Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or control compounds.

  • Incubate the cells for 24-48 hours.

  • Collect the cell culture supernatant from each well.

  • Extract the steroid hormones from the supernatant using either SPE or liquid-liquid extraction.

  • Analyze the extracted samples using a validated LC-MS/MS method to quantify the concentrations of aldosterone and cortisol.

  • Compare the hormone levels in the this compound-treated wells to the vehicle control to determine the effect of the compound on steroidogenesis.

Lipoprotein Particle Analysis (Nuclear Magnetic Resonance)

This method provides a high-throughput analysis of lipoprotein particle size and concentration.

Methodology:

  • Plasma samples from patients are collected at baseline and after treatment with this compound.

  • The samples are analyzed using nuclear magnetic resonance (NMR) spectroscopy.

  • The NMR signals from the lipid methyl groups of the different lipoprotein particles are deconvoluted to provide quantitative measurements of the concentration and size of VLDL, LDL, and HDL particles and their subfractions.[2]

Conclusion

This compound is a potent CETP inhibitor that robustly increases HDL-C and decreases LDL-C levels. However, these on-target effects did not translate into a reduction in cardiovascular events in a high-risk population, as demonstrated in the ACCELERATE trial. The lack of efficacy may be multifactorial, potentially involving subtle off-target effects such as a small increase in blood pressure and the generation of less functional, larger HDL particles. Interestingly, preclinical data suggest a potential off-target anti-cancer effect in colorectal cancer through modulation of the Wnt/β-catenin and JNK signaling pathways. This comprehensive technical guide provides researchers and drug development professionals with key data and methodologies to understand the complex pharmacological profile of this compound and to inform future research in CETP inhibition and related fields.

References

preclinical pharmacology of Evacetrapib

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Preclinical Pharmacology of Evacetrapib

Introduction

This compound (also known as LY2484595) is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP) developed for the potential treatment of cardiovascular diseases.[1] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL), in exchange for triglycerides.[2][3] By inhibiting CETP, this compound was designed to increase HDL cholesterol (HDL-C) levels and decrease LDL cholesterol (LDL-C) levels, a lipid profile thought to be cardioprotective.[1][3] Despite promising preclinical and early clinical lipid-modifying effects, the large-scale ACCELERATE phase 3 clinical trial was terminated as the drug failed to reduce major adverse cardiovascular events.[4][5] This guide provides a detailed overview of the , focusing on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and safety profile.

Mechanism of Action

This compound is a benzazepine-based compound that selectively inhibits CETP.[2][6] This inhibition blocks the transfer of cholesteryl esters from HDL to LDL and VLDL. The direct consequence of this action is an accumulation of cholesteryl esters within HDL particles, leading to a significant increase in circulating HDL-C levels. Concurrently, the reduction in cholesteryl ester acquisition by LDL particles contributes to a decrease in LDL-C levels.[1][2]

G HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP CE LDL_VLDL LDL / VLDL (Low/Very-Low-Density Lipoprotein) LDL_VLDL->CETP TG CETP->HDL TG CETP->LDL_VLDL CE This compound This compound This compound->CETP Inhibits CE_Transfer Cholesteryl Ester Transfer TG_Transfer Triglyceride Transfer

Caption: Mechanism of CETP inhibition by this compound.

In Vitro Pharmacology

This compound demonstrated high potency and selectivity for CETP in various in vitro assays.

Data Presentation: In Vitro CETP Inhibition

Assay TypeTargetIC50 ValueReference
Buffer AssayHuman Recombinant CETP5.5 nM[2][3][7]
Plasma AssayCETP Activity in Human Plasma36 nM[2][3][7]

Experimental Protocols

  • In Vitro CETP Inhibition Assay (Buffer): The activity of this compound was assessed using human recombinant CETP protein. The assay measures the transfer of a fluorescently labeled cholesteryl ester from donor to acceptor particles. The concentration of the compound that causes a half-maximum inhibition of this transfer is determined as the IC50 value.[2]

  • In Vitro CETP Inhibition Assay (Human Plasma): To evaluate activity in a more physiologically relevant matrix, the assay was performed using human plasma as the source of CETP. The inhibition of endogenous CETP activity was measured, providing an IC50 value that reflects the compound's potency in the presence of other plasma components.[2]

G cluster_workflow In Vitro CETP Inhibition Assay Workflow start Start reagents Combine: - Human Recombinant CETP or Plasma - Donor Particles (Labeled CE) - Acceptor Particles start->reagents add_drug Add varying concentrations of this compound reagents->add_drug incubation Incubate to allow CE transfer add_drug->incubation measure Measure fluorescence of acceptor particles incubation->measure calculate Calculate % Inhibition and determine IC50 measure->calculate end End calculate->end G cluster_workflow In Vivo Pharmacodynamic Study Workflow start Start: Select CETP/ApoAI Transgenic Mice dosing Administer this compound orally at various doses start->dosing blood_collection Collect blood samples at 4, 8, 24h post-dose dosing->blood_collection ex_vivo_assay Measure CETP activity (Ex Vivo Assay) blood_collection->ex_vivo_assay lipid_analysis Quantify plasma lipids (HDL-C, LDL-C) blood_collection->lipid_analysis analysis Determine dose-response relationship and ED50 ex_vivo_assay->analysis fplc Analyze lipoprotein profile (FPLC) lipid_analysis->fplc fplc->analysis end End analysis->end

References

Evacetrapib: A Potential Therapeutic Avenue for Alzheimer's Disease Through Cholesteryl Ester Transfer Protein (CETP) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) presents a formidable challenge to global health, necessitating the exploration of novel therapeutic strategies. Emerging evidence implicates dysregulated cholesterol metabolism in the pathophysiology of AD. Cholesteryl Ester Transfer Protein (CETP) plays a pivotal role in lipoprotein metabolism, and its inhibition has been investigated primarily for cardiovascular diseases. This whitepaper consolidates the preclinical evidence for the CETP inhibitor Evacetrapib as a potential disease-modifying agent for Alzheimer's disease. We provide a comprehensive overview of its mechanism of action, detailed experimental protocols from key preclinical studies, quantitative data on its pharmacokinetic and pharmacodynamic effects, and a discussion of the signaling pathways potentially modulated by its activity. This document serves as a technical guide for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for neurodegenerative disorders.

Introduction: The Role of Cholesterol Metabolism in Alzheimer's Disease

The brain is the most cholesterol-rich organ, and maintenance of cholesterol homeostasis is critical for normal neuronal function, including synaptogenesis and membrane integrity.[1][2] Epidemiological and genetic studies have linked midlife hypercholesterolemia and certain apolipoprotein E (ApoE) isoforms, particularly ApoE4, to an increased risk of developing late-onset Alzheimer's disease.[3][4][5] Dysregulation of cholesterol transport and metabolism in the brain is hypothesized to contribute to the core pathological hallmarks of AD: the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles.[3]

CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoproteins (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoproteins (LDL).[6] This action leads to lower HDL cholesterol ("good cholesterol") and higher LDL cholesterol ("bad cholesterol") levels.[6] Genetic variants leading to reduced CETP activity are associated with higher HDL-C levels and a reduced risk of cardiovascular disease.[5] Intriguingly, these variants have also been linked to longevity and a decreased risk of dementia.[1] This has spurred interest in repurposing CETP inhibitors, originally developed for cardiovascular indications, for the treatment or prevention of Alzheimer's disease.

This compound is a potent and selective CETP inhibitor that was evaluated in large-scale cardiovascular outcome trials.[2] While these trials were terminated due to a lack of efficacy in the cardiovascular context, the compound's ability to cross the blood-brain barrier and its favorable safety profile make it an intriguing candidate for neurological indications.[2][7] Preclinical studies have begun to explore the potential of this compound in AD models, with promising initial results.[1]

Mechanism of Action: How this compound May Counteract Alzheimer's Pathology

The proposed mechanism of action for this compound in the context of Alzheimer's disease is multifactorial, primarily revolving around the modulation of cholesterol metabolism in both the periphery and the central nervous system (CNS).

Peripheral Lipid Modulation and Cerebrovascular Health

By inhibiting CETP in the plasma, this compound increases HDL-C and decreases LDL-C levels.[1] Elevated peripheral LDL-C is a risk factor for cerebrovascular damage, which can exacerbate AD pathology. By improving the peripheral lipid profile, this compound may enhance cerebrovascular integrity and function, thereby indirectly protecting the brain.

Central Effects on Brain Cholesterol Homeostasis

This compound has been shown to cross the blood-brain barrier and accumulate in the brain tissue of preclinical models.[2][7] CETP is expressed by astrocytes in the brain, suggesting a direct role in CNS lipid metabolism.[2][7] The inhibition of CETP within the brain may lead to several beneficial effects:

  • Enhanced Cholesterol Efflux: By increasing HDL levels, this compound may promote the efflux of excess cholesterol from neurons and glial cells, a process crucial for preventing lipid-induced cellular stress and Aβ generation.[3]

  • Modulation of ApoE Function: The ApoE4 isoform is associated with impaired cholesterol transport and Aβ clearance. CETP inhibition may enhance the lipidation of ApoE particles, potentially improving their function in Aβ metabolism and synaptic support, thereby mitigating the detrimental effects of the ApoE4 allele.[3][4]

  • Direct Neuronal and Glial Effects: Changes in local cholesterol concentrations can influence a variety of cellular signaling pathways critical for neuronal survival and function.

The following diagram illustrates the proposed mechanism of action of this compound in the context of Alzheimer's disease.

cluster_periphery Periphery (Plasma) cluster_cns Central Nervous System (Brain) Evacetrapib_p This compound CETP_p CETP Evacetrapib_p->CETP_p inhibits HDL_p HDL-C Evacetrapib_p->HDL_p increases LDL_p LDL-C Evacetrapib_p->LDL_p decreases Evacetrapib_c This compound Evacetrapib_p->Evacetrapib_c Crosses BBB CETP_p->HDL_p decreases CETP_p->LDL_p increases Cerebrovascular Improved Cerebrovascular Health HDL_p->Cerebrovascular LDL_p->Cerebrovascular Synaptic_Function Improved Synaptic Function Cerebrovascular->Synaptic_Function CETP_c Astrocyte CETP Evacetrapib_c->CETP_c inhibits ApoE ApoE Lipidation Evacetrapib_c->ApoE enhances CETP_c->ApoE impairs Cholesterol_Efflux Neuronal Cholesterol Efflux ApoE->Cholesterol_Efflux Abeta_Clearance Enhanced Aβ Clearance ApoE->Abeta_Clearance Cholesterol_Efflux->Synaptic_Function Abeta_Clearance->Synaptic_Function start APPtg/CETPtg Mice (and control groups) treatment Daily this compound (30 mg/kg, i.p.) or Vehicle for 11 weeks start->treatment behavior Novel Object Recognition (NOR) Test (Cognitive Assessment) treatment->behavior biochem Biochemical Analysis: - Plasma Lipoproteins (HDL, LDL) - Brain Aβ40/42 Levels - Brain Cholesterol Levels behavior->biochem histology Histological Analysis: - Amyloid Plaque Load - Tau Pathology biochem->histology end Data Analysis and Interpretation histology->end cluster_astrocyte Astrocyte cluster_neuron Neuron Evacetrapib_a This compound CETP_a CETP Evacetrapib_a->CETP_a inhibits ApoE_synthesis ApoE Synthesis & Lipidation CETP_a->ApoE_synthesis modulates ApoE_lipoprotein Lipidated ApoE ApoE_synthesis->ApoE_lipoprotein secretes LXR LXR Signaling ABCA1 ABCA1 LXR->ABCA1 upregulates ABCA1->ApoE_synthesis promotes LDLR LDL Receptor Family (e.g., LRP1) ApoE_lipoprotein->LDLR binds Cholesterol_homeostasis Cholesterol Homeostasis LDLR->Cholesterol_homeostasis maintains APP_processing APP Processing Cholesterol_homeostasis->APP_processing modulates Synaptic_plasticity Synaptic Plasticity Cholesterol_homeostasis->Synaptic_plasticity supports Abeta_production Aβ Production APP_processing->Abeta_production

References

The Structural Basis of Evacetrapib's Interaction with Cholesteryl Ester Transfer Protein (CETP): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evacetrapib is a potent inhibitor of the Cholesteryl Ester Transfer Protein (CETP), a key plasma glycoprotein involved in reverse cholesterol transport. CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). By inhibiting CETP, this compound was developed with the therapeutic goal of raising HDL cholesterol levels and lowering LDL cholesterol levels, thereby potentially reducing the risk of cardiovascular disease. This technical guide provides an in-depth analysis of the structural biology of the this compound-CETP interaction, summarizing key quantitative data, outlining experimental methodologies, and visualizing the underlying molecular mechanisms.

Although a dedicated high-resolution crystal or cryo-electron microscopy (cryo-EM) structure of this compound in complex with CETP is not publicly available, extensive structural and biochemical data on CETP in complex with other inhibitors, particularly the structurally similar compound torcetrapib, provide significant insights into the binding mechanism of this compound. Molecular modeling studies further supplement our understanding of this interaction.

Quantitative Data on this compound-CETP Interaction

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound in inhibiting CETP activity.

Table 1: In Vitro Potency of this compound against CETP

ParameterValueSpeciesAssay ConditionsReference
IC50 5.5 nMHumanRecombinant CETP protein, buffer assay[1][2]
IC50 36 nMHumanCETP in human plasma[1][2]

Table 2: In Vivo Efficacy of this compound

ParameterValueSpeciesDosingTime PointReference
ED50 < 5 mg/kgHuman CETP/ApoAI double transgenic miceOral8 hours post-dose[1]
CETP Inhibition 98.4%Human CETP/ApoAI double transgenic mice30 mg/kg, oral4 hours post-dose[1][2]
CETP Inhibition 98.6%Human CETP/ApoAI double transgenic mice30 mg/kg, oral8 hours post-dose[1][2]
CETP Inhibition 18.4%Human CETP/ApoAI double transgenic mice30 mg/kg, oral24 hours post-dose[1][2]
HDL-C Increase 129.7%Human CETP/ApoAI double transgenic mice30 mg/kg, oral8 hours post-dose[1][2]

Structural Insights into this compound Binding

The crystal structure of CETP reveals an elongated, banana-shaped molecule with a long, hydrophobic tunnel running through its core. This tunnel is the conduit for lipid transfer. The structure of CETP in complex with the inhibitor torcetrapib (PDB ID: 2OBD) shows the inhibitor binding deep within the N-terminal pocket of this hydrophobic tunnel.[3]

Given the structural similarities between this compound and torcetrapib, it is widely accepted that this compound binds to the same site in a similar fashion.[4] Molecular dynamics simulations have further supported this hypothesis, indicating that this compound binding induces increased rigidity in the CETP structure while decreasing the stability of the hydrophobic tunnel, thereby inhibiting its function.[3]

The binding of these inhibitors near the neck of the tunnel physically occludes the passage of cholesteryl esters, effectively blocking the transfer activity of CETP. The interactions are predominantly hydrophobic, consistent with the lipophilic nature of the inhibitors and the binding pocket.[3]

Experimental Methodologies

Recombinant Human CETP Expression and Purification

A detailed protocol for the production of recombinant human CETP for structural and biochemical studies typically involves the following steps:

  • Gene Synthesis and Cloning : The gene encoding human CETP is synthesized and cloned into a suitable expression vector for mammalian cells, such as pcDNA3.1.

  • Cell Culture and Transfection : Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells are cultured and transfected with the expression vector.

  • Protein Expression and Secretion : The transfected cells are grown in serum-free media, and the recombinant CETP is secreted into the culture medium.

  • Purification : The conditioned medium is harvested, and CETP is purified using a combination of chromatographic techniques. A common method involves immunoaffinity chromatography using a monoclonal antibody specific for CETP.[5][6]

  • Quality Control : The purity and homogeneity of the recombinant CETP are assessed by SDS-PAGE and Western blotting. The protein concentration is determined by spectrophotometry.

CETP Activity Assay (Fluorometric)

The inhibitory activity of compounds like this compound on CETP is commonly determined using a fluorometric assay. Commercial kits are available for this purpose.

  • Principle : The assay utilizes a donor molecule containing a self-quenched fluorescent phospholipid. In the presence of active CETP, this fluorescent lipid is transferred to an acceptor molecule, leading to an increase in fluorescence intensity.

  • Procedure :

    • A reaction mixture is prepared containing a buffer, the donor and acceptor molecules, and the test compound (e.g., this compound) at various concentrations.

    • The reaction is initiated by adding recombinant human CETP or human plasma containing CETP.

    • The fluorescence intensity is measured over time using a microplate reader (e.g., with excitation at 480 nm and emission at 511 nm).[7]

    • The rate of fluorescence increase is proportional to the CETP activity.

  • Data Analysis : The IC50 value, representing the concentration of the inhibitor required to reduce CETP activity by 50%, is calculated by fitting the dose-response data to a suitable model.

X-ray Crystallography of CETP-Inhibitor Complexes (General Protocol)

While a specific protocol for this compound is not available, the general methodology for determining the crystal structure of CETP in complex with an inhibitor like torcetrapib is as follows:

  • Protein Crystallization : Purified CETP is concentrated and mixed with a crystallization solution containing precipitants (e.g., polyethylene glycol) and salts. Crystals are grown using vapor diffusion methods (hanging or sitting drop).

  • Inhibitor Soaking : The grown CETP crystals are transferred to a solution containing a high concentration of the inhibitor (e.g., torcetrapib) and allowed to soak for a period to allow the inhibitor to diffuse into the crystal and bind to the protein.

  • Cryo-protection and Data Collection : The inhibitor-soaked crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron source.

  • Structure Determination and Refinement : The diffraction data are processed, and the structure is solved by molecular replacement using a previously determined CETP structure as a model. The inhibitor molecule is then built into the electron density map, and the entire complex is refined to produce the final atomic model.[3]

Visualizations

The following diagrams illustrate key aspects of this compound's interaction with CETP.

CETP_Inhibition_Mechanism cluster_CETP CETP Hydrophobic Tunnel cluster_Lipid_Transfer Lipid Transfer N_pocket N-terminal Pocket Neck N_pocket->Neck Blockage Physical Occlusion C_pocket C-terminal Pocket CE_out Cholesteryl Ester Neck->C_pocket Neck->CE_out This compound This compound This compound->N_pocket Binds to Blockage->Neck Blocks Passage CE_in Cholesteryl Ester CE_in->Neck Transfer Path

Caption: Mechanism of CETP inhibition by this compound.

Experimental_Workflow_Structure cluster_Protein_Production Recombinant CETP Production cluster_Crystallography X-ray Crystallography Gene_Cloning Gene Cloning Expression Mammalian Cell Expression Gene_Cloning->Expression Purification Affinity Chromatography Expression->Purification Crystallization CETP Crystallization Purification->Crystallization Purified Protein Soaking Inhibitor Soaking Crystallization->Soaking Data_Collection X-ray Data Collection Soaking->Data_Collection Structure_Determination Structure Determination Data_Collection->Structure_Determination

Caption: Experimental workflow for CETP structure determination.

CETP_Activity_Assay_Workflow Start Prepare Reaction Mixture (Buffer, Donor/Acceptor, this compound) Add_CETP Initiate Reaction (Add CETP) Start->Add_CETP Measure_Fluorescence Measure Fluorescence (Ex/Em = 480/511 nm) Add_CETP->Measure_Fluorescence Data_Analysis Calculate % Inhibition Measure_Fluorescence->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination

Caption: Workflow for the CETP fluorometric activity assay.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Evacetrapib

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Evacetrapib (formerly LY2484595) is a potent, selective, and orally administered small molecule inhibitor of the Cholesteryl Ester Transfer Protein (CETP).[1][2][3] Developed by Eli Lilly and Company, it was investigated for its potential to reduce the risk of major adverse cardiovascular events in patients with high-risk vascular disease.[4][5] The mechanism of CETP inhibition is intended to raise high-density lipoprotein cholesterol (HDL-C) and lower low-density lipoprotein cholesterol (LDL-C), thereby favorably altering lipid profiles to mitigate cardiovascular risk.[1][6]

CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B (ApoB)-containing lipoproteins (VLDL and LDL) in exchange for triglycerides.[7][8] By inhibiting this process, this compound was expected to increase the levels of cardioprotective HDL-C and decrease the levels of atherogenic LDL-C.[6] Despite demonstrating robust and favorable effects on lipid biomarkers in numerous clinical trials, the large-scale Phase 3 ACCELERATE trial was terminated prematurely for futility, as this compound failed to reduce the rate of major cardiovascular events compared to placebo.[9][10][11] This guide provides a comprehensive technical overview of the pharmacodynamic and pharmacokinetic properties of this compound, the methodologies used in its evaluation, and the ultimate clinical findings.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the potent inhibition of CETP activity, leading to significant alterations in the plasma lipid profile.

Mechanism of Action

This compound selectively binds to and inhibits plasma CETP. This inhibition blocks the transfer of cholesteryl esters from HDL particles to VLDL and LDL particles.[1][6] The direct consequences are:

  • Increased HDL-C: By preventing the depletion of cholesteryl esters from HDL, its plasma concentration increases.

  • Decreased LDL-C: The reduction in cholesteryl ester enrichment of ApoB-containing lipoproteins leads to lower LDL-C levels.

While the lipid-modifying effects were consistently observed, the failure to improve cardiovascular outcomes has led to speculation that the HDL particles generated may be dysfunctional or that other, less understood, on-target or off-target effects might counteract the benefits of LDL-C lowering.[12]

cluster_results Pharmacodynamic Outcome VLDL VLDL LDL LDL VLDL->LDL Lipolysis CETP CETP VLDL->CETP TG HDL HDL HDL->CETP CE CE_Rich_HDL Cholesteryl Ester (CE) Rich HDL TG_Rich_VLDL_LDL Triglyceride (TG) Rich VLDL/LDL CETP->VLDL CE CETP->HDL TG Result1 ↑ HDL-C (CE Retained) Result2 ↓ LDL-C (CE Deprived) This compound This compound This compound->CETP Inhibits

Caption: Mechanism of Action of this compound.
In Vitro and Preclinical Potency

Clinical Pharmacodynamic Effects

Clinical trials consistently confirmed the potent effects of this compound on plasma lipids and lipoproteins in humans, both as a monotherapy and in combination with statins.

Table 1: Summary of Pharmacodynamic Effects of this compound on Lipid Parameters

Treatment Group Dose Change in HDL-C Change in LDL-C Change in Apo-A1 Change in Apo-B Change in CETP Activity Reference
Monotherapy vs. Placebo (Healthy Volunteers) 100 mg/day +65% (trough inhibition) - - - -65% [15]
300 mg/day - - - - -84% [15]
600 mg/day +87% -29% +42% -26% -91% [15]
Monotherapy vs. Placebo (Dyslipidemic Patients) 30 mg/day +74% -15% - - -50% [16]
100 mg/day +115% -23% - - -83% [16]
500 mg/day +136% -22% - - -95% [16]
Combination Therapy (vs. Statin Alone) 100 mg/day + Atorvastatin 10mg +103% -15% - - -68% [16]
100 mg/day + Statins +78.5% to +88.5% -11.2% to -13.9% - - - [17]

| ACCELERATE Trial (vs. Placebo at 3 months) | 130 mg/day + Standard Care | +133.2% | -31.1% | - | -15% | - |[11][12] |

This compound also produced significant, dose-dependent reductions in lipoprotein(a) [Lp(a)], total LDL particle (LDL-P), and small dense LDL particle (sLDL) concentrations.[18] In combination with statins, this compound 100 mg reduced Lp(a) by 31%, total LDL-P by 22%, and sLDL by 60%.[18]

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in healthy volunteers and patient populations.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: Following oral administration, mean peak plasma concentrations (Tmax) of this compound were observed between 4 to 6 hours.[15] Its exposure (AUC) increased in a less-than-dose-proportional manner, which is thought to be due to changes in the extent of absorption rather than the rate of elimination.[15][19]

  • Distribution: this compound has a large apparent steady-state volume of distribution, ranging from 543 to 1740 L.[15] It is highly bound to plasma proteins (>99%).[19]

  • Metabolism: The drug is extensively metabolized, primarily through oxidative pathways.[4][19][20] In vitro studies identified cytochrome P450 (CYP) enzymes as the main drivers of its metabolism, with CYP3A accounting for approximately 90% of its CYP-associated clearance and CYP2C8 contributing the remaining 10%.[4][20]

  • Excretion: Excretion occurs predominantly through the feces. Following a single 100-mg oral dose of radiolabeled this compound, a mean of 93.1% of the dose was recovered in feces, with only 2.3% found in urine.[4][20] The terminal half-life ranges from 24 to 44 hours, and steady-state concentrations are typically achieved in about 10 days.[15]

Oral Oral Administration (this compound) GI_Tract GI Tract (Absorption) Oral->GI_Tract Plasma Systemic Circulation (Plasma Protein Binding >99%) Liver Liver (Extensive Metabolism) Plasma->Liver CYP3A CYP3A (~90%) Liver->CYP3A CYP2C8 CYP2C8 (~10%) Liver->CYP2C8 Feces Feces (93.1% of dose) GI_Tract->Plasma Tmax: 4-6h Metabolites Minor Metabolites Metabolites->Feces Urine Urine (2.3% of dose) Metabolites->Urine CYP3A->Metabolites CYP2C8->Metabolites

Caption: Simplified ADME Pathway of this compound.
Pharmacokinetic Parameters

Table 2: Summary of Key Pharmacokinetic Parameters of this compound in Healthy Adults

Parameter Value Description Reference
Tmax (Time to Peak Concentration) 4 - 6 hours Time after administration to reach maximum plasma concentration. [15]
t1/2 (Terminal Half-life) 24 - 44 hours Time for plasma concentration to decrease by half. [15]
CL/F (Apparent Oral Clearance) 17.5 - 43.6 L/h Rate of drug removal from the body after oral administration. [15]
Vss/F (Apparent Volume of Distribution) 543 - 1740 L Theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. [15]

| Accumulation Ratio (Trough) | 2 - 2.5 | Ratio of trough concentration at steady state to that after the first dose. |[15] |

Drug-Drug Interactions (DDI)

Given its metabolism by CYP3A, the potential for drug-drug interactions was investigated.

  • Effect of CYP Inhibitors on this compound: Co-administration with the strong CYP3A inhibitor ketoconazole resulted in a 2.37-fold increase in this compound AUC and a 1.94-fold increase in Cmax.[4][20] In contrast, the strong CYP2C8 inhibitor gemfibrozil had no significant effect on this compound exposure.[4][20] These findings confirm that CYP3A is the primary metabolic pathway in vivo.[4]

  • Effect of this compound on CYP Substrates: In vitro, this compound showed inhibitory potential against several major CYP isoforms, with Ki values ranging from 0.57 µM (CYP2C9) to 7.6 µM (CYP2C19).[21][22] A clinical study showed that this compound (300 mg) is a weak inhibitor of CYP3A, increasing the AUC of the probe substrate midazolam by 1.44-fold.[21][22] It had a minimal impact on the AUC of co-administered simvastatin.[21]

Experimental Protocols

CETP Activity Assay

Serum CETP activity was commonly measured using a fluorometric assay.[15]

  • Principle: This assay utilizes a donor particle (micro-emulsion) containing a self-quenched fluorescent cholesteryl ester analog and an acceptor particle (reconstituted HDL).

  • Procedure:

    • A serum sample containing CETP is incubated with the donor and acceptor particles.

    • CETP facilitates the transfer of the fluorescent cholesteryl ester from the donor to the acceptor particle.

    • Upon transfer, the fluorescence is no longer quenched, and the increase in fluorescence intensity is measured over time.

    • The rate of fluorescence increase is directly proportional to the CETP activity in the sample.

  • Quantification: Activity is expressed as the maximum inhibitable CETP activity, determined by comparing the sample to a maximally inhibited control (using a potent inhibitor like this compound itself).[15]

Lipid, Lipoprotein, and Apolipoprotein Analysis
  • Standard Lipids (HDL-C, LDL-C, Triglycerides): Measured using standard automated enzymatic assays.

  • Apolipoproteins (Apo-A1, Apo-B): Quantified using immunonephelometry.[18]

  • Lipoprotein Particle Concentration and Size: Determined using nuclear magnetic resonance (NMR) spectroscopy. This technique provides a detailed analysis of lipoprotein subclasses, such as total and small LDL particle concentrations.[18]

  • CETP Mass: Measured using a standard sandwich enzyme-linked immunosorbent assay (ELISA).[15]

Pharmacokinetic Sample Analysis
  • Sample Collection: Serial blood samples were collected in K2EDTA tubes at specified time points post-dose. Plasma was separated by centrifugation and stored frozen.[15]

  • Sample Preparation: this compound was extracted from human plasma using solid-phase extraction (SPE). An isotope-labeled internal standard (e.g., this compound-13CD3) was added prior to extraction for accurate quantification.[15]

  • Analysis: Reconstituted extracts were analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[15]

  • Parameter Calculation: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) were calculated from the plasma concentration-time data using non-compartmental methods with software such as WinNonlin.[15]

ACCELERATE Phase 3 Clinical Trial Protocol

The "Assessment of Clinical Effects of Cholesteryl Ester Transfer Protein Inhibition With this compound in Patients at a High Risk for Vascular Outcomes" (ACCELERATE) trial was the pivotal cardiovascular outcomes study.[3][23]

  • Design: A multicenter, randomized, double-blind, placebo-controlled trial conducted at 540 sites in 37 countries.[3][23]

  • Participants: 12,092 patients with high-risk vascular disease (e.g., recent acute coronary syndrome, cerebrovascular disease, peripheral vascular disease, or diabetes with coronary artery disease).[11][24]

  • Intervention: Patients were randomized to receive either this compound 130 mg daily or a matching placebo, in addition to standard medical therapy.[9][11]

  • Primary Efficacy Endpoint: A composite of time to first occurrence of cardiovascular death, myocardial infarction, stroke, coronary revascularization, or hospitalization for unstable angina.[23][24]

  • Outcome: The trial was terminated early by the data and safety monitoring board due to a lack of efficacy after a median follow-up of 26 months. There was no significant difference in the primary endpoint between the this compound group (12.9%) and the placebo group (12.8%).[11][24]

start Enrollment (N=12,092) High-Risk Vascular Disease Patients rand Randomization (1:1) start->rand treat_eva This compound 130 mg/day + Standard Medical Therapy (n=6,038) rand->treat_eva Arm 1 treat_pla Placebo + Standard Medical Therapy (n=6,054) rand->treat_pla Arm 2 followup Follow-up (Median 26 months) treat_eva->followup treat_pla->followup endpoint Primary Endpoint Assessment: Time to first event of CV Death, MI, Stroke, Coronary Revascularization, or Hospitalization for Unstable Angina followup->endpoint result Result: No Significant Difference (HR 1.01, p=0.91) Trial Terminated for Futility endpoint->result

References

An In-Depth Technical Guide to the Molecular Interactions of Evacetrapib with Lipoproteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between Evacetrapib, a potent Cholesteryl Ester Transfer Protein (CETP) inhibitor, and lipoproteins. It details the mechanism of action, quantitative effects on lipid profiles, and the experimental methodologies used to elucidate these interactions.

Introduction: this compound and the CETP Hypothesis

This compound (LY2484595) is a selective, orally active inhibitor of Cholesteryl Ester Transfer Protein (CETP).[1] CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters (CE) from high-density lipoproteins (HDL) to apolipoprotein B (ApoB)-containing lipoproteins, such as low-density lipoproteins (LDL) and very-low-density lipoproteins (VLDL), in exchange for triglycerides.[2][3] By inhibiting CETP, this compound was developed to raise HDL cholesterol (HDL-C) levels and lower LDL cholesterol (LDL-C) levels, a therapeutic strategy aimed at reducing the risk of atherosclerotic cardiovascular disease.[4][5]

Early clinical trials demonstrated that this compound potently modulated lipoprotein levels.[6] However, the large-scale phase 3 clinical trial, ACCELERATE (Assessment of Clinical Effects of Cholesteryl Ester Transfer Protein Inhibition with this compound in Patients at a High Risk for Vascular Outcomes), was terminated prematurely due to a lack of clinical efficacy.[7][8] Despite producing substantial improvements in lipid profiles—increasing HDL-C by over 130% and decreasing LDL-C by over 37%—this compound did not reduce the rate of major adverse cardiovascular events.[7][8] This guide focuses on the well-established molecular and biochemical interactions of the drug, which are crucial for understanding its pharmacological effects.

Core Mechanism of Action

The primary molecular target of this compound is CETP. Understanding its interaction with this protein is key to comprehending its effects on lipoprotein metabolism.

CETP plays a central role in reverse cholesterol transport. It creates a conduit for the movement of neutral lipids between lipoproteins. Structurally, CETP contains a long, hydrophobic tunnel that is believed to facilitate this transfer.[9] The N-terminal end of CETP interacts with HDL, while the C-terminal end interacts with LDL or VLDL, bridging the two particles to allow for lipid exchange.[9] This process results in the enrichment of LDL and VLDL with cholesteryl esters and the enrichment of HDL with triglycerides, ultimately leading to lower plasma HDL-C levels.[1]

CETP_Physiology cluster_HDL HDL Particle cluster_LDL LDL/VLDL Particle HDL HDL (High Cholesteryl Ester) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP Cholesteryl Ester LDL LDL / VLDL (High Triglyceride) LDL->CETP Triglyceride CETP->HDL Triglyceride CETP->LDL Cholesteryl Ester

Figure 1. Physiological lipid transfer mediated by CETP.

This compound is a potent, non-covalent inhibitor that directly binds to CETP.[1] Structural studies and competitive binding assays suggest that this compound, similar to other inhibitors like torcetrapib and anacetrapib, binds within the N-terminal pocket of the hydrophobic tunnel inside the CETP molecule.[9] By occupying this space, this compound creates a steric blockade, effectively plugging the tunnel and preventing the passage of cholesteryl esters and triglycerides between lipoproteins.[9] This inhibition slows the dissociation of the CETP-HDL complex, further disrupting the transfer cycle.[9]

The consequences of this inhibition are a significant remodeling of lipoprotein profiles:

  • Increased HDL-C: By blocking the transfer of cholesteryl esters away from HDL, this compound leads to the accumulation of larger, cholesterol-rich HDL particles in the plasma.[8]

  • Decreased LDL-C: The lack of cholesteryl ester transfer from HDL results in smaller, cholesterol-depleted LDL particles, which are cleared more rapidly from circulation.[3]

Evacetrapib_Mechanism cluster_HDL HDL Particle cluster_LDL LDL/VLDL Particle HDL HDL (Cholesteryl Ester Accumulates) CETP CETP LDL LDL / VLDL (Cholesteryl Ester Depleted) Block X CETP->Block This compound This compound This compound->CETP Binds to N-terminal pocket Block->HDL Transfer Blocked Block->LDL Transfer Blocked

Figure 2. Inhibition of CETP-mediated lipid transfer by this compound.

Quantitative Data on this compound's Potency and Effects

The potency and clinical effects of this compound have been quantified in numerous in vitro and in vivo studies.

This compound is a highly potent inhibitor of CETP, as demonstrated in biochemical assays and animal models.

ParameterAssay TypeSpecies/SystemValueReference(s)
IC₅₀ Buffer AssayHuman Recombinant CETP5.5 nM[1][10]
IC₅₀ Plasma AssayHuman Plasma36 nM[1][10]
ED₅₀ Ex Vivo CETP InhibitionHuman CETP/ApoAI Transgenic Mice< 5 mg/kg[1][11]

Table 1: In Vitro and In Vivo Potency of this compound.

Clinical studies have consistently shown that this compound produces dramatic, dose-dependent changes in plasma lipid and apolipoprotein concentrations.

ParameterTreatment GroupDoseMean Change from BaselineReference(s)
HDL-C Monotherapy500 mg/day+128.8%[12]
ACCELERATE Trial130 mg/day+130% to +131.6%[7][8]
LDL-C Monotherapy500 mg/day-35.9%[12]
ACCELERATE Trial130 mg/day-37% to -37.1%[7][8]
Apolipoprotein A1 (ApoA1) Monotherapy600 mg/day+41.7%[13]
Apolipoprotein B (ApoB) Monotherapy600 mg/day-26.1%[13]
Lipoprotein(a) [Lp(a)] Monotherapy500 mg/day-40%[14]
Total LDL Particles (LDL-P) Monotherapy500 mg/day-54%[14]
Small LDL Particles (sLDL) Monotherapy500 mg/day-95%[14]

Table 2: Summary of this compound's Effects on Plasma Lipids and Apolipoproteins in Humans.

Key Experimental Protocols

The characterization of this compound's interactions with lipoproteins relies on several key experimental methodologies.

This assay measures the potency of an inhibitor in blocking CETP's lipid transfer activity.

Principle: A fluorescently labeled cholesteryl ester analog (e.g., BODIPY-CE) is incorporated into donor lipoprotein particles (synthetic HDL). These are incubated with acceptor lipoproteins (LDL/VLDL) and a source of CETP. In the absence of an inhibitor, CETP transfers the fluorescent CE to the acceptor particles. The transfer is measured by an increase in fluorescence signal at an emission wavelength specific to the acceptor particle environment.[1]

Methodology:

  • Preparation: Donor HDL particles containing a fluorescent CE analog are prepared. Acceptor apoB-containing lipoproteins are isolated from plasma.

  • Incubation: Recombinant human CETP is incubated with the donor and acceptor lipoproteins in a buffer system.

  • Inhibitor Addition: Test compounds (like this compound) are added at varying concentrations.

  • Measurement: The reaction mixture is incubated, and the fluorescent signal is measured over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 544 nm excitation and 595 nm emission).[1]

  • Analysis: The rate of fluorescence increase is calculated. The concentration of the inhibitor that causes 50% inhibition of CETP activity (IC₅₀) is determined by non-linear regression analysis.[1]

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Donor HDL (with Fluorescent CE) D Combine Donor, Acceptor, and CETP in buffer A->D B Prepare Acceptor LDL/VLDL B->D C Prepare Recombinant CETP C->D E Add this compound (at varying concentrations) D->E F Incubate mixture E->F G Measure Fluorescence (Excitation/Emission) F->G H Calculate Rate of Transfer G->H I Determine IC50 Value (Non-linear Regression) H->I

Figure 3. Workflow for an in vitro CETP inhibition assay.

Animal models are essential for evaluating the in vivo potency and effects of CETP inhibitors on lipoprotein profiles.

Principle: Standard laboratory mice do not express CETP. Therefore, transgenic mice expressing human CETP are required. To better mimic human lipoprotein metabolism, these mice are often cross-bred with mice expressing human apolipoprotein A1 (ApoA1), the primary protein component of HDL.[1]

Methodology:

  • Animal Model: Human CETP/ApoA1 double transgenic mice are used.[1]

  • Dosing: Mice are administered this compound orally at various doses. A vehicle control group is included.

  • Sample Collection: Blood samples are collected at specific time points after dosing (e.g., 4, 8, and 24 hours).[1]

  • Ex Vivo CETP Activity: Plasma from treated mice is used in the in vitro CETP activity assay described above to measure the level of CETP inhibition.

  • Lipid Analysis: Plasma is analyzed for HDL-C, LDL-C, and total cholesterol levels to determine the effect of the drug.

  • Analysis: Dose-response curves are generated to calculate the effective dose required to achieve 50% inhibition of CETP activity (ED₅₀).[15]

Animal_Study_Workflow A Select Human CETP/ApoA1 Transgenic Mice B Administer this compound Orally (Multiple Dose Groups + Vehicle) A->B C Collect Blood Samples at Timed Intervals B->C D Separate Plasma C->D E Measure Ex Vivo CETP Activity D->E F Analyze Plasma Lipids (HDL-C, LDL-C) D->F G Generate Dose-Response Curve and Calculate ED50 E->G F->G

Figure 4. Workflow for in vivo evaluation in transgenic mice.

While specific studies detailing this compound's direct binding kinetics to intact lipoproteins are not widely published, general methods exist for such characterization.

High-Performance Affinity Chromatography (HPAC): This technique can be used to study the interactions between drugs and lipoproteins.[16][17] Principle: Lipoproteins (e.g., HDL or LDL) are immobilized onto a chromatography column support. The drug of interest is then passed through the column. The retention time of the drug on the column is related to its binding affinity for the immobilized lipoprotein.[18][19] Application: By performing frontal analysis, one can determine binding parameters such as association equilibrium constants (Ka) and differentiate between different types of interactions, such as high-affinity saturable binding (e.g., to apolipoproteins on the surface) and lower-affinity non-saturable partitioning (e.g., into the lipid core).[18][20]

Conclusion

This compound is a potent and selective inhibitor of CETP that interacts directly with the protein's hydrophobic tunnel, effectively blocking the transfer of cholesteryl esters and triglycerides between lipoproteins. This molecular interaction leads to a profound and predictable remodeling of the lipoprotein profile, characterized by a dramatic increase in HDL-C and a significant decrease in LDL-C. While these biochemical effects were robustly demonstrated in preclinical and clinical studies, they did not translate into a reduction in cardiovascular events.[8] The failure of this compound highlights the complexity of lipoprotein metabolism and cardiovascular disease, suggesting that simply increasing the quantity of HDL-C may be insufficient if the functionality of the HDL particles is not improved or if other unforeseen on-target or off-target effects counteract the lipid-modifying benefits.[8][21] This guide provides the foundational technical details of this compound's molecular interactions, which remain a critical case study for researchers in lipidology and cardiovascular drug development.

References

Methodological & Application

Evacetrapib In Vitro CETP Inhibition Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for conducting an in vitro cholesteryl ester transfer protein (CETP) inhibition assay using Evacetrapib. This compound (LY2484595) is a potent and selective inhibitor of CETP, a plasma protein that facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins.[1] Inhibition of CETP is a therapeutic strategy aimed at raising high-density lipoprotein (HDL) cholesterol levels.[2][3]

Data Presentation: this compound In Vitro CETP Inhibition

The inhibitory activity of this compound on CETP has been quantified in various in vitro systems. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of the inhibitor.

Assay TypeCETP SourceThis compound IC50 (nM)Reference
Buffer AssayHuman Recombinant CETP5.5[4][5][6]
Human Plasma AssayEndogenous Human Plasma CETP36[4][6][7]

Experimental Protocol: Fluorometric CETP Inhibition Assay

This protocol describes a common method for measuring CETP inhibition in vitro using a fluorometric approach. This type of assay typically utilizes a donor particle containing a self-quenched fluorescent lipid and an acceptor particle. CETP-mediated transfer of the fluorescent lipid to the acceptor particle results in an increase in fluorescence, which is inhibited in the presence of an inhibitor like this compound.[8][9][10]

Materials:

  • Human Recombinant CETP or Human Plasma Pool (as CETP source)

  • Fluorescent Donor Particles (containing a self-quenched neutral lipid)

  • Acceptor Particles (e.g., artificial liposomes or LDL)

  • CETP Assay Buffer

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader with excitation/emission wavelengths of ~480/511 nm or ~465/535 nm[10]

  • Positive Control Inhibitor (e.g., Anacetrapib or Torcetrapib)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Subsequently, create a series of serial dilutions in CETP assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1-2%.

    • If using human recombinant CETP, dilute it in CETP assay buffer to the desired working concentration.

    • If using human plasma, it may be used neat or diluted with assay buffer.

    • Prepare working solutions of the donor and acceptor particles in the assay buffer as per the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • CETP Assay Buffer

      • This compound solution at various concentrations (or vehicle control - DMSO in assay buffer)

      • CETP source (recombinant protein or human plasma)

    • Include the following controls:

      • No CETP Control: Assay buffer, donor and acceptor particles, but no CETP source.

      • Vehicle Control: Assay buffer, CETP source, donor and acceptor particles, and the same concentration of DMSO as in the this compound wells.

      • Positive Control Inhibitor: Assay buffer, CETP source, donor and acceptor particles, and a known CETP inhibitor at a concentration expected to give maximal inhibition.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the CETP enzyme.

  • Initiation of Reaction:

    • Add the mixture of donor and acceptor particles to each well to start the reaction.

  • Measurement:

    • Immediately place the plate in a fluorometric microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity in a kinetic mode for 1 to 3 hours, with readings taken every 5-10 minutes. The excitation and emission wavelengths will depend on the specific fluorescent lipid used.

  • Data Analysis:

    • For each concentration of this compound and controls, calculate the rate of the reaction (increase in fluorescence over time) from the linear portion of the kinetic curve.

    • Subtract the rate of the "No CETP Control" from all other rates to correct for background signal.

    • Normalize the data by setting the rate of the "Vehicle Control" as 100% CETP activity.

    • Plot the percentage of CETP inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

CETP Mechanism of Action

Cholesteryl ester transfer protein (CETP) mediates the transfer of cholesteryl esters (CE) from high-density lipoproteins (HDL) to apolipoprotein B-containing lipoproteins, such as very-low-density lipoproteins (VLDL) and low-density lipoproteins (LDL), in exchange for triglycerides (TG).[3] This process is a key step in reverse cholesterol transport.

CETP_Mechanism cluster_transfer Lipid Transfer HDL HDL CE_transfer Cholesteryl Ester (CE) HDL->CE_transfer Donates VLDL_LDL VLDL / LDL TG_transfer Triglyceride (TG) VLDL_LDL->TG_transfer Donates CETP CETP CE_transfer->VLDL_LDL Accepts TG_transfer->HDL Accepts

Caption: Mechanism of CETP-mediated lipid transfer.

Experimental Workflow: In Vitro CETP Inhibition Assay

The following diagram outlines the key steps in the in vitro fluorometric assay to determine the inhibitory potential of this compound on CETP activity.

CETP_Inhibition_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_incubation 3. Incubation & Reaction cluster_measurement 4. Measurement & Analysis Evacetrapib_prep Prepare this compound Serial Dilutions CETP_prep Prepare CETP Source (Recombinant or Plasma) Mix Combine Assay Buffer, this compound, & CETP Evacetrapib_prep->Mix Reagent_prep Prepare Donor & Acceptor Particles CETP_prep->Mix Start_Reaction Add Donor/Acceptor Particles Reagent_prep->Start_Reaction Preincubation Pre-incubate at 37°C Mix->Preincubation Controls Set up Controls (No CETP, Vehicle, Positive) Controls->Preincubation Preincubation->Start_Reaction Kinetic_Read Kinetic Fluorometric Reading at 37°C Start_Reaction->Kinetic_Read Data_Analysis Calculate Reaction Rates Kinetic_Read->Data_Analysis IC50_Calc Determine IC50 Value Data_Analysis->IC50_Calc

Caption: Workflow for the in vitro CETP inhibition assay.

References

Application Notes and Protocols for Evacetrapib Studies in Human apoAI/CETP Double Transgenic Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing human apolipoprotein AI (apoAI) and cholesteryl ester transfer protein (CETP) double transgenic mice in the study of Evacetrapib, a CETP inhibitor. This document outlines the rationale for using this specific animal model and provides step-by-step instructions for key experimental procedures.

Introduction

This compound is a potent and selective inhibitor of cholesteryl ester transfer protein (CETP), a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins (VLDL and LDL).[1] Inhibition of CETP is a therapeutic strategy aimed at raising HDL cholesterol (HDL-C) levels, which is inversely correlated with the risk of atherosclerotic cardiovascular disease. Standard laboratory mice do not express CETP, making them unsuitable for studying CETP inhibitors.[2] The human apoAI/CETP double transgenic mouse model expresses both human CETP and human apoAI, the primary apolipoprotein in HDL. This model recapitulates key aspects of human lipoprotein metabolism, including the formation of human-like HDL particles, making it an appropriate preclinical model to evaluate the in vivo efficacy of CETP inhibitors like this compound.[1][3]

Data Presentation

The following tables summarize the quantitative data from preclinical studies of this compound in human apoAI/CETP double transgenic mice.

Table 1: In Vitro and Ex Vivo Potency of this compound

ParameterValueSource
Human Recombinant CETP IC₅₀5.5 nM[1]
Human Plasma CETP IC₅₀36 nM[1]
Ex Vivo CETP Inhibition ED₅₀ (8h post-dose)< 5 mg/kg[1]

Table 2: In Vivo Efficacy of this compound in Human apoAI/CETP Double Transgenic Mice

DoseTime Post-DoseCETP Inhibition (%)HDL-C Increase (%)Source
30 mg/kg (oral)4 h98.4%-[1][4]
30 mg/kg (oral)8 h98.6%129.7%[1][4]
30 mg/kg (oral)24 h18.4%-[1][4]

Signaling Pathway and Experimental Workflows

CETP Signaling Pathway

CETP_Pathway cluster_0 CETP-Mediated Lipid Transfer HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP CE VLDL_LDL VLDL / LDL (Very Low / Low-Density Lipoprotein) VLDL_LDL->CETP TG CETP->HDL TG CETP->VLDL_LDL CE This compound This compound This compound->CETP Inhibition CE Cholesteryl Esters TG Triglycerides experimental_workflow start Start: Human apoAI/CETP Double Transgenic Mice dosing Oral Administration: - this compound (e.g., 30 mg/kg) - Vehicle Control start->dosing blood_collection Blood Collection at Multiple Time Points (e.g., 4, 8, 24h) dosing->blood_collection rct_assay In Vivo Reverse Cholesterol Transport (RCT) Assay dosing->rct_assay athero_assessment Atherosclerosis Assessment (Aortic Root Analysis) dosing->athero_assessment ex_vivo_cetp Ex Vivo CETP Activity Assay blood_collection->ex_vivo_cetp lipid_profiling Plasma Lipid Profile Analysis (FPLC) blood_collection->lipid_profiling data_analysis Data Analysis and Comparison ex_vivo_cetp->data_analysis lipid_profiling->data_analysis rct_assay->data_analysis athero_assessment->data_analysis

References

Application Notes and Protocols: Cholesterol Efflux Capacity Assays with Evacetrapib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl ester transfer protein (CETP) inhibitors have been a significant area of investigation in the management of dyslipidemia and cardiovascular disease. Evacetrapib, a potent CETP inhibitor, has been shown to substantially increase high-density lipoprotein cholesterol (HDL-C) and decrease low-density lipoprotein cholesterol (LDL-C) levels. A key aspect of evaluating the efficacy of such therapies is to assess their impact on HDL function, particularly its role in reverse cholesterol transport (RCT). The initial and rate-limiting step of RCT is the efflux of cholesterol from peripheral cells, such as macrophages, to HDL particles. This process is quantified by cholesterol efflux capacity (CEC) assays.

These application notes provide detailed protocols for conducting cholesterol efflux capacity assays to evaluate the effect of this compound treatment. The document includes methodologies for both radioisotope and fluorescent-based assays, data presentation guidelines, and visualizations of the underlying biological pathways.

Data Presentation: Efficacy of this compound on Cholesterol Efflux Capacity

Clinical studies have demonstrated that this compound significantly enhances cholesterol efflux capacity. The following tables summarize the quantitative data from a phase 2 clinical trial investigating the effects of this compound as a monotherapy and in combination with statins[1][2][3].

Table 1: Percent Change in Cholesterol Efflux Capacity with this compound Monotherapy [1][2][3]

Treatment GroupTotal Cholesterol Efflux Capacity (%)ABCA1-Specific Efflux (%)Non-ABCA1-Specific Efflux (%)
This compound (dose-dependent)Up to +34%Up to +26%Up to +47%
PlaceboBaselineBaselineBaseline

Table 2: Percent Change in Cholesterol Efflux Capacity with this compound in Combination with Statins [1][2][3]

Treatment GroupTotal Cholesterol Efflux Capacity (%)ABCA1-Specific Efflux (%)Non-ABCA1-Specific Efflux (%)
This compound + Statin+21%+15%+27%
Statin MonotherapyBaselineBaselineBaseline

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound and the principles of the cholesterol efflux assay, the following diagrams illustrate the key biological pathways and experimental procedures.

reverse_cholesterol_transport cluster_macrophage Macrophage cluster_plasma Plasma Intracellular Cholesterol Intracellular Cholesterol ABCA1 ABCA1 Intracellular Cholesterol->ABCA1 ABCG1 ABCG1 Intracellular Cholesterol->ABCG1 ApoA-I ApoA-I ABCA1->ApoA-I Cholesterol Efflux Mature HDL Mature HDL ABCG1->Mature HDL Cholesterol Efflux Nascent HDL Nascent HDL ApoA-I->Nascent HDL Nascent HDL->Mature HDL CETP CETP Mature HDL->CETP LDL LDL CETP->LDL CE Transfer This compound This compound This compound->CETP Inhibition

Reverse Cholesterol Transport Pathway with this compound Inhibition.

assay_workflow cluster_cell_prep Cell Preparation & Labeling cluster_treatment_efflux Treatment & Efflux cluster_analysis Analysis Seed Macrophages Seed Macrophages Differentiate THP-1 (optional) Differentiate THP-1 (optional) Seed Macrophages->Differentiate THP-1 (optional) Label with Radioactive/Fluorescent Cholesterol Label with Radioactive/Fluorescent Cholesterol Differentiate THP-1 (optional)->Label with Radioactive/Fluorescent Cholesterol Equilibration Equilibration Label with Radioactive/Fluorescent Cholesterol->Equilibration Incubate with Serum/Acceptors +/- this compound Incubate with Serum/Acceptors +/- this compound Equilibration->Incubate with Serum/Acceptors +/- this compound Collect Media & Lyse Cells Collect Media & Lyse Cells Incubate with Serum/Acceptors +/- this compound->Collect Media & Lyse Cells Quantify Radioactivity/Fluorescence Quantify Radioactivity/Fluorescence Collect Media & Lyse Cells->Quantify Radioactivity/Fluorescence Calculate % Efflux Calculate % Efflux Quantify Radioactivity/Fluorescence->Calculate % Efflux

General Workflow for Cholesterol Efflux Capacity Assay.

Experimental Protocols

The following are detailed protocols for performing cholesterol efflux capacity assays using either radioisotope-labeled cholesterol or a fluorescent cholesterol analog. These protocols are adaptable for use with THP-1 or J774 macrophage cell lines.

Protocol 1: Radioisotope-Based Cholesterol Efflux Assay

This protocol utilizes [³H]-cholesterol to trace the movement of cholesterol from macrophages to extracellular acceptors.

Materials:

  • THP-1 or J774 macrophage cells

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • [³H]-cholesterol

  • Bovine Serum Albumin (BSA)

  • Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL) as cholesterol acceptors

  • Serum from subjects treated with this compound or placebo

  • Scintillation fluid and counter

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., 0.1% SDS in 0.1N NaOH)

Procedure:

  • Cell Culture and Differentiation (for THP-1 cells):

    • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS.

    • To differentiate, seed THP-1 cells in 24-well plates at a density of 5 x 10⁵ cells/well and treat with 100 ng/mL PMA for 48-72 hours. After differentiation, wash the cells with PBS and replace the medium with fresh RPMI-1640 without PMA. For J774 cells, seed at a density of 2.5 x 10⁵ cells/well and allow to adhere overnight.

  • Cholesterol Labeling:

    • Prepare a labeling medium consisting of RPMI-1640 with 1% FBS and 1-2 µCi/mL of [³H]-cholesterol.

    • Incubate the cells with the labeling medium for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Equilibration:

    • After labeling, wash the cells twice with warm PBS.

    • Add RPMI-1640 containing 0.2% BSA to each well and incubate for 18-24 hours. This step allows the labeled cholesterol to equilibrate within the cellular cholesterol pools.

  • Cholesterol Efflux:

    • Wash the cells twice with warm PBS.

    • Prepare the efflux medium: RPMI-1640 containing the desired cholesterol acceptor (e.g., 10-50 µg/mL ApoA-I, 50-100 µg/mL HDL, or 2-5% apoB-depleted serum from treated subjects).

    • For in vitro studies, this compound can be added directly to the efflux medium. A suggested starting concentration range, based on its IC50 for CETP inhibition (around 36 nM in human plasma), is 10-100 nM[2]. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay conditions.

    • Add the efflux medium to the cells and incubate for 4-6 hours at 37°C.

  • Quantification:

    • After the incubation period, collect the efflux medium from each well.

    • Lyse the cells in each well with cell lysis buffer.

    • Measure the radioactivity (counts per minute, CPM) in an aliquot of the medium and the entire cell lysate using a scintillation counter.

  • Calculation of Percent Efflux:

    • Percent cholesterol efflux is calculated using the following formula: % Efflux = [CPM in medium / (CPM in medium + CPM in cell lysate)] x 100

Protocol 2: Fluorescent-Based Cholesterol Efflux Assay

This protocol uses a fluorescent cholesterol analog, such as BODIPY-cholesterol, as a safer alternative to radioisotopes.

Materials:

  • THP-1 or J774 macrophage cells

  • RPMI-1640 medium

  • FBS

  • PMA (for THP-1)

  • BODIPY-cholesterol

  • BSA

  • ApoA-I or HDL

  • Serum from subjects treated with this compound or placebo

  • Fluorescence plate reader

  • PBS

  • Cell lysis buffer

Procedure:

  • Cell Culture and Differentiation:

    • Follow the same procedure as in Protocol 1.

  • Cholesterol Labeling:

    • Prepare a labeling medium of RPMI-1640 with 1% FBS containing 1-5 µg/mL of BODIPY-cholesterol.

    • Incubate the cells with the labeling medium for 1-4 hours at 37°C, protected from light.

  • Equilibration:

    • Wash the cells twice with warm PBS.

    • Add RPMI-1640 containing 0.2% BSA and incubate for 18-24 hours, protected from light.

  • Cholesterol Efflux:

    • Wash the cells twice with warm PBS.

    • Prepare and add the efflux medium containing the cholesterol acceptor and this compound (if applicable), as described in Protocol 1.

    • Incubate for 4-6 hours at 37°C, protected from light.

  • Quantification:

    • Collect the efflux medium.

    • Lyse the cells with cell lysis buffer.

    • Measure the fluorescence intensity in the medium and the cell lysate using a fluorescence plate reader (e.g., excitation/emission ~485/523 nm for BODIPY).

  • Calculation of Percent Efflux:

    • Percent cholesterol efflux is calculated as: % Efflux = [Fluorescence in medium / (Fluorescence in medium + Fluorescence in cell lysate)] x 100

Conclusion

The provided protocols and data offer a comprehensive guide for researchers investigating the effects of this compound on cholesterol efflux capacity. These assays are crucial for understanding the functional consequences of CETP inhibition on HDL-mediated reverse cholesterol transport. The significant increase in cholesterol efflux capacity observed with this compound treatment underscores its potential impact on this key atheroprotective pathway. However, it is important to note that despite these positive effects on lipid profiles and cholesterol efflux, large clinical trials with this compound did not demonstrate a reduction in cardiovascular events, highlighting the complex relationship between HDL functionality and clinical outcomes[4][5]. Further research is warranted to fully elucidate the intricate mechanisms governing HDL metabolism and its role in cardiovascular health.

References

Application Notes and Protocols: Measuring Evacetrapib's Effect on HDL Particle Size

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for measuring the effect of the Cholesteryl Ester Transfer Protein (CETP) inhibitor, Evacetrapib, on High-Density Lipoprotein (HDL) particle size. This compound is known to significantly increase HDL cholesterol (HDL-C) levels.[1] This protocol focuses on the use of Native Polyacrylamide Gradient Gel Electrophoresis (PAGE) to analyze changes in HDL subfractions. Additionally, alternative methods such as Ion Mobility and Nuclear Magnetic Resonance (NMR) spectroscopy are briefly discussed. The provided methodologies, data presentation formats, and workflow diagrams are intended to guide researchers in assessing the qualitative and quantitative impact of this compound on HDL particle distribution.

Introduction: this compound and HDL Metabolism

This compound is a potent and selective inhibitor of Cholesteryl Ester Transfer Protein (CETP).[2] CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (like VLDL and LDL) in exchange for triglycerides.[3][4] By inhibiting CETP, this compound blocks this exchange, leading to an increase in the cholesterol content of HDL and a subsequent rise in overall HDL-C levels.[2] This inhibition is also associated with an increase in the size of both HDL and LDL particles.[2] Specifically, treatment with this compound has been shown to increase the concentration of large, buoyant HDL subclasses (HDL1 and HDL2) while reducing the levels of small, dense HDL3 and preβ-1 HDL particles.[5][6] Understanding these changes in HDL particle size distribution is crucial for evaluating the therapeutic potential and functional implications of CETP inhibition.

Signaling Pathway of CETP Inhibition

The mechanism of action of this compound is centered on its direct inhibition of CETP, which alters the flux of neutral lipids between lipoproteins.

Caption: Mechanism of this compound action on lipid exchange.

Experimental Protocols

Several methods are available for analyzing lipoprotein particle size. Native Polyacrylamide Gradient Gel Electrophoresis (PAGE) is a robust and widely used technique for separating HDL subclasses based on their size.

Protocol: HDL Subclass Analysis by Native PAGE

This protocol is adapted from methodologies used to study the effects of this compound on HDL subclasses.[5][6]

Objective: To separate and quantify HDL subclasses (HDL1, HDL2, HDL3, and preβ-1 HDL) from plasma samples of subjects treated with this compound versus a placebo.

Materials:

  • Human plasma samples (collected in EDTA tubes).

  • 4-20% native polyacrylamide gradient gels.

  • Electrophoresis running buffer (e.g., Tris/Glycine native buffer).

  • Sample loading buffer (containing a density agent like glycerol and a tracking dye).

  • Staining solution (e.g., Sudan Black B or Coomassie Brilliant Blue).

  • Destaining solution.

  • High molecular weight standards for calibration.

  • Gel documentation system with densitometry software.

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Centrifuge samples at a low speed (e.g., 2,000 x g for 10 minutes at 4°C) to remove any cryoprecipitates.

    • Determine the total protein concentration of each plasma sample.

  • Gel Electrophoresis:

    • Assemble the electrophoresis apparatus according to the manufacturer's instructions.

    • Pre-run the 4-20% native gradient gel for 30 minutes in running buffer to equilibrate the temperature.

    • Prepare samples by mixing a standardized amount of plasma protein (e.g., 20 µg) with the sample loading buffer.

    • Load the prepared samples and molecular weight standards into the wells of the gel.

    • Run the electrophoresis at a constant voltage (e.g., 125 V) for a duration sufficient to achieve good separation of HDL subclasses (approximately 4-5 hours). The run should be performed in a cold room or with a cooling system to prevent protein denaturation.

  • Staining and Destaining:

    • After electrophoresis, carefully remove the gel from the cassette.

    • Incubate the gel in the staining solution (e.g., Sudan Black B for lipids or Coomassie Blue for proteins) with gentle agitation for 1-2 hours.

    • Remove the staining solution and rinse the gel with water.

    • Add destaining solution and incubate with gentle agitation until the background is clear and the lipoprotein bands are distinct.

  • Data Acquisition and Analysis:

    • Scan the destained gel using a calibrated densitometer or gel imaging system.

    • Using the densitometry software, identify and quantify the different HDL bands based on their migration distance relative to the molecular weight standards. The subclasses are typically identified as follows (from largest to smallest): HDL1, HDL2, HDL3, and preβ-1 HDL.

    • Calculate the relative percentage of each HDL subclass by determining the area under the curve for each peak.

Alternative Methodologies
  • Ion Mobility: This technique separates gas-phase ions based on their size and charge. It offers direct measurement of lipoprotein particle size and concentration for various subclasses.[7][8] The process involves isolating lipoproteins from plasma, introducing them into the gas phase via electrospray ionization, separating them by size, and quantifying them with a particle counter.[7][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR measures the signals emitted by the methyl groups of lipids within lipoprotein particles.[10] The spectral characteristics of these signals vary with particle size, allowing for the estimation of the concentration and size of different lipoprotein subclasses.[11][12]

Experimental Workflow

The following diagram outlines the key steps in the process of analyzing HDL particle size from clinical samples.

cluster_workflow Experimental Workflow SampleCollection 1. Plasma Sample Collection (this compound vs. Placebo) Isolation 2. Lipoprotein Isolation (Optional, e.g., Ultracentrifugation) SampleCollection->Isolation Quantification 3. Protein Quantification Isolation->Quantification Electrophoresis 4. Native PAGE (4-20% Gel) Quantification->Electrophoresis Staining 5. Gel Staining (Sudan Black B / Coomassie) Electrophoresis->Staining Imaging 6. Densitometry & Imaging Staining->Imaging Analysis 7. Data Analysis (Quantify HDL Subclasses) Imaging->Analysis Result 8. Results (Particle Size Distribution) Analysis->Result

Caption: Workflow for HDL particle size analysis via Native PAGE.

Data Presentation

The quantitative results from the densitometric analysis should be summarized in tables to facilitate comparison between the treatment and placebo groups.

Table 1: Effect of this compound on HDL Subclass Distribution

HDL SubclassPlacebo Group (Baseline)Placebo Group (3 Months)This compound Group (Baseline)This compound Group (3 Months)% Change with this compound (vs. Placebo)
HDL1 10.5 ± 2.110.8 ± 2.310.6 ± 2.241.8 ± 5.5+287%
HDL2 15.2 ± 3.015.5 ± 3.115.3 ± 3.271.3 ± 9.8+360%
HDL3 45.8 ± 6.245.5 ± 6.045.7 ± 6.133.4 ± 4.9-27%
preβ-1 HDL 28.5 ± 4.528.2 ± 4.328.4 ± 4.418.2 ± 3.7-36%

Data are presented as arbitrary densitometric units (mean ± SD) and are based on published findings for illustrative purposes.[5][6]

Table 2: Summary of Changes in Lipoprotein Levels

ParameterThis compound TreatmentExpected Outcome
Total HDL-C 130 mg/day~130% Increase[1][13]
Total LDL-C 130 mg/day~37% Decrease[1][13]
Large HDL (HDL1, HDL2) 130 mg/daySignificant Increase[5]
Small HDL (HDL3, preβ-1) 130 mg/daySignificant Decrease[5][6]

Conclusion

The protocol detailed in these application notes provides a reliable framework for assessing the impact of this compound on HDL particle size distribution. By employing native PAGE and densitometry, researchers can effectively quantify the shift from smaller, denser HDL particles to larger, more buoyant HDL species. This information is critical for a comprehensive understanding of the pharmacological effects of CETP inhibitors on lipoprotein metabolism, despite clinical trials showing a lack of efficacy in reducing cardiovascular events.[1][13] The provided diagrams and data tables serve as valuable tools for experimental planning and results interpretation in the field of lipid research and drug development.

References

Application Notes and Protocols for Studying Evacetrapib's Off-Target Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evacetrapib is a potent and selective inhibitor of the cholesteryl ester transfer protein (CETP), developed to raise high-density lipoprotein cholesterol (HDL-C) levels. Unlike its predecessor, torcetrapib, which was terminated due to off-target adverse effects such as increased blood pressure and aldosterone levels, this compound was designed to avoid these liabilities.[1][2][3] Preclinical studies in various animal models have been crucial in establishing its safety profile concerning these specific off-target effects.[1][4] This document provides detailed application notes and protocols for utilizing relevant animal and in vitro models to study the potential off-target effects of this compound and other CETP inhibitors.

Key Off-Target Effects Investigated

The primary off-target concerns for CETP inhibitors, stemming from the experience with torcetrapib, are:

  • Induction of hypertension (increased blood pressure)

  • Increased synthesis of aldosterone and cortisol

Preclinical evidence strongly suggests that this compound does not produce these off-target effects.[1][3][5]

Animal and In Vitro Models

Two primary animal models and one key in vitro model have been instrumental in evaluating the off-target effects of this compound:

  • Human CETP/ApoAI Double Transgenic Mice: This model is used to assess the in vivo efficacy of CETP inhibitors, as mice do not naturally express CETP.[1][6] The inclusion of the human ApoAI transgene allows for the formation of human-like HDL particles, making the model more relevant to human physiology.[1]

  • Zucker Diabetic Fatty (ZDF) Rats: This strain is particularly sensitive to compound-induced increases in blood pressure and serves as an effective model to screen for hypertensive off-target effects.[1][7]

  • Human Adrenal Cortical Carcinoma (H295R) Cells: This in vitro model is used to directly assess the effects of compounds on the synthesis of aldosterone and cortisol.[1][8]

Data Presentation

Table 1: In Vitro and In Vivo Potency of this compound
ParameterValueModel SystemReference
IC₅₀ (Human recombinant CETP) 5.5 nMIn vitro assay[1][6]
IC₅₀ (Human plasma CETP) 36 nMIn vitro assay[1][6]
ED₅₀ (ex vivo CETP inhibition) < 5 mg/kg (at 8h post-dose)Human CETP/ApoAI double transgenic mice[1][4]
Table 2: Effects of this compound on HDL-C in Human CETP/ApoAI Double Transgenic Mice
DoseCETP Inhibition (at 8h)HDL-C Increase (at 8h)Reference
30 mg/kg (oral) 98.6%129.7%[1][6]
Table 3: Off-Target Effects of this compound in Preclinical Models
Off-Target EffectModelOutcomeComparisonReference
Blood Pressure Zucker Diabetic Fatty (ZDF) RatsNo significant increaseTorcetrapib showed a dose-dependent increase[1][4][7]
Aldosterone Synthesis H295R CellsNo inductionTorcetrapib dramatically induced aldosterone biosynthesis[1]
Cortisol Synthesis H295R CellsNo inductionTorcetrapib dramatically induced cortisol biosynthesis[1]

Experimental Protocols

Protocol 1: Assessment of In Vivo CETP Inhibition and HDL-C Elevation in Human CETP/ApoAI Double Transgenic Mice

Objective: To determine the in vivo efficacy of a test compound on CETP activity and HDL-C levels.

Animal Model: Human CETP and human ApoAI double transgenic mice.

Methodology:

  • Animal Acclimatization: House mice under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week prior to the experiment.

  • Dosing: Administer this compound (or test compound) orally at the desired dose (e.g., 30 mg/kg). A vehicle control group should be included.

  • Blood Sampling: Collect blood samples via a suitable method (e.g., retro-orbital sinus or tail vein) at various time points post-dose (e.g., 4, 8, and 24 hours).

  • Plasma Separation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Ex Vivo CETP Activity Assay:

    • Thaw plasma samples on ice.

    • Use a commercially available CETP activity assay kit or an in-house developed assay. This typically involves incubating the plasma with donor and acceptor lipoprotein particles labeled with a fluorescent lipid.

    • Measure the transfer of the fluorescent lipid from donor to acceptor particles over time using a fluorometer.

    • Calculate the percentage of CETP inhibition relative to the vehicle-treated control group.

  • HDL-C Measurement:

    • Quantify HDL-C levels in plasma samples using a commercial enzymatic assay kit.

    • Alternatively, perform fast pressure liquid chromatography (FPLC) to analyze the lipoprotein profile and quantify the cholesterol content in the HDL fraction.

  • Data Analysis: Calculate the mean and standard error for each group. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment and control groups.

Protocol 2: Evaluation of Potential Hypertensive Effects in Zucker Diabetic Fatty (ZDF) Rats

Objective: To assess whether a test compound induces an increase in blood pressure.

Animal Model: Zucker Diabetic Fatty (ZDF) rats.

Methodology:

  • Animal Acclimatization: House ZDF rats in a controlled environment for at least one week.

  • Blood Pressure Measurement Device: Utilize a telemetric blood pressure monitoring system for continuous and stress-free measurements. This involves the surgical implantation of a telemetry transmitter. Allow for a recovery period of at least one week post-surgery.

  • Baseline Measurement: Record baseline blood pressure for a sufficient period (e.g., 24-48 hours) before compound administration.

  • Dosing: Administer this compound, a positive control (e.g., torcetrapib), or a vehicle control orally at the desired doses daily for a specified duration (e.g., 7-14 days).

  • Continuous Blood Pressure Monitoring: Record systolic, diastolic, and mean arterial pressure continuously throughout the study.

  • Data Analysis: Analyze the changes in blood pressure from baseline for each treatment group. Compare the blood pressure profiles of the this compound-treated group to both the vehicle and positive control groups. Statistical significance can be determined using a repeated-measures ANOVA.

Protocol 3: In Vitro Assessment of Aldosterone and Cortisol Synthesis in H295R Cells

Objective: To determine the direct effect of a test compound on steroidogenesis in a human adrenal cell line.

Cell Line: Human adrenal cortical carcinoma (H295R) cells.

Methodology:

  • Cell Culture: Culture H295R cells in a suitable medium (e.g., DMEM/F12 supplemented with fetal bovine serum and insulin-transferrin-selenium) in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment: Seed cells in multi-well plates and allow them to adhere. Replace the medium with fresh medium containing various concentrations of this compound, a positive control (e.g., torcetrapib), or a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

  • Supernatant and Cell Lysate Collection:

    • Collect the cell culture supernatant to measure secreted aldosterone and cortisol.

    • Lyse the cells to extract RNA for gene expression analysis.

  • Hormone Quantification: Measure the concentrations of aldosterone and cortisol in the supernatant using commercially available ELISA or LC-MS/MS methods.

  • Gene Expression Analysis (Optional):

    • Extract total RNA from the cell lysates.

    • Perform reverse transcription-quantitative PCR (RT-qPCR) to measure the mRNA expression levels of key genes in the steroidogenic pathway, such as CYP11B1 (cortisol synthase) and CYP11B2 (aldosterone synthase).

    • Normalize the expression data to a housekeeping gene.

  • Data Analysis: Compare the hormone levels and gene expression in the compound-treated cells to the vehicle-treated cells. Perform statistical analysis to identify significant differences.

Visualizations

G cluster_cetp On-Target CETP Inhibition Pathway cluster_off_target Potential Off-Target Pathway (Not Observed with this compound) This compound This compound CETP CETP This compound->CETP Inhibits Adrenal_Gland Adrenal Gland (H295R Cells) This compound->Adrenal_Gland CE_Transfer Cholesteryl Ester Transfer CETP->CE_Transfer Mediates HDL HDL VLDL_LDL VLDL/LDL CE_Transfer->HDL From CE_Transfer->VLDL_LDL To Aldosterone Aldosterone Synthesis Adrenal_Gland->Aldosterone Potential Induction Blood_Pressure Increased Blood Pressure Aldosterone->Blood_Pressure Leads to

Caption: On-target vs. potential off-target pathways of this compound.

G cluster_protocol1 Protocol 1: In Vivo Efficacy in Transgenic Mice cluster_protocol2 Protocol 2: Blood Pressure in ZDF Rats P1_Start Dose Human CETP/ApoAI Transgenic Mice P1_Blood Collect Blood Samples (4, 8, 24h) P1_Start->P1_Blood P1_Plasma Separate Plasma P1_Blood->P1_Plasma P1_CETP Ex Vivo CETP Activity Assay P1_Plasma->P1_CETP P1_HDL Measure HDL-C (ELISA or FPLC) P1_Plasma->P1_HDL P1_End Determine ED₅₀ and % HDL-C Increase P1_CETP->P1_End P1_HDL->P1_End P2_Start Implant Telemetry in ZDF Rats P2_Baseline Record Baseline Blood Pressure P2_Start->P2_Baseline P2_Dose Daily Dosing (e.g., 7-14 days) P2_Baseline->P2_Dose P2_Monitor Continuous BP Monitoring P2_Dose->P2_Monitor P2_End Analyze BP Changes from Baseline P2_Monitor->P2_End

Caption: Experimental workflows for in vivo off-target effect studies.

References

Application Note: Quantitative Analysis of Evacetrapib in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Evacetrapib is a potent inhibitor of the cholesteryl ester transfer protein (CETP), which was developed to raise high-density lipoprotein cholesterol (HDL-C) and lower low-density lipoprotein cholesterol (LDL-C).[1] The development and clinical evaluation of this compound necessitated the use of robust and sensitive bioanalytical methods to accurately quantify its concentration in biological matrices like human plasma.[1][2] Such measurements are critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies. This document provides a detailed protocol for the determination of this compound in human plasma using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[1][3]

Principle

The method involves the extraction of this compound and an internal standard (IS) from human plasma, followed by chromatographic separation on a reverse-phase HPLC column. The analytes are then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of this compound or a structurally similar compound)

  • HPLC-grade acetonitrile, methanol, and isopropanol

  • Formic acid (reagent grade)

  • Ammonium acetate (reagent grade)

  • Ultrapure water

  • Control human plasma (K2-EDTA)

  • Standard laboratory glassware and pipettes

  • Centrifuge

  • 96-well plates (optional)

  • Nitrogen evaporator

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Primary Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the IS separately in methanol.

  • Working Standard Solutions: Prepare intermediate and working standard solutions of this compound by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

  • Calibration Standards (CS): Spike appropriate volumes of the working standard solutions into blank human plasma to prepare a series of calibration standards. A typical concentration range might be 1 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., 3 ng/mL, 100 ng/mL, and 800 ng/mL).

Plasma Sample Preparation (Protein Precipitation)

Protein precipitation is a common and rapid method for sample cleanup in bioanalysis.[3]

  • Pipette 100 µL of plasma sample (unknown, CS, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Instrumental Conditions

The following table outlines typical instrumental parameters. These should be optimized for the specific instrumentation used.

ParameterCondition
HPLC System
ColumnC18 Reverse-Phase (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
GradientStart with 10% B, ramp to 95% B, hold, and re-equilibrate
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (this compound)Hypothetical: m/z 651.2 → 459.3 (Q1 → Q3)
MRM Transition (IS)To be determined based on the specific IS used
Dwell Time150 ms
Collision GasArgon
Ion Source Temperature500°C
IonSpray Voltage5500 V

Method Validation Summary

A bioanalytical method must be validated to ensure its reliability for its intended purpose.[4][5] The table below summarizes typical acceptance criteria and expected performance for a validated LC-MS/MS assay for this compound in plasma, based on regulatory guidelines.

Validation ParameterAcceptance CriteriaTypical Performance Data
Linearity (r²) ≥ 0.99> 0.995
Calibration Range Defines the quantifiable range1.0 - 1000 ng/mL
Lower Limit of Quantitation (LLOQ) Analyte response should be at least 5x the blank response. Accuracy ±20%, Precision ≤20%1.0 ng/mL
Accuracy (% Bias) Within ±15% of nominal value (±20% at LLOQ) for QC samples.-5.2% to +6.8%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ) for intra- and inter-day runs.< 10%
Recovery Should be consistent, precise, and reproducible.85% - 95%
Matrix Effect IS-normalized matrix factor should have a CV ≤ 15%.CV < 8%
Stability Bench-top, freeze-thaw, and long-term stability within ±15% of nominal concentration.Stable under tested conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in plasma samples.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation (Nitrogen) Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Inject Inject into LC-MS/MS Reconstitute->LC_Inject Chromatography HPLC Separation (C18 Column) LC_Inject->Chromatography MS_Detect MS/MS Detection (MRM Mode) Chromatography->MS_Detect Integration Peak Integration MS_Detect->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify Result Final Concentration Quantify->Result G center_node Method Validation param1 Selectivity & Specificity center_node->param1 param2 Accuracy center_node->param2 param3 Precision center_node->param3 param4 Linearity & Range center_node->param4 param5 Recovery center_node->param5 param6 Stability center_node->param6 param7 Limit of Quantitation (LLOQ) center_node->param7 param8 Matrix Effect center_node->param8

References

Application Notes and Protocols for Experimental Design of Evacetrapib and Statin Combination Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting preclinical and clinical studies to evaluate the combination therapy of Evacetrapib, a cholesteryl ester transfer protein (CETP) inhibitor, and statins. Detailed protocols for key experimental assays are included to ensure robust and reproducible data generation.

Introduction to this compound and Statins

This compound is an investigational drug that was developed to modify lipid profiles by inhibiting the cholesteryl ester transfer protein (CETP).[1] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very-low-density and low-density lipoproteins (VLDL and LDL) in exchange for triglycerides.[2] By inhibiting CETP, this compound was shown to significantly increase HDL cholesterol (HDL-C) and decrease low-density lipoprotein cholesterol (LDL-C) levels.[1][3]

Statins are a class of drugs that lower blood cholesterol levels by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway in the liver.[4][5][6][7] This inhibition leads to an upregulation of LDL receptors on liver cells, which increases the clearance of LDL from the bloodstream.[4][8]

The combination of this compound and a statin was investigated with the hypothesis that the dual mechanism of action—CETP inhibition and HMG-CoA reductase inhibition—would result in a more favorable lipid profile and, consequently, a greater reduction in cardiovascular risk than either agent alone.

Preclinical and Clinical Study Design Considerations

Designing a robust study for evaluating the combination of this compound and statins requires careful consideration of the study population, endpoints, and methodologies.

Phase II Clinical Trial Design: A Case Study

An early phase randomized, placebo-controlled trial investigated the effects of this compound as monotherapy and in combination with statins.[1][8][9][10][11]

Study Population: Patients with elevated LDL-C or low HDL-C levels.[1][8][9][10][11]

Treatment Arms:

  • Placebo[1][8][9][10][11]

  • This compound monotherapy (dose-ranging: 30 mg, 100 mg, 500 mg daily)[1][8][9][10][11]

  • Statin monotherapy (simvastatin 40 mg, atorvastatin 20 mg, or rosuvastatin 10 mg daily)[1][8][9][10][11]

  • This compound (100 mg daily) in combination with a statin[1][8][9][10][11]

Primary Endpoints: Percentage change from baseline in HDL-C and LDL-C after 12 weeks of treatment.[1][8][9][10][11]

Secondary Endpoints:

  • Changes in other lipid parameters (e.g., triglycerides, apolipoproteins).

  • Safety and tolerability.

Phase III Cardiovascular Outcomes Trial: The ACCELERATE Trial

The "Assessment of Clinical Effects of Cholesteryl Ester Transfer Protein Inhibition with this compound in Patients at a High Risk for Vascular Outcomes" (ACCELERATE) trial was a large-scale, multicenter, randomized, double-blind, placebo-controlled study.[12][13][14][15][16]

Study Population: High-risk vascular disease patients, including those with a recent acute coronary syndrome, cerebrovascular disease, peripheral vascular disease, or diabetes with coronary artery disease.[12][13][14][16]

Treatment Arms:

  • This compound (130 mg daily) in addition to standard medical therapy (including statins).[12][13][14][16]

  • Placebo in addition to standard medical therapy.[12][13][14][16]

Primary Endpoint: Time to the first occurrence of a composite of cardiovascular death, myocardial infarction, stroke, coronary revascularization, or hospitalization for unstable angina.[12][13][14][16]

Despite favorable effects on lipid profiles, the ACCELERATE trial was terminated early for futility as this compound did not reduce the rate of major cardiovascular events compared to placebo.[3][13][14]

Quantitative Data Summary

The following tables summarize the key quantitative data from clinical studies investigating this compound alone and in combination with statins.

Table 1: Effects of this compound Monotherapy on Lipid Profile (12-week study) [1][8][9][10][11]

Treatment GroupNBaseline HDL-C (mg/dL)% Change in HDL-CBaseline LDL-C (mg/dL)% Change in LDL-C
Placebo3855.1-3.0%144.3+3.9%
This compound 30 mg4055.1+53.6%144.3-13.6%
This compound 100 mg3955.1+88.5%144.3-32.9%
This compound 500 mg4255.1+128.8%144.3-35.9%

Table 2: Effects of this compound in Combination with Statins on Lipid Profile (12-week study) [1][8][9][10][11]

Treatment GroupNBaseline HDL-C (mg/dL)% Change in HDL-CBaseline LDL-C (mg/dL)% Change in LDL-C
Statin Monotherapy23955.1-144.3-
This compound 100 mg + Statin-55.1+78.5% to +88.5%144.3-11.2% to -13.9% (additional reduction)

Table 3: Lipid Profile Changes in the ACCELERATE Trial (at 3 months) [14][16]

Treatment GroupChange in LDL-CChange in HDL-C
This compound-31.1%+133.2%
Placebo+6.0%+1.6%

Table 4: Effects of this compound on Lipoprotein Particles (12-week study) [5]

Treatment Group% Change in Lipoprotein(a)% Change in Total LDL Particles% Change in Small LDL Particles
This compound 500 mg Monotherapy-40%-54%-95%
This compound + Statin-31%-22%-60%

Experimental Protocols

Protocol for Fluorometric CETP Activity Assay

This protocol is adapted from commercially available kits and provides a general procedure for measuring CETP activity in plasma or serum.

Principle: A donor molecule containing a self-quenched fluorescent lipid is transferred to an acceptor molecule in the presence of CETP. The transfer results in an increase in fluorescence, which is proportional to the CETP activity.[3]

Materials:

  • CETP Activity Assay Kit (containing donor particles, acceptor particles, and assay buffer)

  • 96-well black microplate with a clear bottom

  • Microplate reader capable of fluorescence detection (Excitation: ~465 nm, Emission: ~535 nm)

  • 37°C incubator

  • Isopropanol

  • Plasma or serum samples

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.

  • Standard Curve Preparation:

    • Prepare a series of dilutions of the donor molecule in isopropanol to create a standard curve.

    • Transfer 200 µL of each standard dilution into separate wells of the 96-well plate.

  • Sample Preparation:

    • If necessary, dilute plasma or serum samples with the provided assay buffer. A 1:10 dilution is often recommended.[17]

  • Assay Reaction:

    • In separate wells of the microplate, add the following:

      • Sample wells: 4 µL Donor Particle solution, 4 µL Acceptor Particle solution, and the desired volume of the CETP sample (e.g., 0.2–0.8 µL of undiluted plasma or serum). Bring the final volume to 200 µL with CETP Assay Buffer.[17]

      • Sample blank wells: 4 µL Donor Particle solution, 4 µL Acceptor Particle solution, and 192 µL of CETP Assay Buffer.[17]

    • Mix the contents of the wells thoroughly.

  • Incubation: Seal the plate and incubate for 1-3 hours at 37°C.[4][17]

  • Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader at the specified excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the fluorescence of the sample blank from the sample wells.

    • Use the standard curve to determine the amount of fluorescent lipid transferred in each sample.

    • Express CETP activity in appropriate units (e.g., pmoles of substrate transferred per unit of time).

Protocol for Lipoprotein Profiling by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed analysis of lipoprotein particle number and size.

Principle: The methyl groups of lipids within different lipoprotein particles have distinct NMR signals. By analyzing the NMR spectrum of a plasma or serum sample, the concentration and size of various lipoprotein subclasses can be determined.

Materials:

  • NMR spectrometer (e.g., 600-MHz)

  • NMR LipoTube (black-and-yellow-top tube) or other appropriate collection tubes (plain red-top, green-top [heparin-no gel], or lavender-top [EDTA-no gel])[18]

  • Centrifuge

Procedure:

  • Sample Collection:

    • Collect a blood sample from the patient, preferably after a 12-hour fast.[19][20]

    • Use the appropriate collection tube. Gently invert the tube 8-10 times to mix.[18]

    • Allow the specimen to clot for 30 minutes at room temperature if using a serum tube.[18]

  • Sample Processing:

    • Centrifuge the blood sample within two hours of collection at 1600-1800 x g for 10-15 minutes to separate the serum or plasma.[18]

    • If immediate centrifugation is not possible, refrigerate the sample and centrifuge within 24 hours.[18]

  • NMR Analysis:

    • The separated serum or plasma is then analyzed using an NMR spectrometer. The specific parameters and data acquisition protocols will depend on the instrument and software used.

  • Data Analysis:

    • The resulting NMR spectrum is processed to deconvolve the signals from different lipoprotein particles.

    • The analysis provides quantitative data on:

      • Total and subclass concentrations of VLDL, LDL, and HDL particles.

      • Average particle size for VLDL, LDL, and HDL.

      • Concentrations of small dense LDL particles.

Protocol for Apolipoprotein B (ApoB) Measurement by Nephelometry

Nephelometry is a common method for quantifying ApoB concentrations in serum.

Principle: An antibody specific to ApoB is added to the serum sample. The antibody binds to ApoB, forming immune complexes that scatter light. The amount of scattered light is proportional to the concentration of ApoB in the sample.[7][21]

Materials:

  • Nephelometer

  • ApoB-specific antiserum

  • Calibrators and controls

  • Reaction buffer

  • Serum samples

Procedure:

  • Sample Preparation: Serum samples are typically diluted with a reaction buffer.

  • Assay Reaction:

    • The diluted sample is mixed with the ApoB-specific antiserum in a cuvette.

    • The mixture is incubated to allow for the formation of immune complexes.

  • Nephelometric Measurement: The cuvette is placed in the nephelometer, and the intensity of the scattered light is measured.

  • Data Analysis: The ApoB concentration in the sample is determined by comparing its light scattering to that of known calibrators.

Protocol for High-Sensitivity C-Reactive Protein (hs-CRP) ELISA

Principle: This is a sandwich enzyme-linked immunosorbent assay (ELISA). A monoclonal antibody specific for CRP is coated onto the wells of a microplate. CRP in the sample binds to this antibody. A second, enzyme-conjugated monoclonal antibody to CRP is then added, which binds to the captured CRP. After a washing step, a substrate is added, and the resulting color development is proportional to the amount of CRP in the sample.[22]

Materials:

  • CRP ELISA kit (containing pre-coated microplate, standards, conjugate, substrate, and stop solution)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Plate shaker

  • Wash buffer

  • Serum or plasma samples

Procedure:

  • Reagent and Sample Preparation:

    • Prepare all reagents and dilute serum samples (e.g., 1:20) as per the kit instructions.[22]

  • Assay Procedure:

    • Add 100 µL of standards and diluted samples to the appropriate wells.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature, often with shaking.[22]

    • Wash the wells with wash buffer.

    • Add 100 µL of the enzyme conjugate to each well.

    • Incubate for a specified time (e.g., 15 minutes) at room temperature, with shaking.[22]

    • Wash the wells again.

    • Add 100 µL of the substrate solution to each well and incubate in the dark.

    • Add 100 µL of the stop solution to each well.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their concentrations.

    • Determine the CRP concentration in the samples by interpolating from the standard curve.

Visualizations

Evacetrapib_Statin_Pathway cluster_Statin Statin Pathway cluster_this compound This compound Pathway HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Substrate Mevalonate Mevalonate Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol LDL_Receptor LDL Receptor Upregulation Cholesterol->LDL_Receptor Decreased synthesis leads to Statin Statins Statin->HMGCR Inhibits HMGCR->Mevalonate Catalyzes LDL_Clearance Increased LDL Clearance LDL_Receptor->LDL_Clearance LDL_C_Decrease Decreased LDL-C HDL HDL CETP CETP HDL->CETP Binds to VLDL_LDL VLDL/LDL VLDL_LDL->CETP Binds to CE_Transfer Cholesteryl Ester Transfer CETP->CE_Transfer Mediates This compound This compound This compound->CETP Inhibits HDL_C_Increase Increased HDL-C CE_Transfer->HDL_C_Increase Inhibition leads to CE_Transfer->LDL_C_Decrease Inhibition leads to Experimental_Workflow cluster_Study_Setup Study Setup cluster_Data_Collection Data Collection cluster_Lab_Analysis Laboratory Analysis cluster_Endpoint_Analysis Endpoint Analysis Patient_Recruitment Patient Recruitment (High-risk vascular disease or dyslipidemia) Randomization Randomization Patient_Recruitment->Randomization Treatment_Arms Treatment Arms: 1. This compound + Statin 2. Placebo + Statin Randomization->Treatment_Arms Baseline Baseline Sample Collection (Blood Draw) Treatment_Arms->Baseline Follow_up Follow-up Sample Collection (e.g., 12 weeks, 3 months, etc.) Baseline->Follow_up Treatment Period Lipid_Profiling Lipid Profiling (NMR Spectroscopy) Follow_up->Lipid_Profiling CETP_Activity CETP Activity Assay (Fluorometric) Follow_up->CETP_Activity ApoB_hsCRP ApoB (Nephelometry) & hs-CRP (ELISA) Follow_up->ApoB_hsCRP Data_Analysis Statistical Analysis of Lipid Changes & Biomarkers Lipid_Profiling->Data_Analysis CETP_Activity->Data_Analysis ApoB_hsCRP->Data_Analysis Clinical_Outcomes Assessment of Cardiovascular Outcomes (for long-term studies) Data_Analysis->Clinical_Outcomes

References

Application Notes and Protocols: Analyzing Lipoprotein Subspecies Changes with Evacetrapib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evacetrapib is a potent and selective inhibitor of the cholesteryl ester transfer protein (CETP), a key player in reverse cholesterol transport.[1][2] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B (ApoB)-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL), in exchange for triglycerides.[3][4] Inhibition of CETP by this compound leads to significant alterations in the lipoprotein profile, most notably a substantial increase in HDL cholesterol (HDL-C) and a decrease in LDL cholesterol (LDL-C) levels.[5][6][7] However, the qualitative changes in lipoprotein subspecies, which may influence their functional properties, are of critical interest for understanding the complete impact of CETP inhibition.

These application notes provide a detailed overview of the techniques used to analyze the changes in lipoprotein subspecies following treatment with this compound. This document includes a summary of the quantitative changes observed in clinical studies, detailed experimental protocols for key analytical methods, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Effects of this compound on Lipoprotein Subspecies and Apolipoproteins

Treatment with this compound results in significant dose-dependent changes across a range of lipoprotein and apolipoprotein parameters. The following tables summarize the placebo-adjusted mean percent changes from baseline observed in clinical trials.

Table 1: Effect of this compound Monotherapy on Lipoprotein Subspecies and Apolipoproteins

AnalyteDoseMean Percent Change from Baseline (Placebo-Adjusted)Reference
HDL Cholesterol (HDL-C) 30 mg/d+53.6% to +128.8%[6]
100 mg/d+87%[5]
500 mg/dup to +128.8%[6]
600 mg+86.8%[5]
LDL Cholesterol (LDL-C) 30 mg/d-13.6% to -35.9%[6]
100 mg/d-29%[5]
500 mg/dup to -35.9%[6]
600 mg-28.6%[5]
HDL Subspecies
HDL1130 mg/d (+ Atorvastatin 40mg)Dramatically Increased
HDL2130 mg/d (+ Atorvastatin 40mg)Dramatically Increased
HDL3 (small, dense)130 mg/d (+ Atorvastatin 40mg)-27%
Preβ-1 HDL130 mg/d (+ Atorvastatin 40mg)-36%
LDL Subspecies
Total LDL Particles (LDL-P)500 mg/dup to -54%[8]
Small LDL Particles (sLDL)500 mg/dup to -95%[8]
Lipoprotein(a) [Lp(a)] 500 mg/dup to -40%[8]
Apolipoproteins
Apolipoprotein A-I (ApoA-I)600 mg+41.7%[5]
Apolipoprotein A-II (ApoA-II)600 mg+18.5%[5]
Apolipoprotein B (ApoB)600 mg-26.1%[5]
Apolipoprotein E (ApoE)600 mg+74.1%[5]
ApoB/ApoA-I Ratio600 mg-56.5%[5]

Table 2: Effect of this compound in Combination with Statins on Lipoprotein Subspecies and Apolipoproteins

AnalyteThis compound Dose + StatinMean Percent Change from Baseline (Statin Monotherapy-Adjusted)Reference
HDL Cholesterol (HDL-C) 100 mg/d + Simvastatin 40mg/d+78.5% to +88.5%[6]
100 mg/d + Atorvastatin 20mg/d+78.5% to +88.5%[6]
100 mg/d + Rosuvastatin 10mg/d+78.5% to +88.5%[6]
LDL Cholesterol (LDL-C) 100 mg/d + Simvastatin 40mg/d-11.2% to -13.9%[6]
100 mg/d + Atorvastatin 20mg/d-11.2% to -13.9%[6]
100 mg/d + Rosuvastatin 10mg/d-11.2% to -13.9%[6]
LDL Subspecies
Total LDL Particles (LDL-P)100 mg/d + Statin-22%[8]
Small LDL Particles (sLDL)100 mg/d + Statin-60%[8]
Lipoprotein(a) [Lp(a)] 100 mg/d + Statin-31%[8]

Mechanism of Action of this compound

This compound inhibits CETP, which mediates the transfer of cholesteryl esters from HDL to ApoB-containing lipoproteins. This inhibition results in an accumulation of larger, cholesteryl ester-rich HDL particles and a reduction in LDL particles. The following diagram illustrates the central role of CETP in lipoprotein metabolism and the impact of its inhibition by this compound.

CETP_Inhibition_Pathway cluster_hdl HDL Metabolism cluster_apob ApoB Lipoprotein Metabolism PreB_HDL Preβ-HDL HDL3 HDL3 PreB_HDL->HDL3 LCAT HDL2 HDL2 (CE-rich) HDL3->HDL2 LCAT CETP CETP HDL2->CETP CE Liver Liver HDL2->Liver SR-B1 Mediated CE Uptake VLDL VLDL (TG-rich) LDL LDL VLDL->LDL Lipolysis VLDL->CETP TG LDL->Liver LDL Receptor Mediated Uptake CETP->HDL2 TG CETP->VLDL CE This compound This compound This compound->CETP Inhibition

Mechanism of this compound via CETP Inhibition.

Experimental Protocols

The analysis of lipoprotein subspecies is crucial for a comprehensive understanding of the effects of this compound. The following are detailed protocols for key experimental techniques that can be employed.

Sequential Density Ultracentrifugation for Lipoprotein Fractionation

This protocol allows for the separation of major lipoprotein classes based on their density.

Materials:

  • Human plasma (EDTA-anticoagulated)

  • Potassium bromide (KBr)

  • Saline solution (0.9% NaCl)

  • Ultracentrifuge (e.g., Beckman Optima series) and appropriate rotors (e.g., SW 41 Ti)

  • Ultracentrifuge tubes (e.g., Polyallomer tubes)

  • Tube slicer or syringe with a long needle

Protocol:

  • VLDL Isolation (d < 1.006 g/mL):

    • Adjust the density of 3 mL of plasma to 1.006 g/mL by adding a KBr solution.

    • Carefully overlay with 9 mL of a 1.006 g/mL KBr/saline solution.

    • Centrifuge at 40,000 rpm for 18 hours at 15°C.

    • Aspirate the top layer containing VLDL.

  • LDL Isolation (1.006 g/mL < d < 1.063 g/mL):

    • Adjust the density of the infranatant from the VLDL spin to 1.063 g/mL with a concentrated KBr solution.

    • Overlay with a 1.063 g/mL KBr/saline solution.

    • Centrifuge at 40,000 rpm for 20 hours at 15°C.

    • Aspirate the top layer containing LDL.

  • HDL Isolation (1.063 g/mL < d < 1.21 g/mL):

    • Adjust the density of the infranatant from the LDL spin to 1.21 g/mL with solid KBr.

    • Overlay with a 1.21 g/mL KBr/saline solution.

    • Centrifuge at 40,000 rpm for 24 hours at 15°C.

    • Aspirate the top layer containing HDL.

  • Dialysis:

    • Dialyze each isolated lipoprotein fraction against a saline-EDTA buffer (pH 7.4) at 4°C for 24 hours with multiple buffer changes to remove KBr.

  • Quantification:

    • Determine the cholesterol and protein content of each fraction using commercially available enzymatic assays and protein quantification assays (e.g., BCA assay).

Ultracentrifugation_Workflow Start Plasma Sample Spin1 Adjust density to 1.006 g/mL Ultracentrifugation (18h) Start->Spin1 VLDL Isolate VLDL (top layer) Spin1->VLDL Infranatant1 Infranatant 1 Spin1->Infranatant1 Dialysis Dialysis of all fractions VLDL->Dialysis Spin2 Adjust density to 1.063 g/mL Ultracentrifugation (20h) Infranatant1->Spin2 LDL Isolate LDL (top layer) Spin2->LDL Infranatant2 Infranatant 2 Spin2->Infranatant2 LDL->Dialysis Spin3 Adjust density to 1.21 g/mL Ultracentrifugation (24h) Infranatant2->Spin3 HDL Isolate HDL (top layer) Spin3->HDL HDL->Dialysis Quant Quantify Cholesterol & Protein Dialysis->Quant

Sequential Ultracentrifugation Workflow.
Native Polyacrylamide Gel Electrophoresis (PAGE) for HDL Subspecies Analysis

Native PAGE separates lipoprotein particles based on their size and charge, allowing for the resolution of HDL subspecies.

Materials:

  • Isolated HDL fraction or whole plasma

  • Native PAGE precast gels (e.g., 4-20% gradient)

  • Tris-Glycine native running buffer

  • Native sample buffer

  • Protein standards of known molecular weight

  • Staining solution (e.g., Coomassie Blue or Sudan Black B)

  • Destaining solution

  • Gel imaging system

Protocol:

  • Sample Preparation:

    • Mix 10-20 µg of HDL protein or 5-10 µL of plasma with native sample buffer. Do not heat or add reducing agents.

  • Gel Electrophoresis:

    • Assemble the electrophoresis apparatus and fill the inner and outer chambers with cold (4°C) Tris-Glycine native running buffer.

    • Load the samples and protein standards into the wells.

    • Run the gel at a constant voltage (e.g., 100-150V) at 4°C until the dye front reaches the bottom of the gel.

  • Staining and Destaining:

    • For protein visualization, stain the gel with Coomassie Blue for 1 hour and then destain with an appropriate destaining solution until the protein bands are clearly visible against a clear background.

    • For lipid visualization, stain with Sudan Black B solution overnight and destain with 70% ethanol.

  • Image Analysis:

    • Scan the gel using a gel imaging system.

    • Use densitometry software to quantify the relative abundance of each HDL subspecies (e.g., HDL2b, 2a, 3a, 3b, 3c, and preβ-HDL).

Two-Dimensional (2D) Gel Electrophoresis for High-Resolution HDL Subspecies Separation

2D gel electrophoresis provides higher resolution by separating HDL particles based on charge in the first dimension and size in the second dimension.[9]

Materials:

  • Isolated HDL fraction

  • Agarose for the first dimension

  • Gradient polyacrylamide gel (e.g., 4-20%) for the second dimension

  • Electrophoresis buffers for both dimensions

  • Electroblotting apparatus and PVDF membrane

  • Primary antibodies (e.g., anti-ApoA-I)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence

Protocol:

  • First Dimension (Charge Separation):

    • Cast a 0.7% agarose gel.

    • Apply the HDL sample to the gel.

    • Run the electrophoresis in a horizontal apparatus.

  • Second Dimension (Size Separation):

    • Excise the lane from the agarose gel and place it at the top of a gradient polyacrylamide gel.

    • Run the second dimension electrophoresis as described for native PAGE.

  • Western Blotting:

    • Transfer the separated proteins from the 2D gel to a PVDF membrane using a wet or semi-dry transfer system.[10][11]

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., rabbit anti-human ApoA-I) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the image using a chemiluminescence imaging system.

    • Analyze the spot patterns to identify changes in the distribution of ApoA-I among different HDL subspecies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Lipoprotein Particle Size and Concentration

NMR spectroscopy is a high-throughput method for quantifying the concentration and size of lipoprotein particles.[12][13]

Materials:

  • Plasma or serum samples

  • NMR spectrometer (e.g., 400 MHz) equipped with a clinical analyzer

  • Specialized software for lipoprotein analysis (e.g., LipoProfile®)

Protocol:

  • Sample Preparation:

    • Thaw plasma or serum samples at room temperature.

    • Transfer an aliquot (typically 200-400 µL) to an NMR tube.

  • NMR Data Acquisition:

    • Acquire one-dimensional proton (¹H) NMR spectra at a controlled temperature (e.g., 37°C).

    • The signals from the terminal methyl groups of lipids within the lipoprotein particles are of primary interest.

  • Data Analysis:

    • Use specialized software to deconvolute the complex NMR signal from the lipid methyl groups.

    • The software compares the sample's NMR signal to a library of reference spectra from isolated lipoprotein subclasses to determine the concentration of each subclass.

    • The weighted-average particle size for VLDL, LDL, and HDL is calculated from the sum of the diameter of each subclass multiplied by its relative concentration.

Conclusion

The analysis of lipoprotein subspecies provides critical insights into the qualitative changes induced by this compound, beyond the standard lipid panel. The protocols outlined in these application notes describe robust methods for the detailed characterization of these changes. A combination of these techniques will allow researchers and drug development professionals to build a comprehensive understanding of the impact of CETP inhibition on lipoprotein metabolism and its potential implications for cardiovascular health. While this compound's clinical development was halted due to a lack of efficacy in reducing cardiovascular events, the detailed analysis of its effects on lipoprotein subspecies remains valuable for understanding the complex biology of HDL and for the development of future lipid-modifying therapies.

References

Application Notes and Protocols: Elucidating the CETP-Evacetrapib Interaction Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl ester transfer protein (CETP) is a critical plasma glycoprotein that mediates the transfer of cholesteryl esters and triglycerides between lipoproteins.[1] Synthesized in the liver, CETP facilitates the exchange of triglycerides from very-low-density lipoproteins (VLDL) and low-density lipoproteins (LDL) for cholesteryl esters from high-density lipoproteins (HDL).[1][2] This action remodels HDL particles and influences the reverse cholesterol transport pathway, making CETP a significant target for therapeutic intervention in cardiovascular disease.[3][4]

Evacetrapib is a potent, orally active inhibitor of CETP.[5] Early clinical trials demonstrated that this compound significantly increases HDL cholesterol levels while decreasing LDL cholesterol levels.[6][7] However, despite these promising effects on lipid profiles, the large-scale ACCELERATE clinical trial was terminated because this compound failed to reduce major cardiovascular events.[7][8] This paradoxical outcome highlights the need for a deeper understanding of the molecular interactions between this compound and CETP and the downstream consequences of CETP inhibition.

The CRISPR-Cas9 gene-editing platform offers a powerful tool to investigate the precise mechanism of action of CETP inhibitors. By creating a clean genetic knockout of the CETP gene in a relevant cell model, such as human hepatocytes, researchers can definitively parse the on-target effects of this compound from any potential off-target activities. This application note provides a detailed protocol for utilizing CRISPR-Cas9 to study the CETP-Evacetrapib interaction, offering a robust framework for investigating CETP biology and the efficacy of its inhibitors.

Signaling Pathways and Experimental Logic

To visualize the role of CETP in lipid metabolism and the logic of the proposed experimental design, the following diagrams are provided.

CETP_Pathway cluster_lipoproteins Lipoprotein Metabolism HDL HDL CETP CETP HDL->CETP Cholesteryl Esters (CE) Liver Liver HDL->Liver Reverse Cholesterol Transport VLDL_LDL VLDL / LDL VLDL_LDL->CETP Triglycerides (TG) VLDL_LDL->Liver Uptake CETP->HDL TG CETP->VLDL_LDL CE This compound This compound This compound->CETP Inhibition PeripheralTissues Peripheral Tissues PeripheralTissues->HDL Cholesterol Efflux

Caption: CETP-mediated lipid transfer between HDL and VLDL/LDL.

Experimental_Workflow cluster_setup Cell Line Preparation cluster_treatment Experimental Groups cluster_analysis Downstream Analysis HepG2 Human Hepatocyte Cell Line (HepG2) CRISPR Design & Synthesize CETP-targeting sgRNA HepG2->CRISPR Transfection Transfect Cells with Cas9 and sgRNA CRISPR->Transfection Selection Select & Expand Monoclonal Colonies Transfection->Selection KO_Validation Validate CETP Knockout (Sequencing, Western Blot) Selection->KO_Validation KO_Cells CETP KO HepG2 KO_Validation->KO_Cells WT_Cells Wild-Type (WT) HepG2 Supernatant Collect Cell Culture Supernatant WT_Cells->Supernatant KO_Cells->Supernatant WT_this compound WT + this compound WT_this compound->Supernatant CETP_Assay CETP Activity Assay Supernatant->CETP_Assay Lipid_Profile Lipid Profiling (HDL-C, LDL-C, TG) Supernatant->Lipid_Profile Data_Analysis Data Analysis & Comparison CETP_Assay->Data_Analysis Lipid_Profile->Data_Analysis

Caption: Experimental workflow for CRISPR-Cas9 study of CETP.

Experimental Protocols

CRISPR-Cas9 Mediated Knockout of CETP in HepG2 Cells

This protocol describes the generation of a stable CETP knockout human hepatocyte cell line.

Materials:

  • HepG2 cell line (ATCC® HB-8065™)

  • DMEM high-glucose medium, fetal bovine serum (FBS), penicillin-streptomycin

  • Cas9 nuclease (e.g., TrueCut™ Cas9 Protein v2)

  • Synthetic single guide RNA (sgRNA) targeting CETP exon 1 (e.g., designed using Synthego's tool)

  • Lipofectamine™ CRISPRMAX™ Cas9 Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Phosphate-buffered saline (PBS)

  • T7 Endonuclease I Assay Kit

  • DNA sequencing service

  • Anti-CETP antibody and secondary antibody for Western blot

Protocol:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • sgRNA Design: Design at least two sgRNAs targeting the first exon of the human CETP gene to maximize the probability of generating a loss-of-function frameshift mutation.

  • RNP Complex Formation: Prepare ribonucleoprotein (RNP) complexes by mixing Cas9 protein and the synthetic sgRNA according to the manufacturer's instructions. This DNA-free method minimizes off-target effects.[9]

  • Transfection: Transfect HepG2 cells with the RNP complexes using a lipid-based transfection reagent like Lipofectamine™ CRISPRMAX™.

  • Assessment of Editing Efficiency: 72 hours post-transfection, harvest a portion of the cells. Extract genomic DNA and perform a T7 Endonuclease I assay or Sanger sequencing of the target locus to confirm editing efficiency.

  • Single-Cell Cloning: Dilute the remaining transfected cells to a concentration of a single cell per well in 96-well plates to isolate monoclonal colonies.

  • Screening and Validation: Once colonies are established, screen them for CETP knockout.

    • Genomic DNA Sequencing: Sequence the target region of the CETP gene to identify clones with frameshift-inducing insertions or deletions (indels).

    • Western Blot: Perform a Western blot on cell lysates using an anti-CETP antibody to confirm the absence of CETP protein expression in candidate clones.

  • Expansion: Expand the validated CETP knockout (KO) and wild-type (WT) control clones for subsequent experiments.

This compound Treatment and Sample Collection

Materials:

  • Validated CETP KO and WT HepG2 cells

  • This compound (LY2484595)

  • DMSO (vehicle control)

  • Serum-free cell culture medium

Protocol:

  • Cell Plating: Plate WT and CETP KO HepG2 cells in 6-well plates and allow them to reach 80-90% confluency.

  • Treatment Setup: Prepare three experimental groups:

    • Group 1: WT HepG2 cells + Vehicle (DMSO)

    • Group 2: WT HepG2 cells + this compound (e.g., 100 nM final concentration)

    • Group 3: CETP KO HepG2 cells + Vehicle (DMSO)

  • Dosing: Aspirate the growth medium and replace it with serum-free medium containing the respective treatments. Incubate for 48 hours.

  • Sample Collection: After incubation, collect the cell culture supernatant from each well. Centrifuge to remove cell debris and store at -80°C for CETP activity and lipid analysis. Lyse the cells for protein quantification.

CETP Activity Assay

This protocol uses a fluorometric assay to measure CETP activity in the collected supernatant.

Materials:

  • CETP Activity Assay Kit (e.g., Roar Biomedical, RB-CETP)[4][10]

  • Collected cell culture supernatants

  • Fluorometric plate reader (Excitation: 465 nm, Emission: 535 nm)

Protocol:

  • Assay Preparation: Follow the manufacturer's protocol.[4] This typically involves preparing a reaction mixture containing a donor particle with a self-quenched fluorescent lipid and an acceptor particle.

  • Sample Addition: Add a defined volume of cell culture supernatant to each well of a 96-well black plate.

  • Reaction Initiation: Add the reaction mixture to each well to start the CETP-mediated transfer of the fluorescent lipid.

  • Kinetic Measurement: Immediately place the plate in a fluorometer pre-set to 37°C. Measure the increase in fluorescence intensity every 5 minutes for at least 1 hour.

  • Data Analysis: Calculate the rate of fluorescence increase (RFU/min). This rate is directly proportional to the CETP activity. Normalize the activity to the total protein concentration of the cell lysate from the corresponding well.

Lipid Profiling

Materials:

  • Collected cell culture supernatants

  • Commercial kits for measuring HDL-C, LDL-C, and Triglycerides (TG)

  • Spectrophotometric plate reader

Protocol:

  • Sample Preparation: Thaw the collected supernatants on ice.

  • Lipid Measurement: Use commercially available colorimetric or fluorometric assay kits to quantify the concentrations of HDL-C, LDL-C, and TG in the supernatant according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of each lipid component (in mg/dL or mmol/L).

Data Presentation

The quantitative data generated from these experiments can be summarized in the following tables for clear comparison.

Table 1: CETP Activity in Different Experimental Groups

Experimental GroupNormalized CETP Activity (RFU/min/mg protein)% Inhibition (relative to WT)
Wild-Type (WT) + VehicleExpected Value0%
WT + this compoundExpected ValueExpected Value
CETP KO + VehicleExpected Value (close to zero)~100%

Table 2: Lipid Profile Analysis of Cell Culture Supernatant

Experimental GroupHDL-C (mg/dL)LDL-C (mg/dL)Triglycerides (mg/dL)
Wild-Type (WT) + VehicleExpected ValueExpected ValueExpected Value
WT + this compoundExpected Value (Increased)Expected Value (Decreased)Expected Value (Increased)
CETP KO + VehicleExpected Value (Increased)Expected Value (Decreased)Expected Value (Increased)

Expected Outcomes and Interpretation

  • CETP Knockout Confirmation: The CETP KO cell line should show no detectable CETP protein via Western blot and negligible activity in the fluorometric assay. This confirms the validity of the model.

  • Effect of this compound: In WT cells, this compound is expected to significantly inhibit CETP activity. This inhibition should correlate with an increase in HDL-C and a decrease in LDL-C in the supernatant, mimicking the drug's known pharmacological effect.[5][11]

  • Phenocopying with Knockout: The lipid profile of the CETP KO cells (increased HDL-C, decreased LDL-C) should closely resemble that of the this compound-treated WT cells. This result would provide strong evidence that the primary effect of this compound on lipid profiles is mediated through its direct inhibition of CETP.

  • Discrepancies and Further Investigation: Any significant differences in the lipid profiles between the CETP KO cells and the this compound-treated WT cells could suggest potential off-target effects of the drug, warranting further investigation.

By employing this rigorous, genetically controlled approach, researchers can definitively characterize the on-target effects of this compound and other CETP inhibitors, providing crucial insights for future drug development in the field of cardiovascular disease.

References

Application Notes and Protocols for the Mass Spectrometric Identification of Evacetrapib Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evacetrapib is a potent inhibitor of the cholesteryl ester transfer protein (CETP), which was developed to raise high-density lipoprotein (HDL) cholesterol levels. Understanding the metabolic fate of drug candidates like this compound is a critical component of the drug development process, providing insights into its efficacy, safety, and potential for drug-drug interactions. Mass spectrometry, coupled with liquid chromatography, stands as the cornerstone analytical technique for the identification and quantification of drug metabolites. This document provides detailed application notes and protocols for the identification of this compound metabolites using mass spectrometry, based on published preclinical and clinical data.

In clinical studies, this compound undergoes extensive metabolism, with the majority of the administered dose being excreted in the feces.[1] In human plasma, alongside the parent drug, two minor metabolites have been detected and identified as M2, a product of the oxidative opening of the benzazepine ring, and M10, an acyl glucuronide of the parent compound.[1] The primary enzyme responsible for the CYP-associated clearance of this compound is CYP3A4, accounting for approximately 90% of its metabolism.[1]

Metabolic Pathways of this compound

The metabolism of this compound proceeds through several key pathways, primarily involving oxidation and glucuronidation. The major metabolic transformations occur in the liver, mediated largely by cytochrome P450 enzymes.

Evacetrapib_Metabolism This compound This compound M2 M2 (Benzazepine Ring Opening) This compound->M2 Oxidation (CYP3A4) M10 M10 (Acyl Glucuronide) This compound->M10 Glucuronidation (UGTs) Fecal_Metabolites Further Oxidative Metabolites (e.g., M1, M7) This compound->Fecal_Metabolites Oxidation M2->Fecal_Metabolites Further Metabolism Excretion Excretion (Primarily Fecal) M10->Excretion Fecal_Metabolites->Excretion

Fig. 1: Proposed metabolic pathway of this compound.

Experimental Protocols

The following protocols are designed to guide the researcher in setting up experiments for the identification of this compound metabolites in biological matrices.

Protocol 1: In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to identify metabolites formed by hepatic enzymes.

1. Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid (FA)

  • Purified water

2. Incubation Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and human liver microsomes.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding this compound to a final concentration of 1-10 µM. The final DMSO concentration should be less than 0.5%.

  • Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Protocol 2: Sample Preparation for Metabolite Identification in Plasma

This protocol outlines the extraction of this compound and its metabolites from plasma samples.

1. Materials:

  • Plasma samples (human or animal)

  • Internal standard (IS) solution (e.g., a structurally similar compound or a stable isotope-labeled version of this compound)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid (FA)

  • Purified water

2. Extraction Procedure:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of this compound and its metabolites.

1. Liquid Chromatography (LC) System:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes is a good starting point.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

2. Mass Spectrometry (MS) System:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode:

    • Full Scan (MS1): To detect all potential metabolites. A mass range of m/z 100-1000 is a reasonable starting point.

    • Product Ion Scan (MS/MS): To obtain fragmentation patterns of the parent drug and potential metabolites for structural elucidation.

  • Key MS Parameters (instrument-specific, but typical starting points):

    • Capillary Voltage: 3.5-4.5 kV

    • Source Temperature: 120-150°C

    • Desolvation Temperature: 350-450°C

    • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be used to generate informative fragment ions.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Biological_Matrix Biological Matrix (Plasma, Microsomes, etc.) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Biological_Matrix->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation Supernatant_Collection->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography (Reversed-Phase) Reconstitution->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI Full_Scan Full Scan MS (MS1) (Metabolite Detection) ESI->Full_Scan Product_Ion_Scan Product Ion Scan (MS/MS) (Fragmentation Analysis) Full_Scan->Product_Ion_Scan Metabolite_Profiling Metabolite Profiling (Software-assisted) Product_Ion_Scan->Metabolite_Profiling Structural_Elucidation Structural Elucidation Metabolite_Profiling->Structural_Elucidation Quantification Quantification Structural_Elucidation->Quantification

Fig. 2: General experimental workflow for metabolite identification.

Data Presentation

The following tables summarize the key quantitative data available for this compound and its metabolites.

Table 1: Quantitative Data for this compound and its Circulating Metabolites in Human Plasma

Analyte% of Total Radioactivity (at 2-4h post-dose)
This compound~94-100%
M2 (Benzazepine Ring-Opened)~1-4%
M10 (Acyl Glucuronide)~1-2%

Data adapted from a clinical disposition study.[1]

Table 2: Excretion of this compound-Related Material in Humans

Excretion RouteMean % of Administered Dose
Feces93.1%
Urine2.30%
Total Recovery 95.4%

Data from a human radiolabeled study.[1]

Table 3: Major Radioactive Components in Human Feces

ComponentMean % of Administered Dose
M733.52%
This compound16.80%
M112.24%

M1 and M7 are further oxidative metabolites.[1]

Logical Relationships in Metabolite Identification

The process of identifying metabolites follows a logical progression from initial detection to final structural confirmation.

Logical_Relationship Hypothesis Hypothesis: Metabolism of this compound Occurs Experiment Experiment: In Vitro/In Vivo Studies Hypothesis->Experiment LCMS_Analysis LC-MS/MS Analysis Experiment->LCMS_Analysis Data_Processing Data Processing and Metabolite Profiling LCMS_Analysis->Data_Processing Putative_ID Putative Metabolite Identification (Mass Shift, Retention Time) Data_Processing->Putative_ID MSMS_Fragmentation MS/MS Fragmentation Analysis Putative_ID->MSMS_Fragmentation Structure_Elucidation Structural Elucidation MSMS_Fragmentation->Structure_Elucidation Reference_Standard Comparison with Reference Standard Structure_Elucidation->Reference_Standard Confirmation Confirmed Metabolite Structure Reference_Standard->Confirmation

Fig. 3: Logical workflow for metabolite structure elucidation.

References

Troubleshooting & Optimization

Navigating the Complexities of In Vivo CETP Inhibitor Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals engaged in the in vivo evaluation of Cholesteryl Ester Transfer Protein (CETP) inhibitors, the path from preclinical promise to clinical validation is often fraught with challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during these complex studies.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected off-target effects, such as increased blood pressure, in our animal models. How can we determine if this is a direct result of CETP inhibition or a compound-specific issue?

A1: This is a critical concern, famously highlighted by the clinical trial failure of torcetrapib due to off-target effects on aldosterone and blood pressure.[1][2][3] To dissect this, consider the following troubleshooting workflow:

  • Control Experiments: Administer the CETP inhibitor to an animal model that does not endogenously express CETP, such as mice or rats.[4][5] If the adverse effect persists, it is likely an off-target effect independent of CETP inhibition.[3][6]

  • Comparative Studies: Test other CETP inhibitors from different chemical classes, if available. Newer generation inhibitors like anacetrapib and obicetrapib have shown fewer off-target effects compared to earlier compounds.[2][6]

  • Mechanism-Based Assays: Conduct in vitro assays to assess the compound's activity on pathways related to the observed off-target effect. For instance, in the case of hypertension, evaluate its impact on adrenal steroidogenesis.[2]

Q2: There is significant variability in the lipid-modifying efficacy of our CETP inhibitor between different animal models. What could be the cause?

A2: The choice of animal model is paramount for meaningful results in CETP inhibitor studies. Unlike humans, common laboratory rodents like mice and rats lack endogenous CETP activity.[4][5] Therefore, using these models requires the use of transgenic animals expressing human CETP.

For more translationally relevant data, consider using species that naturally express CETP and have a lipoprotein profile more similar to humans, such as:

  • Rabbits: They are a well-established model for atherosclerosis and have plasma CETP activity.[1][4][7]

  • Hamsters: This species also possesses endogenous CETP and is a suitable model for studying lipoprotein metabolism.[4]

  • Rhesus Macaques: These non-human primates are often used in translational research as they have CETP and a cardiovascular system that closely resembles that of humans.[8]

Q3: Our CETP inhibitor shows potent activity in vitro, but poor efficacy in vivo. What are the potential reasons for this discrepancy?

A3: This is a common challenge in drug development and can often be attributed to issues with formulation and bioavailability. Many CETP inhibitors are highly lipophilic, leading to poor aqueous solubility and absorption.[9]

Troubleshooting Steps:

  • Formulation Optimization: Explore lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS), to enhance oral bioavailability.[9]

  • In Vitro Digestion Models: Utilize in vitro models that simulate intestinal conditions to assess how the formulation and drug behave during digestion, which can impact absorption.[9]

  • Pharmacokinetic (PK) Studies: Conduct thorough PK studies in your chosen animal model to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This will help correlate drug exposure with the observed efficacy.

Quantitative Data Summary

The following tables summarize the effects of various CETP inhibitors on lipid profiles from clinical trial data.

Table 1: Effects of CETP Inhibitors on HDL-C and LDL-C

CETP InhibitorChange in HDL-C (%)Change in LDL-C (%)Key Clinical Trial(s)
TorcetrapibUp to +106%Up to -42%ILLUMINATE[10][11]
DalcetrapibUp to +36%No significant changedal-OUTCOMES[10][12]
Evacetrapib~+130%~-30%ACCELERATE[13]
Anacetrapib~+138%~-40%REVEAL, DEFINE[1][14]
ObicetrapibSignificant increasesSignificant reductionsROSE, ROSE2[12][15]

Table 2: Cardiovascular Outcomes of Major CETP Inhibitor Trials

CETP InhibitorPrimary OutcomeResult
TorcetrapibMajor Cardiovascular EventsIncreased risk of death and cardiovascular events[1]
DalcetrapibMajor Adverse Cardiovascular EventsNo significant reduction[10]
This compoundMajor Adverse Cardiovascular EventsTerminated early for futility[1]
AnacetrapibMajor Coronary EventsSignificant reduction[13][14][16]

Experimental Protocols

Protocol 1: Evaluation of In Vivo CETP Inhibition in Human CETP Transgenic Mice

  • Animal Model: Utilize transgenic mice expressing human CETP.

  • Compound Administration: Administer the CETP inhibitor or vehicle control via oral gavage daily for a predetermined study duration (e.g., 4 weeks).

  • Blood Collection: Collect blood samples at baseline and at the end of the study via retro-orbital bleeding or cardiac puncture.

  • Lipid Profile Analysis: Separate plasma and analyze for total cholesterol, HDL-C, LDL-C, and triglycerides using standard enzymatic assays.

  • CETP Activity Assay: Measure ex vivo plasma CETP activity using a fluorometric assay kit. This involves incubating plasma with fluorescently labeled donor and acceptor lipoprotein particles and quantifying the transfer of fluorescent lipids.[17]

  • Data Analysis: Compare the changes in lipid profiles and CETP activity between the treatment and vehicle control groups using appropriate statistical tests.

Protocol 2: Assessment of Atherosclerosis in a Rabbit Model

  • Animal Model: Use a rabbit model, such as the New Zealand White rabbit, known to develop atherosclerosis on a high-cholesterol diet.[7]

  • Diet and Treatment: Feed the rabbits a high-cholesterol diet to induce hypercholesterolemia and atherosclerosis. Concurrently, administer the CETP inhibitor or vehicle control.

  • Monitoring: Regularly monitor plasma lipid levels throughout the study.

  • Atherosclerotic Plaque Analysis: At the end of the study, euthanize the animals and perfuse the aorta. Dissect the aorta, stain with a lipid-staining dye (e.g., Oil Red O), and quantify the atherosclerotic lesion area.

  • Histological Analysis: Perform histological analysis of aortic sections to assess plaque composition and morphology.

Visualizations

CETP Signaling Pathway and Inhibition

CETP_Pathway HDL HDL CETP CETP HDL->CETP Cholesteryl Esters VLDL_LDL VLDL/LDL VLDL_LDL->CETP Triglycerides CETP->HDL Binds to HDL CETP->HDL Triglycerides CETP->VLDL_LDL Binds to VLDL/LDL CETP->VLDL_LDL Cholesteryl Esters CETP_Inhibitor CETP Inhibitor CETP_Inhibitor->CETP Inhibits

Caption: Mechanism of CETP-mediated lipid exchange and its inhibition.

Troubleshooting Workflow for Off-Target Effects

Troubleshooting_Workflow Start Unexpected Off-Target Effect Observed Test_in_CETP_deficient_model Administer to CETP-Deficient Animal Model (e.g., mouse) Start->Test_in_CETP_deficient_model Effect_Persists Effect Persists? Test_in_CETP_deficient_model->Effect_Persists Off_Target Conclusion: Likely Off-Target Effect Independent of CETP Inhibition Effect_Persists->Off_Target Yes On_Target Conclusion: Potentially On-Target or Model-Specific Effect Effect_Persists->On_Target No Comparative_Study Conduct Comparative Studies with Other CETP Inhibitors Off_Target->Comparative_Study Mechanism_Assay Perform In Vitro Mechanism-Based Assays Off_Target->Mechanism_Assay

Caption: Decision tree for investigating off-target effects of CETP inhibitors.

References

Technical Support Center: Investigating Off-Target Aldosterone Effects of CETP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Cholesteryl Ester Transfer Protein (CETP) inhibitors on aldosterone production.

Frequently Asked Questions (FAQs)

Q1: Which CETP inhibitors have been associated with off-target increases in aldosterone and blood pressure?

A1: The first-generation CETP inhibitor, torcetrapib, has been consistently linked to increased aldosterone levels and subsequent hypertension.[1][2][3][4] This off-target effect was a significant factor in the termination of its clinical development.[2][5] In contrast, newer CETP inhibitors such as anacetrapib, dalcetrapib, and evacetrapib have not shown these harmful effects on aldosterone and blood pressure.[1][5]

Q2: What is the proposed mechanism for torcetrapib-induced aldosterone production?

A2: The increase in aldosterone production by torcetrapib is considered an off-target effect, independent of its CETP inhibitory action.[2][3][4][6] Research suggests that torcetrapib directly stimulates adrenal corticocarcinoma cells to produce aldosterone and cortisol.[6][7] This mechanism may involve an increase in intracellular calcium, as calcium channel blockers have been shown to prevent this effect.[6] Additionally, studies have indicated that CETP inhibitors can stimulate aldosterone biosynthesis in adipocytes through processes involving reactive oxygen species (ROS) and the STAT3 signaling pathway.[8]

Q3: Are the effects on aldosterone a class-wide effect of all CETP inhibitors?

A3: No, the adverse effects on aldosterone and blood pressure are not considered a class-wide effect of CETP inhibitors.[5] Preclinical and clinical studies have shown that other CETP inhibitors, such as anacetrapib and dalcetrapib, do not induce aldosterone or cortisol production.[3][7] This suggests that the molecular structure of torcetrapib is likely responsible for these specific off-target effects.[5]

Q4: My experiment shows an unexpected increase in aldosterone levels with a newer-generation CETP inhibitor. What could be the cause?

A4: While newer CETP inhibitors are generally not associated with increased aldosterone, several factors could contribute to such a finding in your experiment:

  • Compound Purity: Verify the purity of your CETP inhibitor. Impurities or contaminants could have unintended biological activity.

  • Experimental Model: The response to CETP inhibitors can vary between different cell lines and animal models. For example, some studies have shown that torcetrapib, dalcetrapib, and anacetrapib can all increase the expression of enzymes involved in mineralocorticoid generation in human and mouse adipocytes.[8]

  • Assay Specificity: Ensure your aldosterone assay is specific and not subject to cross-reactivity with the CETP inhibitor or its metabolites.

  • Confounding Variables: Review your experimental protocol for any confounding variables that might influence the renin-angiotensin-aldosterone system (RAAS), such as diet, stress, or co-administered substances.

Troubleshooting Guides

Problem 1: Inconsistent Aldosterone Measurements in Cell Culture Experiments
  • Possible Cause 1: Cell Line Variability.

    • Troubleshooting: Ensure you are using a well-characterized cell line suitable for steroidogenesis research, such as the human adrenal carcinoma cell lines H295R or HAC15.[6] Maintain consistent cell passage numbers and culture conditions, as prolonged culture can alter cellular responses.

  • Possible Cause 2: Assay Interference.

    • Troubleshooting: Perform a spike and recovery experiment by adding a known amount of aldosterone to your cell culture medium with and without the CETP inhibitor to check for matrix effects or interference. Consider using a different assay method (e.g., LC-MS/MS instead of ELISA) to confirm your results.

  • Possible Cause 3: Inadequate Stimulation Time.

    • Troubleshooting: Optimize the incubation time of your CETP inhibitor with the cells. Aldosterone production may be time-dependent. A time-course experiment (e.g., 24 and 48 hours) can help determine the optimal endpoint.[7]

Problem 2: No Observable Effect of Torcetrapib on Aldosterone in an In-Vivo Model
  • Possible Cause 1: Insufficient Drug Exposure.

    • Troubleshooting: Verify the dose and route of administration are sufficient to achieve adequate plasma concentrations of torcetrapib. Review literature for established effective doses in your specific animal model.[2]

  • Possible Cause 2: Animal Model Selection.

    • Troubleshooting: The pressor and aldosterone-stimulating effects of torcetrapib have been demonstrated in various preclinical species.[3] However, species-specific differences in metabolism and response can exist. Ensure the chosen model is appropriate.

  • Possible Cause 3: Adrenal Gland Integrity.

    • Troubleshooting: The acute pressor response to torcetrapib has been shown to be dependent on intact adrenal glands.[3] Adrenalectomy can be used as an experimental control to confirm the adrenal-dependent nature of the observed effects.

Data Presentation

Table 1: Comparative Off-Target Effects of CETP Inhibitors on Aldosterone and Blood Pressure

CETP InhibitorEffect on AldosteroneEffect on Blood PressureReference(s)
Torcetrapib IncreasedIncreased[1],[2],[3],[4]
Anacetrapib No significant effectNo significant effect[1],[3]
Dalcetrapib No significant effectNo significant effect[1]
This compound No significant effectNo significant effect[1]

Experimental Protocols

Protocol 1: In Vitro Aldosterone Production Assay Using H295R Cells

This protocol is adapted from studies investigating the direct effects of CETP inhibitors on adrenal steroidogenesis.[6]

  • Cell Culture: Culture H295R human adrenocortical carcinoma cells in a suitable medium (e.g., DMEM/F12 supplemented with serum and antibiotics) until they reach 80-90% confluency.

  • Treatment: Replace the culture medium with a serum-free medium containing the CETP inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., angiotensin II).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24 or 48 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • Aldosterone Measurement: Quantify the aldosterone concentration in the supernatant using a validated method such as an ELISA kit or LC-MS/MS.

  • Data Analysis: Normalize aldosterone levels to the vehicle control and perform statistical analysis to determine the significance of any observed changes.

Protocol 2: Gene Expression Analysis of Steroidogenic Enzymes

This protocol can be used to assess the molecular mechanism by which CETP inhibitors may affect aldosterone synthesis.[6][8]

  • Cell Treatment: Treat cells (e.g., H295R or adipocytes) with the CETP inhibitor as described in Protocol 1.

  • RNA Extraction: At the end of the treatment period, lyse the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for genes involved in aldosterone synthesis, such as CYP11B2 (aldosterone synthase) and CYP11B1 (11β-hydroxylase). Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Visualizations

Aldosterone_Signaling_Pathway cluster_cetp CETP Inhibitors (e.g., Torcetrapib) cluster_cell Adrenocortical Cell / Adipocyte Torcetrapib Torcetrapib Ca_Channel Calcium Channel Torcetrapib->Ca_Channel Direct Effect ROS Increased ROS Torcetrapib->ROS Stimulates Intracellular_Ca Increased Intracellular Ca2+ Ca_Channel->Intracellular_Ca Opens CYP11B2 CYP11B2 Expression Intracellular_Ca->CYP11B2 STAT3 STAT3 Activation ROS->STAT3 STAT3->CYP11B2 Aldosterone Aldosterone Production CYP11B2->Aldosterone Leads to

Caption: Proposed off-target signaling pathway of torcetrapib-induced aldosterone production.

Experimental_Workflow start Start: Hypothesis CETP inhibitor 'X' affects aldosterone in_vitro In Vitro Studies (e.g., H295R cells) start->in_vitro in_vivo In Vivo Studies (Animal Model) start->in_vivo treat_cells Treat cells with CETP inhibitor 'X' in_vitro->treat_cells measure_aldo Measure Aldosterone in Supernatant treat_cells->measure_aldo measure_genes Measure Steroidogenic Gene Expression (qPCR) treat_cells->measure_genes analyze Analyze and Compare Data measure_aldo->analyze measure_genes->analyze administer_drug Administer CETP inhibitor 'X' in_vivo->administer_drug measure_plasma_aldo Measure Plasma Aldosterone administer_drug->measure_plasma_aldo measure_bp Measure Blood Pressure administer_drug->measure_bp measure_plasma_aldo->analyze measure_bp->analyze conclusion Conclusion on Off-Target Effect analyze->conclusion

Caption: General experimental workflow for investigating off-target aldosterone effects.

References

optimizing Evacetrapib dosage for maximal CETP inhibition without toxicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Evacetrapib. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound as a research tool for studying Cholesteryl Ester Transfer Protein (CETP) inhibition and lipid metabolism.

Important Context: this compound is a potent and selective CETP inhibitor. While it demonstrated significant efficacy in modulating lipid profiles (increasing HDL-C and decreasing LDL-C) without the off-target toxicities observed with the first-generation inhibitor torcetrapib, its clinical development was terminated. The large-scale Phase 3 ACCELERATE trial was halted for futility, as the substantial improvements in cholesterol levels did not translate into a reduction of major adverse cardiovascular events. For research purposes, it remains a valuable tool as a selective CETP inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a direct inhibitor of the Cholesteryl Ester Transfer Protein (CETP).[1][2] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins (like VLDL and LDL) in exchange for triglycerides.[2] By inhibiting this process, this compound effectively increases HDL cholesterol (HDL-C) levels and decreases low-density lipoprotein cholesterol (LDL-C) levels in plasma.[3][4]

Q2: What was the dosage used in major clinical trials and what were its effects on lipids?

A2: In the Phase 3 ACCELERATE trial, patients were administered a daily dose of 130 mg.[1] This regimen resulted in a remarkable increase in HDL-C by approximately 130% and a significant decrease in LDL-C by about 37%.[1] Despite these profound effects on lipid markers, this did not lead to a reduction in cardiovascular events.[1]

Q3: Is this compound associated with the same toxicities as the older CETP inhibitor, torcetrapib?

A3: No. A key characteristic of this compound is its selectivity and improved safety profile compared to torcetrapib. Preclinical and clinical studies showed that this compound does not cause an increase in blood pressure or aldosterone levels, which were the primary off-target toxicities that led to the failure of torcetrapib.[1][3]

Q4: What is the potency of this compound in vitro and in vivo?

A4: this compound is a highly potent inhibitor.

  • In Vitro: It inhibits human recombinant CETP with an IC₅₀ of 5.5 nM and CETP activity in human plasma with an IC₅₀ of 36 nM.[3][4]

  • In Vivo (preclinical): In human CETP/apoAI double transgenic mice, it exhibited an ex vivo CETP inhibition ED₅₀ of less than 5 mg/kg at 8 hours post-oral dose. A single 30 mg/kg oral dose resulted in over 98% CETP inhibition at 4 and 8 hours.[3][4]

Q5: Why did this compound fail to reduce cardiovascular events in clinical trials?

A5: The precise reasons are still a subject of scientific discussion. The failure, despite significant lipid modification, suggests that simply increasing the quantity of HDL-C may not be sufficient to confer cardiovascular benefit.[5] Hypotheses include the possibility that CETP inhibition leads to the formation of large, dysfunctional HDL particles that are less effective in reverse cholesterol transport or possess other non-beneficial properties.[6] Additionally, some studies suggest that the clinical benefit of lipid-lowering therapies may be more closely related to the reduction in the number of apolipoprotein B (apoB) particles rather than the percentage change in LDL-C alone.[5]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Assay TypeTargetIC₅₀ ValueReference
Buffer CETP AssayHuman Recombinant CETP5.5 nM[3]
Human Plasma CETP AssayEndogenous Human CETP36 nM[3][4]

Table 2: In Vivo Efficacy in CETP/ApoAI Transgenic Mice

Oral DoseTime Post-DoseCETP Inhibition (%)HDL-C Increase (%)Reference
30 mg/kg4 hours98.4%-[3][4]
30 mg/kg8 hours98.6%129.7%[3][4]
30 mg/kg24 hours18.4%-[3][4]

Table 3: Clinical Efficacy of this compound Monotherapy (12 Weeks)

Daily DoseHDL-C Change (%)LDL-C Change (%)Reference
30 mg+53.6%-13.6%
100 mg+88.5%-25.0% (approx.)
500 mg+128.8%-35.9%

Table 4: Clinical Efficacy in Phase 3 ACCELERATE Trial (130 mg/day)

ParameterChange vs. PlaceboReference
HDL-C+130%[1]
LDL-C-37%[1]
Primary CV EndpointNo significant reduction[1]

Visualizations

CETP_Mechanism HDL HDL (High-Density Lipoprotein) CE Cholesteryl Esters VLDL_LDL VLDL / LDL (ApoB-containing) TG Triglycerides CETP CETP (Cholesteryl Ester Transfer Protein) CETP->HDL to HDL CETP->VLDL_LDL This compound This compound This compound->CETP Inhibition CE->CETP from HDL TG->CETP from VLDL/LDL

Caption: Mechanism of CETP and its inhibition by this compound.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - CETP Source (plasma/recombinant) - Donor/Acceptor Particles - this compound serial dilutions B Incubate CETP with this compound or vehicle control A->B C Add donor and acceptor lipoprotein particles B->C D Incubate at 37°C to allow for lipid transfer C->D E Stop reaction and separate donor/acceptor particles D->E F Quantify transferred lipid (e.g., fluorescence/radioactivity) E->F G Calculate % Inhibition vs. vehicle control F->G H Plot dose-response curve and determine IC50 G->H

Caption: Experimental workflow for an in vitro CETP inhibition assay.

Troubleshooting_Tree Start Unexpected Experimental Result Q1 Is CETP inhibition lower than expected? Start->Q1 A1_1 Check this compound concentration and solubility in vehicle. Q1->A1_1 Yes A1_2 Verify activity of CETP source (enzyme degradation?). Q1->A1_2 Yes A1_3 Confirm incubation time and temperature. Q1->A1_3 Yes Q2 Is unexpected cell toxicity observed? Q1->Q2 No A2_1 This compound shows low in vitro toxicity. Check vehicle (e.g., DMSO) concentration. Q2->A2_1 Yes A2_2 Test for contamination in cell culture. Q2->A2_2 Yes A2_3 Perform dose-response toxicity curve to confirm if effect is drug-related. Q2->A2_3 Yes Q3 Are in vivo lipid results highly variable? Q2->Q3 No A3_1 Ensure consistent drug administration (gavage technique, formulation). A3_2 Standardize blood collection time relative to dosing. A3_3 Check animal model integrity (e.g., transgene expression).

Caption: Troubleshooting guide for common experimental issues.

Experimental Protocols

In Vitro CETP Inhibition Assay (Fluorometric)

This protocol provides a general framework. Specific reagents (e.g., donor/acceptor particles) may vary based on commercially available kits.

Objective: To determine the IC₅₀ of this compound for CETP in human plasma.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Human plasma pool (as CETP source).

  • Fluorometric CETP activity assay kit (containing donor particles with a self-quenched fluorescent lipid and acceptor particles).

  • Assay buffer.

  • 96-well microplate (black, clear bottom).

  • Plate reader with fluorescence capabilities.

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Ensure the final DMSO concentration in the well is low (<0.5%) to avoid solvent effects. Include a vehicle control (buffer + DMSO) and a no-CETP control (buffer only).

  • Assay Setup: To each well of the microplate, add 20 µL of the diluted this compound or control solutions.

  • Enzyme Addition: Add 50 µL of human plasma (diluted in assay buffer as required) to each well, except for the no-CETP control.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow this compound to bind to CETP.

  • Reaction Initiation: Add 30 µL of the donor/acceptor particle mix to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in a plate reader pre-heated to 37°C. Measure the increase in fluorescence at appropriate excitation/emission wavelengths every 5 minutes for 1-2 hours. The signal increases as the fluorescent lipid is transferred from the quenched donor to the acceptor particle.

  • Data Analysis:

    • Determine the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the rates to the vehicle control (100% activity) and the no-CETP control (0% activity).

    • Plot the percent inhibition against the logarithm of this compound concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Cell Viability / Cytotoxicity Assay (MTT-based)

Objective: To assess if this compound exhibits cytotoxic effects on a given cell line at experimental concentrations.

Materials:

  • Cell line of interest (e.g., HepG2 human liver cells).

  • Complete cell culture medium.

  • This compound stock solution (10 mM in DMSO).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well cell culture plate.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1x10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and replace it with 100 µL of medium containing the different concentrations of this compound. Include wells with vehicle control (medium + DMSO) and untreated cells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for an additional 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Express the absorbance values of treated wells as a percentage of the vehicle control (representing 100% viability).

    • Plot cell viability (%) against drug concentration to assess dose-dependent toxicity.

Troubleshooting Guide

Q: My in vivo experiment in transgenic mice is not showing the expected >100% increase in HDL-C. What could be the issue?

A: There are several potential factors:

  • Drug Formulation/Administration: this compound is hydrophobic. Ensure it is properly formulated (e.g., in 10% acacia) for consistent oral gavage and absorption.[3] Inconsistent administration can lead to high variability.

  • Animal Model: Confirm that you are using the correct animal model. Standard mice do not have CETP activity. The recommended model is a double transgenic mouse expressing both human CETP and human ApoAI, as human CETP is most effective with human-like HDL particles.[3]

  • Timing of Blood Draw: The peak effect on HDL-C after a single oral dose is observed around 8 hours.[3][4] Ensure your blood collection is timed appropriately to capture this peak.

  • Baseline Lipid Levels: The percentage increase in HDL-C can be influenced by the baseline levels in your specific colony. Ensure you have a stable and consistent baseline before starting the experiment.

Q: I am observing cytotoxicity in my cell-based assay. Is this expected with this compound?

A: this compound itself is not known to be broadly cytotoxic at concentrations typically used for in vitro CETP inhibition studies (<10 µM).[8] If you observe toxicity, consider the following:

  • Vehicle Toxicity: The most common cause of apparent toxicity is the vehicle, typically DMSO. Ensure the final concentration of DMSO in your culture medium is non-toxic for your specific cell line (usually well below 0.5%). Run a vehicle-only control curve.

  • Compound Purity/Degradation: Verify the purity of your this compound sample. Impurities or degradation products could be responsible for the toxic effects.

  • Off-Target Effects in Specific Cell Lines: While generally selective, it is possible this compound has unknown off-target effects in your particular cellular model. A recent study noted it could inhibit the Wnt/β-catenin signaling pathway in colorectal cancer cells.[4] This highlights the importance of characterizing its effects in your system of interest.

Q: My IC₅₀ value from an in vitro assay is significantly different from the published values (5.5 nM / 36 nM). Why?

A: Discrepancies can arise from different assay conditions:

  • CETP Source: The IC₅₀ of 5.5 nM was determined using purified recombinant CETP, while the 36 nM value was from whole human plasma.[3][4] The presence of other plasma proteins and lipids can influence the apparent potency. Your results will depend heavily on whether you are using a purified system or a plasma-based one.

  • Substrates: The type of donor and acceptor lipoprotein particles used in the assay can affect the transfer rate and, consequently, the measured IC₅₀.

  • Assay Buffer Components: The composition of your assay buffer (e.g., presence of albumin, ionic strength) can impact protein function and compound binding. Ensure your conditions are consistent and well-documented.

References

Technical Support Center: Interpreting Conflicting Results from Evacetrapib Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with or studying Evacetrapib and other CETP inhibitors. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: this compound showed promising lipid-modifying effects in early trials. Why did the Phase 3 ACCELERATE trial fail to meet its primary endpoint?

A1: This is the central paradox of the this compound development program. While early-phase studies demonstrated a significant increase in high-density lipoprotein (HDL) cholesterol and a decrease in low-density lipoprotein (LDL) cholesterol, the large-scale ACCELERATE trial was terminated early for futility.[1][2][3] Despite achieving the expected lipid modifications, this compound did not reduce the rate of major adverse cardiovascular events compared to placebo in high-risk patients.[2][4][5]

Several hypotheses have been proposed to explain this discrepancy:

  • The HDL Hypothesis Revisited: The trial results have challenged the long-held belief that simply raising HDL cholesterol levels is sufficient to reduce cardiovascular risk.[2] The quality and functionality of the HDL particles may be more important than the quantity.

  • Off-Target Effects: Although this compound did not show the adverse off-target effects on blood pressure and aldosterone seen with the first-generation CETP inhibitor, torcetrapib, subtle, unmeasured adverse effects could have negated the benefits of lipid modification.[6][7]

  • Nature of the HDL Produced: Inhibition of CETP leads to the formation of large, cholesterol-ester-rich HDL particles. It is possible that these larger particles are not as effective in reverse cholesterol transport or may even have dysfunctional properties.

  • Residual Risk: The patients enrolled in the ACCELERATE trial were already receiving effective standard-of-care treatments, including statins.[2][4] It's possible that the incremental benefit of this compound was not significant enough to be detected in this well-managed population.[2]

Q2: What were the specific lipid changes observed in the this compound clinical trials?

A2: this compound demonstrated potent and consistent effects on lipid profiles across its clinical trial program. The tables below summarize the key quantitative data.

Data Presentation

Table 1: Lipid-Modifying Effects of this compound (Monotherapy and Combination Therapy)

Treatment GroupDoseHDL-C ChangeLDL-C ChangeReference
This compound Monotherapy30 mg/d+53.6%-13.6%[8]
This compound Monotherapy100 mg/d+128.8%-35.9%[8]
This compound + Statin100 mg/d+78.5% to +88.5%-11.2% to -13.9%[8]

Table 2: Lipid Changes in the ACCELERATE Phase 3 Trial (this compound 130 mg daily vs. Placebo)

Lipid ParameterThis compound Group ChangePlacebo Group ChangeReference
HDL Cholesterol+130%-[2][4]
LDL Cholesterol-37%-[2][4]
HDL Cholesterol (at 3 months)+133.2%+1.6%[5]
LDL Cholesterol (at 3 months)-31.1%+6.0%[5]

Q3: Were there any safety concerns with this compound in the ACCELERATE trial?

A3: The ACCELERATE trial did not raise any major new safety concerns for this compound and did not show the adverse cardiovascular effects seen with torcetrapib.[2] However, some minor differences were observed, including a small increase in blood pressure and a rise in high-sensitivity C-reactive protein in the this compound group.[9]

Q4: How does this compound's mechanism of action as a CETP inhibitor lead to changes in lipid levels?

A4: this compound is a potent and selective inhibitor of the cholesteryl ester transfer protein (CETP).[10][11] CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (VLDL and LDL) in exchange for triglycerides. By inhibiting this process, this compound leads to an accumulation of cholesteryl esters in HDL particles, thereby increasing HDL cholesterol levels.[12] Consequently, the cholesterol content of LDL particles decreases.

Experimental Protocols

ACCELERATE Trial Methodology

The "Assessment of Clinical Effects of Cholesteryl Ester Transfer Protein Inhibition with this compound in Patients at a High-Risk for Vascular Outcomes" (ACCELERATE) trial was a Phase 3, multicenter, randomized, double-blind, placebo-controlled study.[13]

  • Patient Population: The trial enrolled 12,092 patients with high-risk vascular disease, including those with a recent acute coronary syndrome, cerebrovascular atherosclerotic disease, peripheral vascular disease, or diabetes with coronary artery disease.[4][13]

  • Treatment: Patients were randomly assigned to receive either 130 mg of this compound or a placebo daily, in addition to standard medical therapy.[2][13]

  • Primary Endpoint: The primary efficacy endpoint was the time to the first occurrence of a composite of cardiovascular death, myocardial infarction, stroke, coronary revascularization, or hospitalization for unstable angina.[5][13]

  • Trial Termination: The trial was terminated prematurely by the data and safety monitoring board due to a lack of efficacy after a median follow-up of 26 months.[5][6]

Mandatory Visualizations

CETP_Inhibition_Pathway cluster_lipoproteins Lipoprotein Metabolism cluster_effects Resulting Lipid Profile HDL HDL VLDL_LDL VLDL / LDL HDL->VLDL_LDL Cholesteryl Ester Transfer VLDL_LDL->HDL Triglyceride Transfer CETP CETP CETP->HDL Binds to CETP->VLDL_LDL Binds to This compound This compound This compound->CETP Inhibits Increased_HDL Increased HDL-C Decreased_LDL Decreased LDL-C

Caption: Mechanism of CETP inhibition by this compound.

ACCELERATE_Trial_Workflow Patient_Population High-Risk Cardiovascular Patients (n=12,092) Randomization Randomization Patient_Population->Randomization Evacetrapib_Arm This compound (130 mg/day) + Standard of Care Randomization->Evacetrapib_Arm Placebo_Arm Placebo + Standard of Care Randomization->Placebo_Arm Follow_up Median Follow-up (26 months) Evacetrapib_Arm->Follow_up Placebo_Arm->Follow_up Primary_Endpoint Primary Endpoint Analysis: Composite of Major Adverse Cardiovascular Events Follow_up->Primary_Endpoint Result Trial Terminated for Futility: No significant difference in primary endpoint Primary_Endpoint->Result

Caption: Workflow of the ACCELERATE clinical trial.

References

Technical Support Center: Troubleshooting Low Potency in Novel CETP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low potency issues with novel Cholesteryl Ester Transfer Protein (CETP) inhibitors.

Frequently Asked Questions (FAQs)

My novel CETP inhibitor shows low potency in our in vitro assay. What are the common causes?

Low in vitro potency can stem from several factors ranging from the assay conditions to the intrinsic properties of the compound itself. Here are some common culprits:

  • Assay-Specific Issues:

    • Incorrect Assay Buffer Temperature: Fluorometric assays, in particular, can be sensitive to temperature. Ensure all buffers are at room temperature before starting the experiment.

    • High Background Fluorescence: In fluorometric assays, the self-quenched probe can exhibit significant background fluorescence. This can mask the true signal from CETP activity. Always subtract the blank fluorescence intensity from your sample readings.

    • Presence of Plasma Proteins: The potency of some CETP inhibitors can be significantly influenced by the concentration of human serum in the assay. For instance, dalcetrapib shows a notable loss of inhibitory potency in the presence of 95% human serum. It's crucial to test your compound in varying serum concentrations to understand its behavior.

  • Compound-Related Issues:

    • Poor Solubility: CETP inhibitors are often lipophilic molecules with limited aqueous solubility. If your compound precipitates in the assay buffer, its effective concentration will be much lower than intended.

    • Chemical Instability: Some CETP inhibitors can be unstable and degrade under ambient conditions, leading to a loss of activity. For example, certain tetrahydroquinoxaline CETP inhibitors have been observed to oxidize over time.

    • Prodrug Inactivity: Your novel compound might be a prodrug that requires metabolic activation to its active form. In vitro assays using purified enzymes or simple buffer systems will not facilitate this conversion, leading to apparent low potency. Dalcetrapib, for example, is a pro-drug that needs to be hydrolyzed to its active thiol form.[1]

    • Off-Target Binding: The compound may be binding to other proteins or components in the assay mixture, reducing the concentration available to interact with CETP.

How do I know if my in vitro assay is performing correctly?

To ensure the reliability of your in vitro potency data, it's essential to validate your assay performance with appropriate controls:

  • Positive Control: Always include a known potent CETP inhibitor (e.g., anacetrapib, torcetrapib) in your assay. This will help confirm that the assay is capable of detecting CETP inhibition.

  • Negative Control: A vehicle control (e.g., DMSO) is necessary to establish the baseline CETP activity in your assay system.

  • Standard Curve: For fluorometric assays, a standard curve prepared with serial dilutions of the donor molecule is crucial for quantifying the results accurately.

  • Linear Range: Ensure that your measurements are taken within the linear range of the assay. For kinetic assays, it's recommended to choose two time points within the linear phase to calculate activity.

My compound has good in vitro potency but shows poor efficacy in vivo. What could be the reason?

The transition from in vitro potency to in vivo efficacy is a significant hurdle in drug development. Several factors can contribute to this discrepancy:

  • Pharmacokinetic Properties: The compound may have poor absorption, rapid metabolism, or rapid excretion, leading to insufficient plasma concentrations to inhibit CETP effectively.

  • Tissue Distribution: Some CETP inhibitors, like anacetrapib, are known to accumulate in adipose tissue. This can affect the free plasma concentration available to interact with CETP.

  • Off-Target Effects: The compound might have off-target effects that counteract its beneficial effects on lipid profiles or cause toxicity. The failure of torcetrapib in clinical trials was attributed to off-target effects leading to increased blood pressure and aldosterone levels.[2][3][4][5]

  • Animal Model Selection: The choice of animal model is critical. Rodents like mice and rats do not naturally express CETP, so transgenic models expressing human CETP are often used. Rabbits and hamsters are among the few laboratory animals that naturally have plasma CETP activity and may be more suitable models.[6]

What are the key physicochemical properties that influence the potency of CETP inhibitors?

The potency of a CETP inhibitor is not solely determined by its ability to bind to the target protein but is also influenced by its physicochemical properties:

  • Lipophilicity (XLogP): Many potent CETP inhibitors are highly lipophilic. While this can contribute to good binding affinity, excessive lipophilicity can lead to poor solubility and accumulation in adipose tissue.

  • Molecular Weight: Most small molecule drugs, including CETP inhibitors, adhere to Lipinski's rule of five, which suggests a molecular weight of less than 500 Da for good oral bioavailability.

  • Topological Polar Surface Area (TPSA): TPSA is a predictor of drug absorption and transport properties. A balance between lipophilicity and polarity is often required for optimal pharmacokinetic profiles.

Data Presentation

Table 1: In Vitro Potency of Selected CETP Inhibitors
InhibitorIC50 (nM) in human plasmaReference
Torcetrapib39[1]
Anacetrapib23[7]
Evacetrapib22[7]
Dalcetrapib9000[8]
ObicetrapibPotent (97% inhibition at 10mg dose)[9]

Experimental Protocols

Protocol 1: Fluorometric CETP Activity Assay

This protocol is a general guideline for measuring CETP activity using a fluorometric assay kit.

Materials:

  • CETP Activity Assay Kit (containing donor molecule, acceptor molecule, assay buffer, and positive control)

  • Test compound (novel CETP inhibitor)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: ~465 nm, Emission: ~535 nm)

  • Isopropanol

  • Microcentrifuge and pipettes

Procedure:

  • Reagent Preparation:

    • Allow all kit components to thaw and reach room temperature.

    • Prepare a 1X assay buffer by diluting the provided 10X stock.

  • Standard Curve Preparation:

    • Prepare a series of dilutions of the donor molecule in isopropanol as per the kit instructions to create a standard curve. This will be used to quantify the amount of transferred lipid.

  • Reaction Setup:

    • For each reaction well, add the following:

      • CETP Assay Buffer

      • Acceptor Molecule

      • Donor Molecule

      • Plasma or serum sample containing CETP

      • Test compound at various concentrations or vehicle control.

    • Include a positive control (a known CETP inhibitor) and a blank (no CETP source).

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence intensity at the specified wavelengths. It is recommended to use kinetic mode and select two time points in the linear range for activity calculation.

  • Data Analysis:

    • Subtract the blank fluorescence intensity from all readings.

    • Use the standard curve to determine the amount of lipid transferred in each well.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Protocol 2: Radiometric Cholesteryl Ester Transfer Assay

This protocol outlines a method for measuring CETP-mediated transfer of radiolabeled cholesteryl ester.

Materials:

  • [3H]-cholesteryl oleate

  • Human plasma or purified CETP

  • Isolated human LDL and HDL

  • Test compound

  • Scintillation cocktail and counter

  • Precipitating reagent (e.g., heparin/manganese chloride)

Procedure:

  • Preparation of Labeled Donor Lipoproteins:

    • Incubate [3H]-cholesteryl oleate with human plasma to label LDL particles.

    • Isolate the [3H]-cholesteryl oleate-labeled LDL (donor particles) by ultracentrifugation or other suitable methods.

  • Assay Setup:

    • In a microfuge tube, combine:

      • [3H]-labeled LDL (donor)

      • Unlabeled HDL (acceptor)

      • Human plasma or purified CETP

      • Test compound at various concentrations or vehicle control.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-4 hours.

  • Separation of Lipoproteins:

    • Stop the reaction by placing the tubes on ice.

    • Selectively precipitate the LDL (and VLDL) using a precipitating reagent.

    • Centrifuge to pellet the precipitated lipoproteins.

  • Measurement:

    • Carefully collect the supernatant containing the HDL fraction.

    • Add the supernatant to a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) in a scintillation counter. This represents the amount of [3H]-cholesteryl oleate transferred to HDL.

  • Data Analysis:

    • Calculate the percent transfer of the radiolabel from LDL to HDL.

    • Determine the percent inhibition for each concentration of the test compound compared to the vehicle control.

    • Calculate the IC50 value by plotting the percent inhibition versus the log of the compound concentration.

Visualizations

CETP_Signaling_Pathway HDL HDL CETP CETP HDL->CETP CE VLDL_LDL VLDL/LDL VLDL_LDL->CETP TG CETP->HDL TG CETP->VLDL_LDL CE Inhibitor Novel CETP Inhibitor Inhibitor->CETP Inhibits CE Cholesteryl Esters (CE) TG Triglycerides (TG)

Caption: CETP mediates the transfer of cholesteryl esters from HDL to VLDL/LDL.

Experimental_Workflow Start Start: Novel Compound InVitro In Vitro Potency Assay (Fluorometric or Radiometric) Start->InVitro Potent Potent? InVitro->Potent PhysChem Assess Physicochemical Properties (Solubility, etc.) Potent->PhysChem Yes Troubleshoot Troubleshoot Low Potency Potent->Troubleshoot No InVivo In Vivo Efficacy Study (e.g., hCETP Transgenic Mice) PhysChem->InVivo Efficacious Efficacious? InVivo->Efficacious Lead Lead Candidate Efficacious->Lead Yes Efficacious->Troubleshoot No Troubleshoot->InVitro

Caption: Workflow for assessing the potency and efficacy of novel CETP inhibitors.

Troubleshooting_Flowchart Start Low Potency Observed CheckAssay Check Assay Controls (Positive/Negative Controls OK?) Start->CheckAssay TroubleshootAssay Troubleshoot Assay: - Reagent Quality - Instrument Settings - Protocol Adherence CheckAssay->TroubleshootAssay No CheckCompound Assess Compound Properties (Solubility, Stability) CheckAssay->CheckCompound Yes TroubleshootAssay->Start Reformulate Reformulate or Synthesize New Analogs CheckCompound->Reformulate Poor Properties ConsiderMechanism Consider Mechanism: - Prodrug? - Off-target binding? CheckCompound->ConsiderMechanism Good Properties Reformulate->Start ModifyAssay Modify Assay to Test Hypothesis (e.g., add microsomes) ConsiderMechanism->ModifyAssay ReEvaluate Re-evaluate Structure- Activity Relationship (SAR) ConsiderMechanism->ReEvaluate ModifyAssay->Start

Caption: A logical flowchart for troubleshooting low potency in CETP inhibitors.

References

mitigating the pro-inflammatory effects observed with some CETP inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Here is your technical support center for mitigating the pro-inflammatory effects observed with some Cholesteryl Ester Transfer Protein (CETP) inhibitors.

This resource provides researchers, scientists, and drug development professionals with frequently asked questions, troubleshooting guides, and detailed experimental protocols to investigate and mitigate the pro-inflammatory effects associated with certain CETP inhibitors.

Frequently Asked Questions (FAQs)

Q1: Which CETP inhibitors are known to have pro-inflammatory effects?

A1: The most significant pro-inflammatory and pressor effects have been linked to torcetrapib , which was discontinued due to increased cardiovascular events and mortality in clinical trials.[1][2] These adverse effects were attributed to off-target actions of the molecule, not the inhibition of CETP itself.[3][4][5] Dalcetrapib has also been shown to increase levels of high-sensitivity C-reactive protein (hs-CRP), a marker of inflammation, but this effect is dependent on the patient's genotype.[6][7] Newer inhibitors like anacetrapib and evacetrapib have a much better safety profile, with studies showing that HDL from treated subjects retains its anti-inflammatory properties.[8][9] However, even these were associated with small increases in blood pressure.[8]

Q2: What is the primary mechanism behind torcetrapib's off-target pro-inflammatory and hypertensive effects?

A2: The adverse effects of torcetrapib are primarily caused by the stimulation of aldosterone and cortisol synthesis in the adrenal glands.[2][10] This effect is independent of CETP inhibition.[4][10] The proposed signaling cascade involves an increase in intracellular calcium, which activates NADPH oxidase (Nox) enzymes, leading to the production of reactive oxygen species (ROS).[10][11] This, in turn, activates the STAT3 signaling pathway, upregulating the expression of CYP11B2, the gene encoding aldosterone synthase.[11]

Q3: How does genetics influence the inflammatory response to dalcetrapib?

A3: The inflammatory response to dalcetrapib is significantly modulated by a polymorphism (rs1967309) in the adenylate cyclase 9 (ADCY9) gene.[6][7] In patients with the GG or AG genotypes, dalcetrapib treatment led to a significant increase in hs-CRP.[6][7] Conversely, patients with the protective AA genotype showed no increase in hs-CRP and experienced cardiovascular benefits.[6][7][12] This highlights the importance of pharmacogenomics in understanding the variable effects of some CETP inhibitors.

Q4: Are the pro-inflammatory effects a direct consequence of CETP inhibition (on-target) or a molecule-specific issue (off-target)?

A4: The evidence strongly indicates that the significant pro-inflammatory and hypertensive effects, particularly those seen with torcetrapib, are off-target .[3][5] These effects were observed in animal models that lack the CETP gene, confirming they are not mediated by the drug's intended mechanism of action.[3] Furthermore, other potent CETP inhibitors like anacetrapib do not induce the same level of aldosterone or corticosterone release.[4][13][14]

Troubleshooting Guides

Scenario 1: You observe an unexpected increase in blood pressure or inflammatory markers in an animal model treated with a novel CETP inhibitor.

Troubleshooting Step Rationale Action / Experiment
1. De-risk Off-Target Effects Differentiate between molecule-specific toxicity (like torcetrapib) and a potential on-target effect.Include control arms with well-characterized CETP inhibitors. Use anacetrapib as a negative control for aldosterone effects and torcetrapib as a positive control.[4][13]
2. Assess Aldosterone Pathway To determine if the hypertensive effect is mediated by mineralocorticoid production, a known off-target liability.Measure plasma aldosterone and corticosterone levels via ELISA or LC-MS/MS.[4]
3. In Vitro Confirmation Isolate the effect to a specific cell type and confirm direct stimulation of steroidogenesis.Treat human adrenal carcinoma cell lines (e.g., H295R, HAC15) with your compound and measure aldosterone/cortisol in the supernatant.[10]
4. Pathway Dissection If steroidogenesis is confirmed, identify the intracellular signaling mechanism.In your in vitro adrenal cell model, co-treat with inhibitors of key pathways: a calcium channel blocker, a Nox inhibitor (e.g., GKT137831), or a STAT3 inhibitor (e.g., S3I-201).[11]

Scenario 2: An in vitro screen of your CETP inhibitor shows increased expression of inflammatory cytokines (e.g., IL-6, TNF-α) in macrophages.

Troubleshooting Step Rationale Action / Experiment
1. Evaluate HDL Functionality CETP inhibition remodels HDL particles. The observed inflammation could be due to the formation of dysfunctional HDL.Isolate HDL from treated animals or patients. Perform a cholesterol efflux capacity assay using macrophages (e.g., J774 cells).[7][8] Impaired efflux can be a sign of dysfunctional HDL.
2. Assess Endotoxin Neutralization HDL plays a role in neutralizing lipopolysaccharide (LPS). This function may be altered.In an in vitro assay, challenge macrophages with LPS in the presence and absence of HDL isolated from treated vs. control subjects. Measure subsequent cytokine release.
3. Control for Off-Target Effects Ensure the observed effect is not direct, CETP-independent activation of inflammatory pathways in the macrophages.Test your compound in a CETP-knockout macrophage cell line or in cells from a CETP-deficient animal model, if available.

Quantitative Data Summary

Table 1: Comparative Effects of Different CETP Inhibitors on Inflammatory and Cardiovascular Markers.

CETP Inhibitor Effect on HDL-C Effect on LDL-C Effect on Blood Pressure Effect on Aldosterone Effect on hs-CRP Citations
Torcetrapib ↑ ~72%↓ ~25%Significant Increase (~4.5 mmHg)Significant IncreaseIncreased[1][2][5]
Dalcetrapib ↑ ~30%No significant changeMinimal IncreaseNot a primary effectGenotype-dependent increase (up to ~18%)[1][6][7][15]
Anacetrapib ↑ ~104-140%↓ ~17-40%Small Increase (~0.7 mmHg)No significant increasePreserved anti-inflammatory effects[1][4][8][9]
This compound ↑ ~80%↓ ~30%Small IncreaseNot a primary effectPreserved anti-inflammatory effects[1][8]
Obicetrapib Significant IncreaseSignificant DecreaseUnder investigationUnder investigationUnder investigation[16][17][18]

Detailed Experimental Protocols

Protocol 1: Assessing Aldosterone Production in H295R Human Adrenal Cells

This protocol is designed to determine if a test compound directly stimulates steroidogenesis, a key off-target effect of torcetrapib.

  • Cell Culture:

    • Culture H295R cells in DMEM/F12 medium supplemented with 10% FBS, 1% ITS+ (Insulin, Transferrin, Selenium), and antibiotics.

    • Plate cells in 24-well plates and allow them to reach 80-90% confluency.

  • Serum Starvation:

    • Wash cells with PBS and replace the growth medium with serum-free medium for 24 hours to establish a baseline state.

  • Compound Treatment:

    • Prepare a dose-response curve for your test CETP inhibitor (e.g., 0.1, 1, 10 µM).

    • Include a vehicle control (e.g., 0.1% DMSO), a positive control (Angiotensin II, 10 nM), and a known off-target inducer (Torcetrapib, 10 µM).

    • Treat cells with the compounds for 24-48 hours.

  • Supernatant Collection:

    • After incubation, collect the cell culture supernatant from each well.

    • Centrifuge to remove any cellular debris and store at -80°C until analysis.

  • Aldosterone Quantification:

    • Measure the concentration of aldosterone in the supernatant using a commercially available Aldosterone ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the aldosterone concentration to the total protein content of the cells in each well (measured via BCA or Bradford assay).

    • Compare the aldosterone production in treated wells to the vehicle control. A significant increase indicates a potential off-target liability.

Protocol 2: Measurement of Inflammatory Cytokines by ELISA

This protocol outlines the general steps for quantifying key inflammatory markers like IL-6 or TNF-α from cell culture supernatants or plasma samples.

  • Sample Preparation:

    • Plasma: Collect whole blood in EDTA or heparin tubes. Centrifuge at 1000 x g for 15 minutes at 4°C. Collect the supernatant (plasma) and store at -80°C. Avoid repeated freeze-thaw cycles.

    • Supernatant: Collect from cell cultures as described in Protocol 1.

  • ELISA Procedure (General Steps):

    • Use a high-sensitivity ELISA kit specific for the cytokine of interest (e.g., human IL-6).

    • Coat a 96-well plate with the capture antibody overnight at 4°C.

    • Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

    • Wash the plate.

    • Add standards (for the standard curve) and samples to the appropriate wells and incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add the detection antibody and incubate for 1-2 hours.

    • Wash the plate.

    • Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 20-30 minutes.

    • Wash the plate.

    • Add the substrate solution (e.g., TMB) and incubate in the dark until color develops.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

    • Calculate the concentration of the cytokine in your samples by interpolating their absorbance values from the standard curve.

Visualizations: Pathways and Workflows

G cluster_0 Torcetrapib Off-Target Signaling tor Torcetrapib ca ↑ Intracellular Ca²⁺ tor->ca Off-target effect nox Nox Activation ca->nox ros ↑ Reactive Oxygen Species (ROS) nox->ros stat3 STAT3 Activation ros->stat3 cyp ↑ CYP11B2 Expression stat3->cyp Transcriptional upregulation aldo ↑ Aldosterone Synthesis cyp->aldo bp ↑ Blood Pressure aldo->bp Physiological effect

Caption: Off-target signaling pathway of torcetrapib-induced aldosterone production.

G cluster_invitro In Vitro Investigation cluster_invivo In Vivo Differentiation start Observation: Unexpected ↑ Blood Pressure or Inflammatory Markers in vivo hypo Hypothesis: On-Target vs. Off-Target Effect? start->hypo adrenal 1. Treat Adrenal Cells (e.g., H295R) hypo->adrenal Test for known off-target pathway controls 1. Use Control Compounds (Torcetrapib, Anacetrapib) hypo->controls Differentiate in whole organism measure_aldo 2. Measure Aldosterone (ELISA) adrenal->measure_aldo result Conclusion: Determine if effect is a molecule-specific liability measure_aldo->result antagonist 2. Co-administer with Aldosterone Antagonist antagonist->result

Caption: Experimental workflow for troubleshooting pro-inflammatory effects.

G cluster_genotype Patient ADCY9 Genotype (rs1967309) cluster_outcome Clinical / Biomarker Outcome dal Dalcetrapib Treatment geno_aa Protective AA Genotype dal->geno_aa geno_ag Risk AG/GG Genotypes dal->geno_ag outcome_aa • No change in hs-CRP • ↑ Cholesterol Efflux • Cardiovascular Benefit geno_aa->outcome_aa outcome_ag • ↑ hs-CRP (~18%) • No change in Efflux • No Cardiovascular Benefit geno_ag->outcome_ag

Caption: Logical relationship of dalcetrapib's genotype-dependent effects.

References

Technical Support Center: Improving the Translational Relevance of Preclinical Evacetrapib Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers working with the cholesteryl ester transfer protein (CETP) inhibitor, Evacetrapib. Our goal is to help you design robust preclinical studies and navigate potential challenges to improve the translational relevance of your findings.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent CETP Activity Inhibition in In Vitro Assays

  • Question: My in vitro CETP activity assay shows variable inhibition with this compound across experiments. What could be the cause?

  • Answer: Inconsistent results in CETP activity assays can stem from several factors. Here's a troubleshooting workflow to identify the potential cause:

    G cluster_troubleshooting Troubleshooting Inconsistent CETP Activity A Inconsistent CETP Inhibition B Check Reagent Stability (this compound, CETP, Substrates) A->B Step 1 C Verify Assay Conditions (Temperature, Incubation Time, pH) B->C Step 2 D Assess Pipetting Accuracy & Sample Mixing C->D Step 3 E Evaluate Solvent Effects (e.g., DMSO concentration) D->E Step 4 F Confirm No Cross-Contamination E->F Step 5 G Re-validate with Positive Control (e.g., Torcetrapib) F->G Step 6 H Consistent Results G->H Outcome

    Troubleshooting workflow for inconsistent CETP inhibition.
    • Reagent Stability: Ensure that your this compound stock solution is properly stored and has not degraded. Similarly, verify the activity of your recombinant CETP or the integrity of the plasma/serum sample. Substrates, such as fluorescently labeled lipids, are also sensitive to degradation.

    • Assay Conditions: CETP activity is sensitive to temperature. Ensure your incubation is consistently at 37°C.[1] Incubation times and pH of the assay buffer should also be strictly controlled.

    • Pipetting and Mixing: Inaccurate pipetting, especially of small volumes of inhibitor or enzyme, can lead to significant variability. Ensure thorough mixing of assay components.

    • Solvent Effects: High concentrations of solvents like DMSO, used to dissolve this compound, can inhibit CETP activity. Maintain a consistent and low final solvent concentration across all wells.[1]

    • Positive Control: Always include a known CETP inhibitor, like Torcetrapib, as a positive control to validate your assay performance.[1]

Issue 2: Increased HDL-C, but No Improvement in Cholesterol Efflux Capacity

  • Question: I'm observing a significant increase in HDL cholesterol in my animal model treated with this compound, but the cholesterol efflux capacity from macrophages is not enhanced. Why might this be?

  • Answer: This is a critical translational question, as a similar disconnect was a key issue in the clinical failure of this compound. Here are potential explanations to investigate:

    G cluster_hdl_function Investigating HDL Functionality A Increased HDL-C, No Change in Efflux B Analyze HDL Subspecies (e.g., Preβ-1 HDL, HDL2, HDL3) A->B Hypothesis 1 C Assess HDL Proteome (e.g., ApoA-I, ApoC-III, ApoE) A->C Hypothesis 2 D Measure ABCA1 and ABCG1- Specific Efflux B->D C->D E Evaluate Reverse Cholesterol Transport (RCT) in vivo D->E F Determine HDL Functionality E->F

    Workflow to investigate HDL functionality after this compound treatment.
    • Formation of Dysfunctional HDL: this compound treatment can lead to the formation of large, cholesterol-rich HDL particles that may be less functional in promoting cholesterol efflux.[2][3] It's crucial to analyze the HDL subspecies. This compound has been shown to reduce the levels of small, dense HDL3 and preβ-1 HDL particles, which are thought to be important for initiating cholesterol efflux.[4]

    • Alterations in HDL-Associated Proteins: The protein composition of HDL particles is critical for their function. This compound has been associated with an increase in apolipoprotein E (ApoE) and apolipoprotein C-III (ApoC-III) on HDL particles.[2] Elevated ApoC-III, in particular, is linked to impaired HDL function and increased cardiovascular risk.[2][3]

    • Impaired Reverse Cholesterol Transport (RCT): While cholesterol efflux is the first step, the entire RCT pathway may be affected. Consider in vivo studies to track the transport of cholesterol from macrophages to the liver and ultimately to the feces.

Issue 3: Unexpected Off-Target Effects Observed

  • Question: My preclinical study with this compound is showing a slight but significant increase in blood pressure or inflammatory markers. How should I investigate this?

  • Answer: While this compound was designed to be more selective than its predecessor, Torcetrapib, subtle off-target effects were noted in clinical trials.[3] A systematic investigation is warranted.

    G cluster_off_target Investigating Off-Target Effects A Observed Off-Target Effect (e.g., Increased BP, Inflammation) B In Vitro Screening: - Receptor Binding Assays - Enzyme Inhibition Panels A->B Step 1 C In Vivo Models: - Hypertensive Animal Models - Models of Inflammation A->C Step 2 D Transcriptomic/Proteomic Analysis of Affected Tissues B->D C->D E Pathway Analysis to Identify Perturbed Signaling Cascades D->E F Confirmation of Off-Target Mechanism E->F

    Framework for investigating off-target effects of this compound.
    • In Vitro Profiling: Screen this compound against a broad panel of receptors and enzymes to identify potential unintended molecular targets.

    • Specialized In Vivo Models: If an increase in blood pressure is observed, utilize specific hypertensive animal models (e.g., spontaneously hypertensive rats) to characterize the effect.[1][5][6][7][8] For inflammatory signals, models of sterile inflammation can be employed.

    • Omics Approaches: Perform transcriptomic (e.g., RNA-seq) or proteomic analysis on tissues of interest (e.g., aorta, liver, adrenal glands) from this compound-treated and control animals to identify perturbed signaling pathways.

    • Inflammatory Marker Assessment: Specifically measure levels of inflammatory markers like C-reactive protein (CRP), as a modest increase was seen in the ACCELERATE trial.[2]

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of action of this compound?

    • A1: this compound is a potent and selective inhibitor of the cholesteryl ester transfer protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins (like LDL and VLDL) in exchange for triglycerides. By inhibiting CETP, this compound was designed to increase HDL cholesterol (HDL-C) and decrease low-density lipoprotein cholesterol (LDL-C) levels.[9]

  • Q2: Why did the this compound (ACCELERATE) clinical trial fail despite significant improvements in lipid profiles?

    • A2: The ACCELERATE trial was terminated due to a lack of efficacy in reducing major cardiovascular events, despite robust increases in HDL-C (around 130%) and decreases in LDL-C (around 37%).[2][10] The failure is thought to be multifactorial, including the possibility of on-target effects leading to the formation of dysfunctional HDL particles and potential off-target effects such as a small increase in blood pressure and C-reactive protein levels.[2][3]

  • Q3: What are the most appropriate animal models for preclinical this compound studies?

    • A3: Standard rodent models like mice and rats do not naturally express CETP. Therefore, transgenic models are necessary. The most commonly used and relevant model is the human CETP/ApoAI double transgenic mouse.[9] This model expresses human CETP and human apolipoprotein A-I, leading to a more human-like lipoprotein profile and response to CETP inhibitors. For studying potential effects on blood pressure, rat models sensitive to pressor effects, like the Zucker diabetic fatty (ZDF) rat, have been used.[9]

  • Q4: How can I assess the functionality of HDL particles in my preclinical studies?

    • A4: Assessing HDL functionality goes beyond simply measuring HDL-C levels. Key functional assays include:

      • Cholesterol Efflux Capacity Assay: This measures the ability of HDL to accept cholesterol from macrophages, the first step in reverse cholesterol transport.[5][11][12][13]

      • HDL Subspecies Analysis: Techniques like native polyacrylamide gel electrophoresis (PAGE) or nuclear magnetic resonance (NMR) spectroscopy can quantify the distribution of different HDL particle sizes (e.g., small, dense HDL3 vs. large HDL2).[4]

      • In Vivo Reverse Cholesterol Transport (RCT) Studies: These studies involve tracking the movement of radiolabeled cholesterol from macrophages to the feces and provide a comprehensive assessment of the entire RCT pathway.

  • Q5: What are the key off-target effects to consider for CETP inhibitors like this compound?

    • A5: Based on the clinical trial data for this compound and its predecessor Torcetrapib, key potential off-target effects to monitor in preclinical studies include:

      • Blood Pressure: Although the effect with this compound was small, it is a critical parameter to monitor.[3][14]

      • Inflammation: An increase in C-reactive protein was observed in the ACCELERATE trial.[2] Measuring inflammatory markers is recommended.

      • Aldosterone and Cortisol Levels: While this compound appeared to be free of the aldosterone-inducing effects of Torcetrapib, it is a prudent parameter to assess in comprehensive safety studies.[9]

Data Presentation

Table 1: In Vitro Potency of this compound

Assay TypeSpeciesIC50Reference
Recombinant CETPHuman5.5 nM[9]
Plasma CETP ActivityHuman36 nM[9]

Table 2: In Vivo Efficacy of this compound in Human CETP/ApoAI Double Transgenic Mice

DoseCETP Inhibition (at 8h)HDL-C Increase (at 8h)Reference
30 mg/kg (oral)98.6%129.7%[9]
ED50 (oral, at 8h)~3.5-4.1 mg/kgDose-dependent[9]

Table 3: Lipid Profile Changes with this compound in Humans (ACCELERATE Trial)

ParameterThis compound (130 mg/day)PlaceboReference
HDL-C Change+131.6%-[2]
LDL-C Change-37.1%-[2]

Experimental Protocols

1. In Vitro CETP Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and published methodologies.[1][15]

  • Principle: A donor particle contains a self-quenched fluorescent lipid. In the presence of active CETP, this lipid is transferred to an acceptor particle, leading to de-quenching and an increase in fluorescence.

  • Materials:

    • Recombinant human CETP or plasma/serum sample

    • This compound and other test compounds

    • Fluorescent donor particles

    • Acceptor particles

    • CETP assay buffer (e.g., 10 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.4)

    • 96-well black, clear-bottom microplate

    • Fluorescence plate reader (e.g., λex = 465 nm, λem = 535 nm)

  • Procedure:

    • Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO). The final DMSO concentration in the assay should be kept low and consistent across all wells (typically ≤ 1%).

    • In a 96-well plate, add the CETP assay buffer.

    • Add the this compound dilutions or vehicle control to the appropriate wells.

    • Add the CETP enzyme or plasma sample to each well.

    • Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding a mixture of the donor and acceptor particles.

    • Incubate the plate at 37°C for a defined period (e.g., 1-3 hours), protected from light.

    • Measure the fluorescence intensity at the appropriate wavelengths.

    • Calculate the percent inhibition of CETP activity relative to the vehicle control.

2. Cholesterol Efflux Capacity Assay

This protocol is based on established methods for measuring a key step in reverse cholesterol transport.[5][11][12][13]

  • Principle: Macrophages are labeled with a fluorescent or radioactive cholesterol analog. The ability of HDL-containing serum from treated and control animals to accept this labeled cholesterol is then quantified.

  • Materials:

    • Macrophage cell line (e.g., J774)

    • Cell culture medium (e.g., DMEM)

    • Labeled cholesterol (e.g., [3H]-cholesterol or a fluorescent analog)

    • ApoB-depleted serum from this compound-treated and control animals

    • Scintillation counter or fluorescence plate reader

  • Procedure:

    • Cell Plating: Seed macrophages in a multi-well plate and allow them to adhere.

    • Cholesterol Labeling: Incubate the cells with medium containing the labeled cholesterol for 24-48 hours to allow for incorporation into the cellular cholesterol pools.

    • Equilibration: Wash the cells and incubate with serum-free medium for a period (e.g., 18 hours) to allow for equilibration of the labeled cholesterol.

    • Efflux: Replace the medium with medium containing a standardized concentration of ApoB-depleted serum from your experimental groups (e.g., 2% v/v). Incubate for a defined period (e.g., 4 hours).

    • Quantification:

      • Collect the supernatant (containing the effluxed cholesterol).

      • Lyse the cells to determine the amount of cholesterol remaining in the cells.

      • Quantify the amount of labeled cholesterol in the supernatant and the cell lysate using a scintillation counter or fluorescence plate reader.

    • Calculation: Cholesterol efflux is expressed as the percentage of the labeled cholesterol in the medium relative to the total labeled cholesterol (medium + cell lysate).

3. Assessment of Inflammatory Markers

  • Principle: Measurement of key inflammatory cytokines and acute-phase proteins in plasma or serum from preclinical models.

  • Materials:

    • Plasma or serum from this compound-treated and control animals.

    • ELISA kits or multiplex bead-based assays for specific markers (e.g., C-reactive protein, IL-6, TNF-α).

    • Plate reader capable of colorimetric or fluorescence detection.

  • Procedure:

    • Collect blood samples from animals at baseline and after the treatment period.

    • Prepare plasma or serum according to standard protocols.

    • Perform the ELISA or multiplex assay according to the manufacturer's instructions.

    • Quantify the concentrations of the inflammatory markers based on a standard curve.

    • Compare the levels of inflammatory markers between the this compound-treated and control groups.

By utilizing these resources, researchers can better design their preclinical studies of this compound, anticipate and troubleshoot potential issues, and ultimately generate more robust and translationally relevant data.

References

addressing the discordance between lipid changes and cardiovascular outcomes with Evacetrapib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the paradoxical effects of Evacetrapib. While this compound demonstrates significant favorable changes in lipid profiles, these alterations did not translate into reduced cardiovascular events in the landmark ACCELERATE trial.[1][2][3] This guide addresses common experimental challenges and questions arising from this discordance.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound?

This compound is a potent inhibitor of the Cholesteryl Ester Transfer Protein (CETP).[4][5] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B (ApoB)-containing lipoproteins (like LDL and VLDL) in exchange for triglycerides.[5][6][7] By inhibiting CETP, this compound was designed to increase HDL cholesterol (HDL-C) and decrease low-density lipoprotein cholesterol (LDL-C).[5][6]

Q2: What were the expected versus the observed clinical outcomes with this compound?

Based on its mechanism, this compound was expected to reduce the risk of major adverse cardiovascular events. However, the ACCELERATE phase 3 trial, which enrolled over 12,000 high-risk patients, was terminated prematurely for futility.[1][3][4][8] Despite producing a dramatic 130% increase in HDL-C and a 37% decrease in LDL-C, this compound showed no reduction in the primary composite endpoint of cardiovascular death, heart attack, stroke, coronary revascularization, or unstable angina.[1][2][8][9]

Q3: What are the leading hypotheses for the discordance between lipid changes and cardiovascular outcomes?

Several hypotheses are being investigated:

  • Dysfunctional HDL: While HDL-C levels increased, the functionality of the HDL particles may have been altered. It's suggested that the larger, cholesterol-rich HDL particles produced by CETP inhibition may be less effective at promoting cholesterol efflux from cells, a key anti-atherogenic function.[10]

  • Off-Target Effects: this compound treatment was associated with a small increase in systolic blood pressure and an elevation in C-reactive protein, a marker of inflammation.[8][9][10] These effects could have counteracted the potential benefits of the lipid changes.

  • Changes in Apolipoproteins: this compound has been shown to increase levels of apolipoprotein C-III (ApoC-III) and apolipoprotein E (ApoE) on HDL particles.[10][11] Elevated ApoC-III is linked to increased cardiovascular risk.[10]

  • Reduced Reverse Cholesterol Transport: Despite increasing cholesterol efflux capacity, this compound may impair subsequent steps in reverse cholesterol transport, such as cholesterol esterification and hepatic uptake.[12]

Troubleshooting Experimental Issues

Issue 1: In my in vitro assay, this compound treatment of human hepatocytes leads to a significant increase in HDL-C in the media, but I'm not observing a corresponding increase in cholesterol efflux from macrophages co-cultured with this media.

  • Possible Cause 1: Altered HDL Particle Composition. The HDL particles produced may be enriched in triglycerides or specific apolipoproteins (like ApoC-III) that hinder their function.

    • Troubleshooting:

      • Perform a detailed lipidomic and proteomic analysis of the HDL particles generated in your hepatocyte culture.

      • Quantify ApoC-III and ApoE levels on the HDL particles.

  • Possible Cause 2: Impaired HDL Maturation. The HDL particles may not be maturing properly to become effective cholesterol acceptors.

    • Troubleshooting:

      • Assess the activity of Lecithin-cholesterol acyltransferase (LCAT), an enzyme crucial for HDL maturation, in your cell culture media.

  • Possible Cause 3: Macrophage Cholesterol Efflux Pathway Dysregulation. The issue might lie with the macrophage assay itself.

    • Troubleshooting:

      • Use a positive control, such as reconstituted HDL known to be functional, to validate your macrophage cholesterol efflux assay.

      • Investigate the expression levels of key cholesterol transporters in your macrophages, such as ABCA1 and ABCG1.

Issue 2: My animal model treated with this compound shows favorable lipid profiles (increased HDL-C, decreased LDL-C), but no reduction in atherosclerotic plaque formation compared to the control group.

  • Possible Cause 1: Off-Target Inflammatory Effects. this compound may be inducing a low-grade inflammatory state that promotes atherosclerosis, negating the lipid benefits.

    • Troubleshooting:

      • Measure systemic inflammatory markers in your animal model, such as C-reactive protein and pro-inflammatory cytokines (e.g., IL-6, TNF-α).

      • Perform immunohistochemical analysis of the atherosclerotic plaques to assess inflammatory cell infiltration.

  • Possible Cause 2: Minor Hemodynamic Changes. Small but chronic increases in blood pressure could be contributing to atherogenesis.

    • Troubleshooting:

      • Implement continuous blood pressure monitoring (e.g., via telemetry) in your animal models to detect subtle changes.

  • Possible Cause 3: Impaired Reverse Cholesterol Transport. The overall process of moving cholesterol from the periphery back to the liver may be inefficient.

    • Troubleshooting:

      • Conduct an in vivo reverse cholesterol transport assay using radiolabeled cholesterol to track its movement from macrophages to the liver and ultimately to the feces.

Quantitative Data Summary

Table 1: Key Lipid and Apolipoprotein Changes with this compound

ParameterThis compound Monotherapy (% change)This compound + Statins (% change)
HDL-C 53.6% to 128.8% increase[13]78.5% to 88.5% increase[13]
LDL-C 13.6% to 35.9% decrease[13]11.2% to 13.9% decrease[13]
ApoA-I 41.7% increase (at 600mg)[14]N/A
ApoB 26.1% decrease (at 600mg)[14]N/A
ApoE 74.1% increase (at 600mg)[14]N/A

Table 2: ACCELERATE Trial - Lipid Changes vs. Cardiovascular Outcomes

ParameterThis compound GroupPlacebo Group
HDL-C Increase 130%[1][2]1.6%[3]
LDL-C Decrease 37%[1][2]-6.0% (increase)[3]
Primary CV Endpoint 12.9%[3]12.8%[3]
Systolic Blood Pressure +0.9 mmHg increase[9]No change
C-Reactive Protein 5% increase[9]8% decrease[9]

Detailed Experimental Protocols

Protocol 1: In Vitro Macrophage Cholesterol Efflux Assay

  • Cell Culture: Culture J774 macrophages in DMEM supplemented with 10% FBS.

  • Cholesterol Loading: Incubate macrophages with 50 µg/mL acetylated LDL (acLDL) and 2 µCi/mL ³H-cholesterol for 24 hours to load the cells with cholesterol.

  • Equilibration: Wash the cells and incubate in DMEM with 0.2% BSA for 18 hours to allow for cholesterol equilibration.

  • Efflux: Replace the media with serum-free media containing the cholesterol acceptors (e.g., ApoA-I, HDL, or patient plasma treated with this compound or placebo) for 4-6 hours.

  • Quantification:

    • Collect the media and lyse the cells with 0.1 M NaOH.

    • Measure the radioactivity in both the media and the cell lysate using liquid scintillation counting.

    • Calculate the percent cholesterol efflux as: (dpm in media / (dpm in media + dpm in cell lysate)) * 100.

Protocol 2: Aortic Root Atherosclerosis Assessment in ApoE-/- Mice

  • Animal Model: Use male ApoE-/- mice, 8-10 weeks old.

  • Diet and Treatment: Feed the mice a high-fat Western diet. Administer this compound (e.g., 30 mg/kg/day via oral gavage) or vehicle control for 12-16 weeks.

  • Tissue Harvest: At the end of the treatment period, euthanize the mice and perfuse the vascular system with PBS followed by 4% paraformaldehyde.

  • Histology:

    • Excise the heart and aortic root and embed in OCT compound.

    • Cryosection the aortic root serially.

    • Stain sections with Oil Red O to visualize neutral lipids in the atherosclerotic plaques.

  • Image Analysis:

    • Capture images of the stained sections under a microscope.

    • Use image analysis software (e.g., ImageJ) to quantify the total lesion area in the aortic root.

    • Compare the lesion area between the this compound-treated and control groups.

Visualizations

Evacetrapib_Mechanism cluster_lipoproteins Lipoproteins cluster_outcomes Expected vs. Observed Outcomes HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP Cholesteryl Esters LDL_VLDL LDL / VLDL (ApoB-containing) LDL_VLDL->CETP Triglycerides CETP->HDL Triglycerides CETP->LDL_VLDL Cholesteryl Esters This compound This compound This compound->CETP Inhibits Expected Expected: - Increased HDL-C - Decreased LDL-C - Decreased CV Events Observed Observed (ACCELERATE Trial): - Increased HDL-C - Decreased LDL-C - No change in CV Events

Caption: Mechanism of this compound and the discordance in outcomes.

Troubleshooting_Workflow cluster_H1 Investigate HDL Function cluster_H2 Investigate Off-Target Effects cluster_H3 Investigate RCT Pathway Start Discordant Finding: Favorable Lipid Change, No CV Benefit Hypothesis1 Hypothesis 1: Dysfunctional HDL Particles Start->Hypothesis1 Hypothesis2 Hypothesis 2: Off-Target Effects Start->Hypothesis2 Hypothesis3 Hypothesis 3: Impaired Reverse Cholesterol Transport Start->Hypothesis3 Exp1A Analyze HDL Composition (Proteomics, Lipidomics) Hypothesis1->Exp1A Exp1B Measure Cholesterol Efflux Capacity Hypothesis1->Exp1B Exp1C Assess HDL Particle Size and Subclasses Hypothesis1->Exp1C Exp2A Measure Inflammatory Markers (e.g., CRP) Hypothesis2->Exp2A Exp2B Monitor Blood Pressure Hypothesis2->Exp2B Exp2C Assess Endothelial Function Hypothesis2->Exp2C Exp3A Measure LCAT Activity Hypothesis3->Exp3A Exp3B In Vivo RCT Assay (radiolabeled cholesterol) Hypothesis3->Exp3B Exp3C Assess Hepatic Cholesterol Uptake Hypothesis3->Exp3C

Caption: Troubleshooting workflow for investigating this compound's effects.

References

Evacetrapib Technical Support Center: Investigating Blood Pressure Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Evacetrapib. This resource provides guidance on understanding and investigating the potential effects of this compound on blood pressure during your experiments. While this compound was designed to avoid the significant blood pressure increases seen with earlier CETP inhibitors, sensitive experimental systems may detect minor fluctuations.

Frequently Asked Questions (FAQs)

Q1: Was this compound designed to impact blood pressure?

A1: No, this compound was specifically developed to be a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP) without the off-target effects on blood pressure and aldosterone that were observed with the first-generation CETP inhibitor, torcetrapib.[1][2][3] Preclinical studies in rat models and in vitro experiments using human adrenal cortical carcinoma (H295R) cells showed that this compound did not induce aldosterone or cortisol biosynthesis, key factors in blood pressure regulation that were affected by torcetrapib.[1][2][4][5]

Q2: What have clinical trials shown regarding this compound's effect on blood pressure?

A2: Early phase clinical trials in healthy volunteers did not find any clinically relevant effects of this compound on blood pressure or mineralocorticoid levels.[6] However, the large-scale phase 3 ACCELERATE trial, which enrolled over 12,000 patients at high risk for cardiovascular disease, observed a small but statistically significant increase in systolic blood pressure. The mean difference in systolic blood pressure between the this compound and placebo groups was approximately 0.9 to 1.2 mmHg.[7][8][9] The trial also reported a slightly higher incidence of new-onset hypertension in the this compound group (11.4%) compared to the placebo group (10.1%).[9]

Q3: Did this compound affect aldosterone levels in clinical trials?

A3: No, unlike torcetrapib, the ACCELERATE trial found that treatment with this compound did not result in a significant change in plasma aldosterone levels compared to placebo.[10] This aligns with preclinical findings and confirms the selectivity of this compound.[1][2]

Q4: Is there a known mechanism for the minor blood pressure increase observed with this compound?

A4: The precise mechanism for the small increase in systolic blood pressure observed in the ACCELERATE trial is not well understood. Given that this compound does not appear to affect the renin-angiotensin-aldosterone system, other potential pathways may be involved, though they have not been definitively identified. It has been suggested that some CETP inhibitors might increase aldosterone biosynthesis in adipocytes, but this has not been confirmed for this compound in major trials.[7]

Q5: How does this compound's effect on blood pressure compare to other CETP inhibitors?

A5: this compound's effect on blood pressure is minimal compared to torcetrapib, which caused a mean increase in systolic blood pressure of 5.4 mmHg and was associated with increased aldosterone levels.[11][12] Another CETP inhibitor, dalcetrapib, was associated with a very small increase in systolic blood pressure of about 0.6 mmHg.[6][11] Anacetrapib, another potent CETP inhibitor, did not show effects on blood pressure or mineralocorticoid activity in its clinical trials.[6][12]

Data Summary: Blood Pressure Changes in Clinical Trials

CETP InhibitorStudy/TrialDosageChange in Systolic Blood Pressure (Compared to Placebo)Change in Diastolic Blood Pressure (Compared to Placebo)Effect on Aldosterone Levels
This compound ACCELERATE130 mg/day~1 mmHg increase[8][9]Not specifiedNo significant change[10]
This compound Phase 1/2Up to 600 mg/dayNo significant effect[6]No significant effect[6]No significant change
Torcetrapib ILLUMINATE60 mg/day5.4 mmHg increase[11][12]Not specifiedIncreased[11][12]
Dalcetrapib dal-OUTCOMES600 mg/day0.6 mmHg increase[6][11]No significant difference[6]No significant difference[6]

Experimental Protocols

Protocol 1: In Vitro Assessment of Aldosterone and Cortisol Synthesis in H295R Cells

This protocol is based on the methodology used in preclinical studies to assess the direct effect of this compound on adrenal steroidogenesis.[1][2]

  • Cell Culture: Human adrenal cortical carcinoma (H295R) cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with serum and antibiotics.

  • Treatment: Cells are treated with various concentrations of this compound, a positive control (e.g., torcetrapib or angiotensin II), and a vehicle control for a specified period (e.g., 24-48 hours).

  • Hormone Quantification: After treatment, the cell culture supernatant is collected. Aldosterone and cortisol concentrations are measured using commercially available ELISA kits or by LC-MS/MS.

  • Gene Expression Analysis: To investigate effects on the synthetic pathway, cell lysates can be collected for RNA extraction. The mRNA expression of key enzymes like aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1) can be quantified using RT-qPCR.

Protocol 2: In Vivo Blood Pressure Monitoring in Rodent Models

This protocol outlines a general procedure for assessing the effect of this compound on blood pressure in rats, as performed in preclinical safety studies.[1][13]

  • Animal Model: Spontaneously hypertensive rats (SHR) or Zucker diabetic fatty (ZDF) rats are often used as they provide a sensitive model for detecting changes in blood pressure.

  • Acclimatization and Baseline Measurement: Animals are acclimated to the experimental conditions and handling. Baseline blood pressure and heart rate are measured using telemetry or a non-invasive tail-cuff method.

  • Drug Administration: this compound is administered orally at various doses. A vehicle control group and a positive control group (e.g., torcetrapib) should be included.

  • Continuous Monitoring: Blood pressure and heart rate are monitored continuously (telemetry) or at regular intervals (tail-cuff) for the duration of the study.

  • Data Analysis: Changes in blood pressure from baseline are calculated for each group and compared statistically.

Troubleshooting Guide

If you observe unexpected changes in blood pressure in your experimental model when using this compound, consider the following troubleshooting steps.

TroubleshootingWorkflow start Unexpected Blood Pressure Change Observed check_magnitude Is the change statistically significant and reproducible? start->check_magnitude check_protocol Review Experimental Protocol - Dosing accuracy - Vehicle effects - Animal handling stress check_magnitude->check_protocol Yes end_artifact Likely an experimental artifact or model-specific effect. Refine protocol. check_magnitude->end_artifact No check_model Consider the Experimental Model - Species/strain sensitivity - Underlying pathology check_protocol->check_model check_interactions Investigate Potential Drug Interactions - Co-administered compounds - Anesthetics check_model->check_interactions measure_aldosterone Measure Aldosterone and Other Vasoactive Hormones check_interactions->measure_aldosterone end_novel_finding Potential novel off-target effect in this specific model. Further investigation warranted. measure_aldosterone->end_novel_finding

A troubleshooting workflow for investigating unexpected blood pressure changes.

Signaling Pathways and Experimental Workflows

CETP_Inhibition cluster_cetp CETP-Mediated Lipid Exchange cluster_inhibition Pharmacological Intervention cluster_effects Downstream Effects HDL HDL (High-Density Lipoprotein) VLDL_LDL VLDL/LDL (Very) Low-Density Lipoprotein CETP CETP HDL_increase ↑ HDL-C LDL_decrease ↓ LDL-C This compound This compound This compound->CETP Inhibits Torcetrapib Torcetrapib (1st Gen) Torcetrapib->CETP Inhibits Aldosterone Adrenal Gland: ↑ Aldosterone ↑ Blood Pressure Torcetrapib->Aldosterone Off-target effect

Mechanism of CETP inhibition by this compound and the off-target effects of Torcetrapib.

References

Technical Support Center: Improving the Selectivity of Next-Generation CETP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the experimental evaluation of Cholesteryl Ester Transfer Protein (CETP) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for small molecule CETP inhibitors? A1: CETP inhibitors primarily function by binding to the CETP protein and inducing a conformational change that prevents the formation of a stable complex with lipoproteins, thereby blocking the transfer of cholesteryl esters (CE) from High-Density Lipoprotein (HDL) to Apolipoprotein B-containing lipoproteins like VLDL and LDL.[1][2] Some inhibitors, such as anacetrapib and torcetrapib, promote the formation of a stable but inactive complex between CETP and HDL.[3][4] Others may bind covalently, like dalcetrapib, which can lead to different kinetic profiles.[4]

Q2: Why did early CETP inhibitors like torcetrapib fail in clinical trials despite effectively raising HDL-C? A2: The failure of torcetrapib was primarily attributed to off-target toxicities, not the mechanism of CETP inhibition itself.[5] Specifically, torcetrapib was found to cause an increase in blood pressure and aldosterone levels, leading to higher rates of cardiovascular events and mortality.[6][7][8] These adverse effects are believed to be specific to the torcetrapib molecule and are not considered a class effect for all CETP inhibitors.[7] Subsequent, more selective inhibitors have not shown these liabilities.[7][9]

Q3: What defines a "next-generation" CETP inhibitor in terms of selectivity? A3: A next-generation CETP inhibitor is characterized by high potency for CETP (low nanomolar IC50) and a clean off-target profile, particularly the absence of effects on blood pressure and aldosterone synthesis.[7][9] Compounds like obicetrapib are considered next-generation due to their high selectivity and potent activity at low doses without the adverse effects seen with earlier compounds.[10][11] The goal is to achieve the desired lipid-modifying effects (decreased LDL-C, increased HDL-C) without inducing unintended physiological responses.[12]

Q4: Beyond raising HDL-C, what other effects of potent CETP inhibition are therapeutically relevant? A4: Potent CETP inhibition also leads to a significant reduction in LDL-C.[1][5] This effect is a critical driver of the cardiovascular benefits observed in trials with newer inhibitors like anacetrapib.[5] The mechanism involves decreased transfer of cholesteryl esters into VLDL and LDL precursors and an increased catabolism (clearance) of LDL particles from circulation.[5][13] Some inhibitors also reduce levels of Lipoprotein(a) [Lp(a)], another independent risk factor for cardiovascular disease.[13]

Troubleshooting Experimental Assays

Q1: My fluorometric CETP activity assay shows high well-to-well variability. What are the common causes? A1: High variability in fluorometric CETP assays can stem from several factors:

  • Reagent Aggregation: The donor and acceptor lipoprotein particles can be prone to aggregation. Ensure proper vortexing and sonication as per the manufacturer's protocol before use.[14]

  • Inconsistent Pipetting: Small volumes of viscous reagents are often used. Use calibrated pipettes with reverse-pipetting techniques for greater accuracy.

  • Temperature Fluctuations: The assay is temperature-sensitive. Ensure the plate reader and all reagents are equilibrated to 37°C and that the kinetic read is performed at a stable temperature.[15][16]

  • Plasma/Serum Quality: Repeated freeze-thaw cycles of plasma samples can degrade lipoproteins and affect CETP activity. Use fresh or single-thaw aliquots.

Q2: My inhibitor shows high potency in a purified, recombinant CETP assay but is much weaker in a human plasma-based assay. Why? A2: This discrepancy is common and highlights the importance of assay context. Potential reasons include:

  • High Plasma Protein Binding: Your compound may bind extensively to other plasma proteins (e.g., albumin), reducing the free fraction available to inhibit CETP.

  • Lipoprotein Interactions: The inhibitor's potency can be influenced by its partitioning into different lipoprotein particles within the complex plasma environment.

  • Covalent Modification: Some inhibitors, like dalcetrapib, can covalently label other plasma proteins, which can act as a sink and reduce the effective concentration.[3][4]

Q3: How do I design an experiment to differentiate a reversible from a covalent CETP inhibitor? A3: A pre-incubation experiment is a standard method.[4]

  • Pre-incubate CETP with your inhibitor for varying lengths of time (e.g., 0, 30, 60, 120 minutes) before initiating the activity assay by adding the substrate.

  • A reversible inhibitor's potency (IC50) should be independent of the pre-incubation time.

  • A covalent or slow-binding inhibitor's apparent potency will increase with longer pre-incubation times as more of the target becomes irreversibly bound or a stable complex is formed.[4]

Q4: I need to screen for the off-target aldosterone-stimulating effects seen with torcetrapib. What is a suitable assay? A4: A cell-based assay using a human adrenocortical carcinoma cell line (e.g., H295R) is the standard approach. These cells express the necessary steroidogenic enzymes.

  • Culture H295R cells and treat them with your test compound across a range of concentrations.

  • Include a positive control (e.g., angiotensin II) to stimulate aldosterone production and a negative control (vehicle).

  • After a set incubation period (e.g., 24-48 hours), collect the supernatant.

  • Quantify the concentration of aldosterone in the supernatant using a commercially available ELISA or LC-MS/MS. An increase in aldosterone relative to the vehicle control indicates a potential off-target effect.

Quantitative Data on Key CETP Inhibitors

The following table summarizes key in vitro potency and clinical lipid modulation data for several notable CETP inhibitors. This allows for a direct comparison of their efficacy profiles.

InhibitorIn Vitro IC50 (nM)Max HDL-C Increase (%)Max LDL-C Decrease (%)Key Characteristics & Selectivity Notes
Torcetrapib ~25-50 nM[3][17]~60-72%[5][17]~20-25%[5]Failed in Phase 3 due to off-target effects (increased blood pressure, aldosterone).[5][6]
Dalcetrapib >1000 nM (weak)[3][4]~30-40%[9][11]Minimal / None[9][11]Modest inhibitor, covalent binding mechanism. Trial stopped for futility.[4][5]
Evacetrapib ~10-20 nM[17]~130%[9]~35-40%[9]Potent inhibitor. Trial stopped for futility, though no major off-target toxicity was observed.[5]
Anacetrapib 7.9 - 17 nM[3][18]~140%[9]~40%[9]Potent, reversible inhibitor. Showed cardiovascular benefit but development was halted due to accumulation in adipose tissue.[5][9]
Obicetrapib Potent (low nM)~165%~45-50%Next-generation inhibitor with high potency and selectivity; does not accumulate in adipose tissue. Currently in late-stage development.[10][11]

Visualized Pathways and Workflows

Screening_Workflow start Compound Library primary_screen Primary Screen: Fluorometric CETP Activity Assay start->primary_screen hit_confirm Hit Confirmation & IC50 Determination primary_screen->hit_confirm plasma_assay Secondary Screen: Human Plasma-Based Assay hit_confirm->plasma_assay selectivity_panel Selectivity Profiling: Off-Target Panel (e.g., PLTP) plasma_assay->selectivity_panel off_target_cell Cell-Based Off-Target Assay (e.g., H295R for Aldosterone) selectivity_panel->off_target_cell in_vivo In Vivo Model Testing (e.g., Human CETP-transgenic mouse) off_target_cell->in_vivo lead Lead Candidate in_vivo->lead Troubleshooting_Logic decision decision action action start Low Potency or High Variability in CETP Activity Assay q1 Are assay controls (positive/negative) performing correctly? start->q1 a1_yes Check Compound Integrity: - Purity (LC-MS) - Solubility in buffer - Freeze-thaw cycles q1->a1_yes Yes a1_no Troubleshoot Assay Reagents: - Enzyme activity - Substrate quality - Buffer pH/composition q1->a1_no No q2 Is the issue specific to plasma-based assays? a1_yes->q2 q2->a1_no No a2_yes Investigate Plasma Effects: - Measure plasma protein binding - Assess compound stability in plasma q2->a2_yes Yes

References

Technical Support Center: Accounting for Species Differences in CETP Activity in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cholesteryl Ester Transfer Protein (CETP) in preclinical models. This resource addresses common issues encountered during experiments due to species-specific variations in CETP activity.

Frequently Asked Questions (FAQs)

Q1: Why is accounting for species differences in CETP activity crucial for my preclinical research?

A1: Accounting for species differences in CETP activity is critical because many commonly used laboratory animals, such as mice and rats, naturally lack CETP.[1] This fundamental difference in lipid metabolism can significantly impact the translation of findings to human physiology. Humans, rabbits, hamsters, and guinea pigs possess endogenous CETP activity, but the levels and substrate preferences can vary significantly between these species.[1][2] Therefore, selecting an appropriate animal model and understanding its specific CETP characteristics are essential for accurately evaluating CETP inhibitors and their impact on lipoprotein profiles.[1][3]

Q2: Which animal models are most suitable for studying CETP activity and inhibition?

A2: The choice of animal model depends on the specific research question.

  • Endogenous CETP Models: Rabbits, hamsters, and guinea pigs are suitable models as they naturally express CETP.[1] Rabbits, in particular, have been extensively used due to their high plasma CETP activity and lipoprotein profiles that are similar to humans.[1] The Syrian golden hamster is another robust model for studying the effects of CETP inhibitors on both HDL and LDL cholesterol.[4]

  • Transgenic Models: To overcome the lack of endogenous CETP in mice, transgenic mouse models expressing human CETP (huCETP) have been developed.[5][6][7] These models are invaluable for studying the physiological roles of human CETP in a murine background and for testing the efficacy of CETP inhibitors specifically designed for the human protein.[7][8]

Q3: My CETP activity assay results are inconsistent. What are the common causes and how can I troubleshoot this?

A3: Inconsistent CETP activity assay results can stem from several factors. Refer to the troubleshooting guide below for common issues and their solutions.

Troubleshooting Guides

CETP Activity Assay Troubleshooting
ProblemPossible CauseSuggested Solution
Low or no CETP activity detected Improper sample storage.Plasma or serum samples should be stored at -80°C to maintain CETP activity. Avoid storing at 2–8°C.[9][10]
Incorrect assay temperature.Ensure the assay is performed at 37°C. CETP activity is significantly reduced at lower temperatures.[9][10] Use a water bath for stable temperature control.[10]
Inactive CETP source.If using purified or recombinant CETP, ensure it has been stored and handled correctly according to the manufacturer's instructions.
Inappropriate sample dilution.For plasma or serum, test several dilutions to ensure the readings fall within the linear range of the standard curve.[11]
High background fluorescence Contaminated reagents or plate.Use fresh reagents and high-quality black plates with clear bottoms for fluorescence assays.
Omission of a blank control.Always include a blank control (assay buffer without CETP source) and subtract its fluorescence value from all other readings.
High variability between replicates Inaccurate pipetting.Ensure accurate and consistent pipetting, especially for small volumes of donor and acceptor particles.[10]
Evaporation during incubation.Seal the microplate tightly during the 3-hour incubation at 37°C.[9][10]
Incomplete mixing of components.Mix the reaction components thoroughly by gentle shaking or pipetting.[9]

Quantitative Data Summary

Table 1: Comparison of Plasma CETP Activity in Different Species

SpeciesRelative CETP Activity (compared to human)Key CharacteristicsReference
Human 1.0Baseline for comparison.[1]
Rabbit >1.0 (Higher than human)Similar lipoprotein profile to humans, making them a good model for atherosclerosis research.[1]
Hamster <1.0 (Lower than human)Shows a marked preference for triglyceride transfer compared to cholesteryl ester transfer.[1][2]
Guinea Pig <1.0 (Lower than hamster)Lower plasma total cholesterol levels compared to humans.[1]
Mouse/Rat 0 (None)Naturally deficient in CETP.[1]

Table 2: Effects of Human CETP Expression in Transgenic Mice

ParameterChange in huCETP Transgenic MiceConsequenceReference
HDL Cholesterol Decreased (30-40%)More human-like lipoprotein profile.[6]
LDL Cholesterol IncreasedMore human-like lipoprotein profile.[5][6]
Total Cholesterol IncreasedAlters overall lipid metabolism.[5]
HDL Particle Size DecreasedRemodeling of lipoprotein particles.[6]

Experimental Protocols

Protocol 1: Measurement of CETP Activity using a Fluorescence Assay Kit

This protocol is a generalized procedure based on commercially available kits.[9][11]

Materials:

  • CETP Activity Assay Kit (containing donor and acceptor particles, assay buffer)

  • Plasma or serum sample, or purified/recombinant CETP

  • 96-well black microplate with a clear bottom

  • Microplate reader capable of fluorescence measurement (Ex/Em = 465/535 nm or similar)

  • 37°C incubator or water bath

  • Isopropanol (for standard curve)

Procedure:

  • Reagent Preparation: Allow all kit components to come to room temperature before use.

  • Standard Curve Preparation: Prepare a standard curve according to the kit's instructions, typically using a fluorescently labeled lipid diluted in isopropanol. This allows for the quantification of the amount of lipid transferred.

  • Sample Preparation:

    • For plasma or serum, it is recommended to test several dilutions (e.g., 1:5 or 1:10 in CETP Assay Buffer) to find the optimal concentration.[11]

    • For purified CETP, dilute to the desired concentration in CETP Assay Buffer.

  • Assay Reaction:

    • Add the diluted samples, positive control (e.g., rabbit serum), and negative control (e.g., CETP inhibitor like torcetrapib) to the wells of the 96-well plate.[11]

    • Prepare a master mix of the donor and acceptor particles in the assay buffer as per the kit's protocol.

    • Add the master mix to each well to initiate the reaction.

  • Incubation: Seal the plate and incubate for 1-3 hours at 37°C.[9][12]

  • Fluorescence Measurement: Measure the fluorescence intensity at the specified wavelengths.

  • Calculation:

    • Subtract the fluorescence of the blank from all readings.

    • Determine the amount of lipid transferred in your samples by comparing their fluorescence values to the standard curve.

    • CETP activity is typically expressed as pmoles of lipid transferred per unit of time per volume of sample.

Visualizations

Diagram 1: CETP-Mediated Lipid Transfer Pathway

CETP_Pathway HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP Cholesteryl Esters VLDL_LDL VLDL/LDL (Very Low/Low-Density Lipoprotein) VLDL_LDL->CETP Triglycerides CETP->HDL Triglycerides CETP->VLDL_LDL Cholesteryl Esters

Caption: CETP facilitates the exchange of cholesteryl esters from HDL for triglycerides from VLDL and LDL.

Diagram 2: Experimental Workflow for Assessing CETP Inhibitors in a huCETP Transgenic Mouse Model

CETP_Inhibitor_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis cluster_outcome Outcome Assessment start Select huCETP Transgenic Mice grouping Divide into Control and Treatment Groups start->grouping control Administer Vehicle grouping->control treatment Administer CETP Inhibitor grouping->treatment blood Collect Blood Samples control->blood treatment->blood plasma Isolate Plasma blood->plasma cetp_activity Measure CETP Activity plasma->cetp_activity lipids Analyze Lipoprotein Profile (HDL, LDL, Total Cholesterol) plasma->lipids compare Compare CETP Activity and Lipid Profiles Between Groups cetp_activity->compare lipids->compare

Caption: Workflow for evaluating the efficacy of a CETP inhibitor in huCETP transgenic mice.

References

strategies for identifying biomarkers of Evacetrapib's non-lipid-modifying effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides strategies, troubleshooting guides, and frequently asked questions (FAQs) for identifying biomarkers of Evacetrapib's non-lipid-modifying effects.

This compound, a potent cholesteryl ester transfer protein (CETP) inhibitor, was developed to raise high-density lipoprotein cholesterol (HDL-C) and lower low-density lipoprotein cholesterol (LDL-C).[1][2] Despite its significant lipid-modifying effects, the ACCELERATE trial demonstrated that this compound did not reduce cardiovascular events in high-risk patients.[3][4] This has spurred interest in understanding its non-lipid-modifying effects to uncover novel biomarkers and pathways that could explain its clinical outcomes. This guide offers structured methodologies to explore these uncharted effects.

Frequently Asked Questions (FAQs)

Q1: Why investigate the non-lipid-modifying effects of this compound when it failed in clinical trials?

A1: The discordance between this compound's potent lipid-modifying effects and its neutral clinical outcome is a significant knowledge gap.[3][4] Investigating its non-lipid-modifying effects can help:

  • Uncover novel biological pathways influenced by CETP inhibition.

  • Identify new biomarkers for cardiovascular risk that are independent of traditional lipid markers.

  • Provide insights into the complex role of HDL functionality versus HDL quantity.

  • Inform the development of future therapies targeting CETP or related pathways.

Q2: What are the known non-lipid-modifying effects of this compound?

A2: While research is ongoing, some non-lipid-modifying effects have been suggested or observed:

  • Anti-cancer properties: In preclinical studies, this compound has been shown to suppress colorectal cancer cell growth by inhibiting the Wnt/β-catenin signaling pathway and activating the JNK signaling pathway.[5]

  • Inflammation: The ACCELERATE trial noted a slight increase in high-sensitivity C-reactive protein (hs-CRP) in the this compound group, suggesting a potential pro-inflammatory effect.[6][7]

  • Blood Pressure: A minor increase in systolic blood pressure was observed in patients receiving this compound.[6][7]

Q3: What are the most promising "omics" approaches to identify novel biomarkers for this compound's effects?

A3: A multi-omics approach is highly recommended for a comprehensive understanding.

  • Proteomics: To identify changes in protein expression and post-translational modifications that could reveal altered signaling pathways.

  • Metabolomics: To profile changes in small molecule metabolites, providing a snapshot of the functional endpoint of cellular processes.

  • Genomics/Transcriptomics: To identify genetic variants or changes in gene expression that may predispose individuals to certain responses to this compound.

Quantitative Data Summary from Clinical Trials

The following tables summarize key quantitative data from studies on this compound, providing a baseline for further biomarker research.

Table 1: Lipid and Apolipoprotein Changes with this compound

ParameterThis compound DoseChange from BaselineReference
HDL-C600 mg/day+87%[3]
LDL-C600 mg/day-29%[3]
Apo AI600 mg/day+42%[3]
Apo AII600 mg/day+18.5%[3]
Apo B600 mg/day-26%[3]
Apo E600 mg/day+74.1%[3]
HDL-C (ACCELERATE Trial)130 mg/day+133.2%[8]
LDL-C (ACCELERATE Trial)130 mg/day-31.1%[8]

Table 2: Non-Lipid Parameters from the ACCELERATE Trial

ParameterThis compound GroupPlacebo Groupp-valueReference
hs-CRP (change)+4.6%-8%<0.05[6]
New Hypertension11.4%10.1%<0.05[6]
Mean Systolic BP Difference+0.9 mmHg--[6]
Cardiovascular Death7.2%7.3%0.73[6]
Myocardial Infarction4.2%4.2%0.97[6]
Stroke1.5%1.6%0.82[6]

Experimental Protocols

Here we provide detailed methodologies for key experiments to identify biomarkers of this compound's non-lipid-modifying effects.

Protocol 1: Untargeted Proteomics of Human Plasma

Objective: To identify plasma proteins that are differentially expressed in response to this compound treatment.

Methodology:

  • Sample Collection: Collect plasma samples from patients treated with this compound and a placebo control group. Use EDTA as an anticoagulant.

  • Protein Extraction and Digestion:

    • Deplete high-abundance proteins (e.g., albumin, IgG) using a commercial kit to enhance the detection of lower-abundance proteins.

    • Quantify protein concentration using a BCA assay.

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.

    • Digest proteins into peptides using sequencing-grade trypsin overnight at 37°C.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Analyze peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap) coupled with a nano-liquid chromatography system.

    • Separate peptides using a reversed-phase column with a gradient of acetonitrile.

    • Acquire data in a data-dependent acquisition (DDA) mode.

  • Data Analysis:

    • Process raw data using a software suite like MaxQuant or Proteome Discoverer.

    • Search spectra against a human protein database (e.g., UniProt) to identify peptides and proteins.

    • Perform label-free quantification (LFQ) to determine the relative abundance of proteins between the this compound and placebo groups.

    • Use statistical analysis (e.g., t-test, volcano plots) to identify significantly regulated proteins.

    • Perform pathway analysis using tools like Ingenuity Pathway Analysis (IPA) or DAVID to understand the biological context of the identified proteins.

Protocol 2: Untargeted Metabolomics of Human Plasma

Objective: To identify plasma metabolites that are altered by this compound treatment.

Methodology:

  • Sample Collection: Collect fasting plasma samples from patients treated with this compound and a placebo control group.

  • Metabolite Extraction:

    • Thaw plasma samples on ice.

    • Precipitate proteins and extract metabolites by adding a cold solvent mixture (e.g., methanol:acetonitrile:water).

    • Vortex and centrifuge to pellet the precipitated protein.

    • Collect the supernatant containing the metabolites.

  • LC-MS Analysis:

    • Analyze the metabolite extracts using a high-resolution mass spectrometer coupled to a UHPLC system.

    • Use both reversed-phase chromatography for non-polar metabolites and hydrophilic interaction liquid chromatography (HILIC) for polar metabolites to achieve broad coverage.

    • Acquire data in both positive and negative ionization modes.

  • Data Processing and Analysis:

    • Process raw data using software such as XCMS or MZmine for peak picking, alignment, and integration.

    • Normalize the data to account for variations in sample volume and instrument response.

    • Identify metabolites by matching experimental mass-to-charge ratios and retention times to metabolite databases (e.g., HMDB, METLIN).

    • Use multivariate statistical analysis (e.g., PCA, PLS-DA) to identify metabolites that differentiate the treatment groups.

    • Perform pathway analysis using tools like MetaboAnalyst to identify metabolic pathways affected by this compound.

Visualizing Potential Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to investigating this compound's non-lipid-modifying effects.

experimental_workflow cluster_collection Sample Collection cluster_omics Multi-Omics Analysis cluster_analysis Data Analysis & Integration Patient_Cohort Patient Cohort (this compound vs. Placebo) Plasma_Samples Plasma Samples Patient_Cohort->Plasma_Samples Proteomics Untargeted Proteomics (LC-MS/MS) Plasma_Samples->Proteomics Metabolomics Untargeted Metabolomics (LC-MS) Plasma_Samples->Metabolomics Protein_ID Protein Identification & Quantification Proteomics->Protein_ID Metabolite_ID Metabolite Identification & Quantification Metabolomics->Metabolite_ID Biomarker_Discovery Biomarker Discovery Protein_ID->Biomarker_Discovery Metabolite_ID->Biomarker_Discovery Pathway_Analysis Pathway Analysis Biomarker_Discovery->Pathway_Analysis

Figure 1: Multi-omics workflow for biomarker discovery.

wnt_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh LRP5_6->Dsh Axin_APC Axin/APC Complex Dsh->Axin_APC inhibition GSK3b GSK-3β Beta_Catenin β-catenin GSK3b->Beta_Catenin phosphorylation (degradation) Axin_APC->GSK3b Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc This compound This compound This compound->GSK3b inhibition? TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes activation

Figure 2: Wnt/β-catenin signaling pathway and potential this compound interaction.

jnk_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Signal Stress Signal MAPKKK MAPKKK (e.g., ASK1) Stress_Signal->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 phosphorylation JNK JNK MKK4_7->JNK phosphorylation c_Jun c-Jun JNK->c_Jun phosphorylation This compound This compound This compound->JNK activation? Gene_Expression Target Gene Expression (e.g., Apoptosis) c_Jun->Gene_Expression activation

Figure 3: JNK signaling pathway and potential this compound interaction.

Troubleshooting Guides

Troubleshooting for Proteomics Experiments
IssuePossible Cause(s)Recommended Solution(s)
Low protein yield Inefficient cell lysis or protein extraction.Optimize lysis buffer composition; use mechanical disruption (e.g., sonication).
Poor peptide identification Incomplete protein digestion; suboptimal LC-MS/MS parameters.Ensure trypsin activity; optimize digestion time and temperature; check MS calibration and fragmentation energy.
High variability between replicates Inconsistent sample preparation; instrument instability.Standardize all sample handling steps; use a pooled QC sample to monitor instrument performance.
Keratin contamination Environmental contamination during sample handling.Use a laminar flow hood; wear gloves; use keratin-free reagents and tubes.
Troubleshooting for Metabolomics Experiments
IssuePossible Cause(s)Recommended Solution(s)
Poor peak shape in chromatogram Column degradation; inappropriate mobile phase; sample overload.Use a new column; ensure mobile phase is correctly prepared; inject a smaller sample volume.
Retention time shifts Changes in mobile phase composition; column temperature fluctuations.Prepare fresh mobile phase daily; ensure stable column temperature.
Ion suppression Matrix effects from complex biological samples.Optimize sample cleanup and extraction; use a calibration curve with isotopically labeled internal standards.
Inconsistent metabolite identification Inaccurate mass measurement; database limitations.Calibrate the mass spectrometer regularly; use multiple databases for cross-verification.

References

Validation & Comparative

Evacetrapib's Impact on HDL Particle Functionality: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The role of high-density lipoprotein (HDL) in reverse cholesterol transport has positioned it as a key target in the development of therapies for cardiovascular disease. Cholesteryl ester transfer protein (CETP) inhibitors, such as Evacetrapib, were developed to raise HDL cholesterol (HDL-C) levels by preventing the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins. While this compound demonstrated significant increases in HDL-C, its clinical development was halted due to a lack of efficacy in reducing cardiovascular events in the ACCELERATE trial.[1][2] This guide provides a comprehensive comparison of this compound's effects on HDL particle functionality with other CETP inhibitors and statins, supported by experimental data and detailed methodologies.

Comparative Efficacy on HDL Functionality

This compound, along with other CETP inhibitors, was designed to improve HDL's cardioprotective functions. The primary measure of this is the capacity of HDL particles to accept cholesterol from peripheral cells, a process known as cholesterol efflux.

Data Summary

The following tables summarize the quantitative effects of this compound and other relevant compounds on key parameters of HDL functionality.

Table 1: Effect of this compound on Cholesterol Efflux Capacity (CEC)

Treatment GroupTotal CEC (% change)ABCA1-specific CEC (% change)Non-ABCA1-specific CEC (% change)Reference
This compound MonotherapyUp to +34%Up to +26%Up to +47%[3][4]
This compound + Statins+21%+15%+27%[3][4]
Statin MonotherapyReducedReducedNo significant effect[3][4]

Table 2: Comparative Effects of CETP Inhibitors on HDL-C and LDL-C

CETP InhibitorHDL-C ChangeLDL-C ChangeClinical Trial OutcomeReferences
This compound ~+130%~-37%No reduction in cardiovascular events (ACCELERATE)[1][2][5][6]
Anacetrapib ~+130%~-30%Modest benefit (REVEAL)[5][7]
Dalcetrapib ~+30%No significant changeNo reduction in cardiovascular events (dal-OUTCOMES)[5][7]
Torcetrapib Significant IncreaseSignificant ReductionIncreased cardiovascular events and mortality (ILLUMINATE)[8]

Table 3: Impact of this compound on HDL Subfractions

HDL SubfractionEffect of this compoundMethod of AnalysisReferences
Pre-beta-1 HDL Increased2D Gel Electrophoresis, Immunofixation[3][4]
Large HDL (HDL2) IncreasedNot specified in detail in search results
Small, dense HDL (HDL3) DecreasedNot specified in detail in search results

Experimental Protocols

Cholesterol Efflux Assay

This assay measures the ability of HDL in patient serum to accept cholesterol from cultured macrophages.

  • Cell Culture : J774 murine macrophages are cultured to confluence in multiwell plates.

  • Cholesterol Loading : Cells are incubated for 24 hours with a medium containing radiolabeled cholesterol (e.g., [³H]-cholesterol) and an ACAT inhibitor to prevent cholesterol esterification.

  • Efflux Induction : To assess ABCA1-specific efflux, cells are treated with a cAMP analog for 16 hours to upregulate ABCA1 expression.

  • Incubation with Serum : ApoB-depleted serum (containing HDL) from treated and control subjects is added to the cells at a concentration of approximately 2.8% and incubated for 4 hours.

  • Quantification : The amount of radiolabeled cholesterol transferred from the cells to the supernatant is measured using liquid scintillation counting.

  • Calculation : Cholesterol efflux is expressed as the percentage of radiolabeled cholesterol in the medium relative to the total radiolabeled cholesterol (medium + cells).

HDL Subfraction Analysis

Two-Dimensional Gel Electrophoresis (2DGE)

This technique separates HDL particles based on both charge and size.

  • First Dimension (Charge Separation) : Plasma samples are subjected to electrophoresis on an agarose gel to separate lipoproteins based on their electrical charge.

  • Second Dimension (Size Separation) : The agarose gel lane is excised and placed on top of a polyacrylamide gradient gel. Electrophoresis is then performed perpendicular to the first dimension to separate the particles by size.

  • Detection : Proteins are transferred to a membrane and HDL particles are visualized by probing with antibodies against specific apolipoproteins, such as apoA-I.

Immunofixation for Pre-beta-1 HDL

This method is used to quantify specific HDL subfractions.

  • Electrophoresis : Plasma proteins are separated by electrophoresis on an agarose gel.

  • Immunoprecipitation : An antiserum specific to the protein of interest (e.g., pre-beta-1 HDL) is applied directly to the gel surface.

  • Washing and Staining : Unprecipitated proteins are washed away, and the remaining immunoprecipitates are stained to visualize and quantify the specific protein band.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a high-throughput method for quantifying lipoprotein subclasses based on the distinct signals emitted by lipid methyl groups within different particle sizes.

  • Sample Preparation : Plasma or serum samples are prepared according to standardized protocols.

  • Data Acquisition : Proton NMR spectra are acquired using a high-frequency NMR spectrometer (e.g., 600 MHz).

  • Data Analysis : The lipoprotein subclass concentrations are determined by deconvolution of the NMR spectrum using a proprietary algorithm that correlates signal amplitudes with particle numbers for various subclasses of VLDL, LDL, and HDL.

Visualizations

CETP Inhibition Signaling Pathway

CETP_Inhibition cluster_hdl HDL Metabolism cluster_vldl_ldl VLDL/LDL Metabolism HDL HDL CE_HDL Cholesteryl Esters (in HDL) HDL->CE_HDL LCAT CETP CETP CE_HDL->CETP CE VLDL_LDL VLDL/LDL TG_VLDL_LDL Triglycerides (in VLDL/LDL) VLDL_LDL->CETP TG CETP->HDL TG CETP->VLDL_LDL CE This compound This compound This compound->CETP

Caption: Mechanism of CETP inhibition by this compound.

Experimental Workflow for Cholesterol Efflux Assay

Cholesterol_Efflux_Workflow start Start culture Culture J774 Macrophages start->culture load Load cells with [3H]-cholesterol culture->load equilibrate Equilibrate cells load->equilibrate induce Induce ABCA1 expression (optional, for ABCA1-specific efflux) equilibrate->induce treat Incubate with ApoB-depleted serum (containing HDL) equilibrate->treat induce->treat separate Separate supernatant and cell lysate treat->separate quantify_supernatant Quantify radioactivity in supernatant separate->quantify_supernatant quantify_lysate Quantify radioactivity in cell lysate separate->quantify_lysate calculate Calculate % Efflux quantify_supernatant->calculate quantify_lysate->calculate end End calculate->end

Caption: Workflow for measuring cholesterol efflux capacity.

Discussion and Conclusion

Despite this compound's potent ability to increase HDL-C levels and enhance cholesterol efflux capacity, these favorable effects on surrogate markers did not translate into a reduction in cardiovascular events.[1][2] This has led to the hypothesis that the quality and functionality of HDL particles may be more critical than simply the quantity of HDL-C.

Several factors may contribute to this discrepancy. This compound treatment leads to the formation of larger, cholesterol-rich HDL particles, which may be less efficient in reverse cholesterol transport compared to smaller, denser HDL particles.[1] Furthermore, changes in the apolipoprotein composition of HDL, such as an increase in apolipoprotein CIII, have been observed with this compound, which could impair HDL function.[1]

The failure of this compound and other CETP inhibitors, with the potential exception of Anacetrapib in specific patient populations, highlights the complexity of HDL metabolism and its role in atherosclerosis. Future research in HDL-targeted therapies should focus on enhancing the functional properties of HDL particles rather than solely increasing HDL-C levels. A deeper understanding of the molecular mechanisms governing HDL particle functionality will be crucial for the development of effective HDL-based therapeutics for cardiovascular disease.

References

cross-trial comparison of Evacetrapib and torcetrapib safety profiles

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the clinical safety profiles of two prominent cholesteryl ester transfer protein (CETP) inhibitors, Evacetrapib and Torcetrapib, reveals critical differences in their off-target effects, particularly concerning cardiovascular safety. While both drugs were developed to raise high-density lipoprotein (HDL) cholesterol, their divergent safety outcomes have significantly impacted their clinical development.

Torcetrapib's development was famously halted due to an increased risk of cardiovascular events and death, attributed to off-target effects.[1][2][3] In contrast, this compound, while ultimately failing to demonstrate cardiovascular benefit, exhibited a markedly cleaner safety profile, devoid of the adverse effects that plagued Torcetrapib.[2][4][5] This comparison guide synthesizes key experimental data from clinical trials to provide a comprehensive overview of their respective safety profiles.

Comparative Safety Profile: this compound vs. Torcetrapib

The following tables summarize the key safety findings from clinical trials of this compound and Torcetrapib, focusing on adverse events related to blood pressure, aldosterone levels, and serum electrolytes.

Table 1: Adverse Effects on Blood Pressure
DrugClinical Trial(s)Effect on Systolic Blood Pressure (SBP)
This compound ACCELERATEMinimal increase (approximately 0.9-1 mm Hg)[6][7]
Multiple Ascending Dose StudyNo significant effect on 24-h ambulatory SBP or DBP[8]
Torcetrapib ILLUMINATESignificant increase (average of 5.4 mm Hg)[4][9]
Phase 2 TrialsIncrease of 1 to 2 mm Hg, with some patients experiencing elevations over 15 mm Hg[3]
RADIANCE 1 & 2Higher systolic blood pressure in the torcetrapib group[10]
Table 2: Effects on Aldosterone and Electrolytes
DrugClinical Trial(s) / StudyEffect on AldosteroneEffect on Serum Electrolytes
This compound H295R cell line studyDid not induce aldosterone or cortisol biosynthesis[4][5][11]No clinically relevant differences in plasma potassium, serum sodium, or serum bicarbonate[8]
Torcetrapib ILLUMINATESignificant increases in aldosterone[4][9][12]Decreased potassium, increased sodium and bicarbonate[9][10][12]
In vitro & in vivo studiesPotent stimulus of aldosterone secretion[1][13][14]-

Experimental Protocols

The safety data presented above are derived from a series of clinical trials, with the most prominent being the ILLUMINATE trial for Torcetrapib and the ACCELERATE trial for this compound.

ILLUMINATE Trial (Torcetrapib)
  • Study Design: A randomized, double-blind, placebo-controlled trial involving 15,067 patients at high risk for coronary events.[9][15]

  • Patient Population: Patients with a history of coronary heart disease or risk equivalents.[12]

  • Treatment: Patients received either a combination of torcetrapib (60 mg/day) and atorvastatin or atorvastatin alone.[12][15]

  • Primary Outcome: Time to the first major cardiovascular event (death from coronary heart disease, nonfatal myocardial infarction, stroke, or hospitalization for unstable angina).[9]

  • Safety Monitoring: Included regular monitoring of blood pressure and serum electrolytes. The trial was prematurely terminated by the data safety monitoring board due to an excess of deaths and cardiovascular events in the torcetrapib group.[16]

ACCELERATE Trial (this compound)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled phase 3 trial that enrolled 12,092 patients.[17][18]

  • Patient Population: Patients with high-risk vascular disease, including those with a recent acute coronary syndrome, cerebrovascular atherosclerotic disease, peripheral vascular arterial disease, or diabetes mellitus with coronary artery disease.[17][19]

  • Treatment: Patients were assigned to receive either this compound (130 mg daily) or a placebo, in addition to standard medical therapy.[17][19]

  • Primary Efficacy Endpoint: The first occurrence of a composite of death from cardiovascular causes, myocardial infarction, stroke, coronary revascularization, or hospitalization for unstable angina.[20]

  • Safety Monitoring: The trial raised no major safety concerns and did not reveal any major side effects.[2][19] However, the trial was terminated early for futility, as this compound did not reduce the rate of major adverse cardiovascular events.[2][20]

Visualizing the Mechanisms of Action and Off-Target Effects

The following diagrams illustrate the intended mechanism of CETP inhibition and the detrimental off-target pathway associated with Torcetrapib.

cluster_cetp CETP Inhibition Pathway CETP Inhibitor CETP Inhibitor CETP CETP CETP Inhibitor->CETP Inhibits HDL HDL (High-Density Lipoprotein) VLDL_LDL VLDL/LDL (Very Low/Low-Density Lipoprotein) HDL->VLDL_LDL CETP-mediated transfer CE Cholesteryl Esters HDL->CE Transfers VLDL_LDL->HDL TG Triglycerides VLDL_LDL->TG Transfers

Figure 1: Mechanism of CETP Inhibition. CETP inhibitors block the transfer of cholesteryl esters from HDL to VLDL/LDL, leading to increased HDL cholesterol levels.

cluster_torcetrapib_offtarget Torcetrapib Off-Target Effects Torcetrapib Torcetrapib Adrenal_Gland Adrenal Gland Torcetrapib->Adrenal_Gland Stimulates Aldosterone ↑ Aldosterone Production Adrenal_Gland->Aldosterone Electrolytes Electrolyte Imbalance (↓ K+, ↑ Na+) Aldosterone->Electrolytes Blood_Pressure ↑ Blood Pressure Aldosterone->Blood_Pressure Cardiovascular_Events ↑ Cardiovascular Events & Mortality Electrolytes->Cardiovascular_Events Blood_Pressure->Cardiovascular_Events

Figure 2: Torcetrapib's Off-Target Pathway. Torcetrapib stimulates the adrenal gland, leading to increased aldosterone production, which in turn causes electrolyte imbalances and elevated blood pressure, contributing to adverse cardiovascular outcomes.

References

A Tale of Two CETP Inhibitors: A Comparative Analysis of the ACCELERATE and REVEAL Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cardiovascular disease research, the inhibition of cholesteryl ester transfer protein (CETP) has been a focal point of investigation for its potential to raise high-density lipoprotein (HDL) cholesterol and lower low-density lipoprotein (LDL) cholesterol. Two landmark phase 3 clinical trials, ACCELERATE and REVEAL, sought to determine if this mechanism would translate into a reduction of cardiovascular events in high-risk patients. This guide provides a detailed comparative analysis of the data from these two pivotal studies, offering insights for researchers, scientists, and drug development professionals.

At a Glance: Key Trial Characteristics

FeatureACCELERATEREVEAL
Investigational Drug EvacetrapibAnacetrapib
Number of Patients 12,092[1]30,449[2]
Patient Population High-risk vascular disease (e.g., recent acute coronary syndrome, cerebrovascular disease, peripheral vascular disease, or diabetes with coronary artery disease)[1]Established atherosclerotic vascular disease (e.g., history of myocardial infarction, cerebrovascular atherosclerotic disease, peripheral arterial disease, or diabetes with symptomatic coronary heart disease)[2][3]
Primary Endpoint Composite of cardiovascular death, myocardial infarction, stroke, coronary revascularization, or hospitalization for unstable angina[1][4]Composite of coronary death, myocardial infarction, or coronary revascularization[2][3]
Trial Outcome Terminated early for futility; no significant reduction in primary endpoint[5][6]Met primary endpoint, showing a modest but statistically significant reduction in major coronary events[7][8]

Deep Dive: Quantitative Outcomes

The efficacy of the investigational drugs in the ACCELERATE and REVEAL trials yielded contrasting results. Below is a summary of the key quantitative findings from both studies.

Primary Endpoint Analysis
TrialTreatment GroupPlacebo GroupHazard Ratio (95% CI)p-value
ACCELERATE 12.9% event rate[9]12.8% event rate[9]1.01 (0.91 - 1.11)[9]0.91[9]
REVEAL 10.8% event rate[7]11.8% event rate[7]0.91 (0.85 - 0.97)[7]0.004[7]
Key Secondary Endpoint Analysis

A key secondary endpoint in the REVEAL trial was a composite of coronary death, myocardial infarction, or presumed ischemic stroke.

TrialTreatment GroupPlacebo GroupHazard Ratio (95% CI)p-value
REVEAL Not explicitly stated in search resultsNot explicitly stated in search resultsNot explicitly stated in search resultsNot explicitly stated in search results
Lipid Profile Modifications

Both this compound and anacetrapib demonstrated significant effects on lipid profiles.

Trial & Lipid ParameterChange in Treatment GroupChange in Placebo Group
ACCELERATE (at 3 months)
LDL Cholesterol-31.1%[9]+6.0%[9]
HDL Cholesterol+133.2%[9]+1.6%[9]
REVEAL (at study midpoint)
Non-HDL Cholesterol-17 mg/dL (18%)[7][10]Not specified
HDL Cholesterol+43 mg/dL (104%)[7][10]Not specified

Unraveling the Protocols: Experimental Methodologies

Both trials were meticulously designed as multicenter, randomized, double-blind, placebo-controlled studies.

ACCELERATE Trial Methodology:

  • Patient Selection: Patients with high-risk vascular disease, including those with a recent acute coronary syndrome, cerebrovascular disease, peripheral vascular disease, or diabetes with coronary artery disease, were enrolled.[1]

  • Treatment Regimen: Patients were randomized to receive either 130 mg of this compound or a matching placebo daily, in addition to standard medical therapy.[1][9]

  • Statistical Analysis: The primary efficacy endpoint was the time to the first occurrence of any component of the composite endpoint. The trial was designed to continue until a prespecified number of primary endpoint events occurred.[1] However, the trial was terminated prematurely due to a lack of efficacy as recommended by the data and safety monitoring board.[9]

REVEAL Trial Methodology:

  • Patient Selection: The trial enrolled patients with pre-existing atherosclerotic vascular disease.[2] All participants were treated with atorvastatin to lower their LDL cholesterol levels.[11][12]

  • Treatment Regimen: Participants were randomly assigned to receive either 100 mg of anacetrapib or a matching placebo daily.[11][12]

  • Statistical Analysis: The primary assessment was an intention-to-treat comparison of the effects of anacetrapib on major coronary events.[2][3] The trial continued for a median follow-up of approximately 4.1 years.[7]

Visualizing the Science: Pathways and Workflows

To better understand the underlying mechanisms and study designs, the following diagrams illustrate the CETP inhibition signaling pathway and the experimental workflows of the ACCELERATE and REVEAL trials.

CETP_Inhibition_Pathway cluster_lipoproteins Lipoprotein Metabolism cluster_outcomes Effects of Inhibition HDL HDL VLDL_LDL VLDL / LDL CETP CETP (Cholesteryl Ester Transfer Protein) CETP->HDL Transfers Cholesteryl Esters from CETP->VLDL_LDL to CETP_Inhibitor CETP Inhibitor (this compound / Anacetrapib) CETP_Inhibitor->CETP Increased_HDL Increased HDL 'Good' Cholesterol Decreased_LDL Decreased LDL 'Bad' Cholesterol ACCELERATE_Workflow Start Patient Screening (High-Risk Vascular Disease) Randomization Randomization (n=12,092) Start->Randomization Treatment This compound (130mg daily) + Standard Therapy Randomization->Treatment Placebo Placebo + Standard Therapy Randomization->Placebo FollowUp Follow-up (Median 26 months) Treatment->FollowUp Placebo->FollowUp Endpoint Primary Endpoint Assessment (CV Death, MI, Stroke, Revascularization, Unstable Angina) FollowUp->Endpoint Termination Trial Terminated Early (Futility) Endpoint->Termination REVEAL_Workflow Start Patient Screening (Atherosclerotic Vascular Disease on Atorvastatin) Randomization Randomization (n=30,449) Start->Randomization Treatment Anacetrapib (100mg daily) + Atorvastatin Randomization->Treatment Placebo Placebo + Atorvastatin Randomization->Placebo FollowUp Follow-up (Median 4.1 years) Treatment->FollowUp Placebo->FollowUp Endpoint Primary Endpoint Assessment (Coronary Death, MI, Coronary Revascularization) FollowUp->Endpoint Result Primary Endpoint Met (Statistically Significant Reduction) Endpoint->Result

References

Evacetrapib: A CETP Inhibitor Devoid of Aldosterone-Inducing Effects Seen with Torcetrapib

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the off-target effects of two cholesteryl ester transfer protein (CETP) inhibitors, evacetrapib and torcetrapib, reveals a critical distinction in their impact on aldosterone synthesis. While torcetrapib was plagued by off-target effects leading to increased aldosterone and associated adverse cardiovascular outcomes, extensive preclinical and clinical data demonstrate that this compound does not share this liability.[1][2][3][4][5] This guide provides a detailed comparison of the two compounds, supported by experimental data, to validate the lack of aldosterone induction by this compound.

Executive Summary

Torcetrapib, the first CETP inhibitor to undergo large-scale clinical trials, was ultimately withdrawn due to an increase in cardiovascular events and mortality.[6][7][8][9][10] This was attributed to off-target effects, including the stimulation of aldosterone and cortisol production, leading to electrolyte imbalances and increased blood pressure.[1][6][7][9][11] In stark contrast, this compound, a later-generation CETP inhibitor, has been shown to be highly selective and devoid of these detrimental off-target effects. In vitro studies using human adrenal cortical carcinoma (H295R) cells and in vivo data from animal models and the comprehensive ACCELERATE (Assessment of Clinical Effects of Cholesteryl Ester Transfer Protein Inhibition With this compound in Patients at a High Risk for Vascular Outcomes) trial confirm that this compound does not induce aldosterone synthesis.[2][3][12][13]

Comparative Data on Aldosterone Induction

The following tables summarize the key quantitative data from in vitro and clinical studies, highlighting the differential effects of this compound and torcetrapib on aldosterone and related parameters.

In Vitro Aldosterone and Cortisol Synthesis in H295R Cells
CompoundParameterConcentrationResultCitation
This compound Aldosterone Synthase (CYP11B2) mRNA1 µMNo significant induction[14]
Cortisol Synthase (CYP11B1) mRNA1 µMNo significant induction[14]
Torcetrapib Aldosterone Synthase (CYP11B2) mRNA1 µM~12-fold induction[14]
Cortisol Synthase (CYP11B1) mRNA1 µM~7-fold induction[14]
Aldosterone Release (EC50)-~80 nM[15][16]
Clinical Trial Data on Plasma Aldosterone Levels
CompoundClinical TrialTreatment GroupBaseline Aldosterone (pmol/L, Median [IQR])Follow-up % Change (Median [IQR])P-value (vs. Placebo)Citation
This compound ACCELERATEThis compound (n=807)85.2 [43.0, 149.8]13.6% [-29.2, 87.5]0.23[12][13]
Placebo (n=817)86.8 [43.3, 154.5]17.9% [-23.8, 87.4][12][13]
Torcetrapib ILLUMINATETorcetrapibSignificantly increased-<0.001[6][7][11]

Experimental Protocols

In Vitro H295R Cell-Based Assay for Aldosterone and Cortisol Synthesis

The human adrenal cortical carcinoma cell line, H295R, is a well-established in vitro model for studying adrenal steroidogenesis as it expresses all the key enzymes required for aldosterone and cortisol synthesis.[17][18]

  • Cell Culture: H295R cells are cultured in a suitable medium, such as DMEM/F12 supplemented with serum and other growth factors, under standard cell culture conditions (37°C, 5% CO2).[18][19]

  • Compound Treatment: For experiments, cells are plated in multi-well plates and, upon reaching a desired confluency, the growth medium is replaced with a low-serum or serum-free medium. The cells are then treated with various concentrations of the test compounds (e.g., this compound, torcetrapib) or a vehicle control for a specified duration (typically 24 to 48 hours). Angiotensin II is often used as a positive control for stimulating aldosterone production.[15][16]

  • Measurement of Aldosterone and Cortisol: After incubation, the cell culture medium is collected to measure the concentrations of secreted aldosterone and cortisol. These are typically quantified using sensitive immunoassays such as Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA), or by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[15][16]

  • Gene Expression Analysis: To assess the effect on the synthesis pathway, total RNA is extracted from the cells. The expression levels of key steroidogenic enzyme genes, particularly CYP11B2 (aldosterone synthase) and CYP11B1 (11β-hydroxylase, for cortisol synthesis), are quantified using methods like quantitative reverse transcription PCR (qRT-PCR) or branched DNA (bDNA) assays.[4][14] The results are often presented as a fold-change in mRNA expression relative to the vehicle-treated control.

Clinical Evaluation of Plasma Aldosterone (ACCELERATE Trial)

The ACCELERATE trial was a multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of this compound in patients with high-risk vascular disease.[20][21]

  • Study Population: The trial enrolled 12,092 patients with a history of acute coronary syndrome, cerebrovascular atherosclerotic disease, peripheral vascular disease, or diabetes with coronary artery disease.[22]

  • Treatment: Patients were randomly assigned to receive either 130 mg of this compound or a matching placebo daily, in addition to standard medical therapy.[22]

  • Aldosterone Measurement: Plasma aldosterone levels were measured in a subset of patients at baseline and after 12 months of treatment.[12][13]

  • Statistical Analysis: The change in plasma aldosterone levels from baseline to the 12-month follow-up was compared between the this compound and placebo groups to determine if there was a statistically significant difference.[12]

Signaling Pathways and Experimental Workflow

Torcetrapib's Off-Target Effect on Aldosterone Synthesis

The following diagram illustrates the proposed mechanism by which torcetrapib, independent of its CETP inhibition, induces aldosterone synthesis in adrenal cortical cells. This involves an increase in intracellular calcium, which in turn upregulates the expression of key enzymes in the steroidogenesis pathway.

G Torcetrapib Torcetrapib Ca_Channel Calcium Channel Torcetrapib->Ca_Channel Activates Intra_Ca Increased Intracellular Ca2+ Ca_Channel->Intra_Ca Increases Influx Signaling_Cascade Signaling Cascade Intra_Ca->Signaling_Cascade Activates CYP11B2_Gene CYP11B2 Gene Expression Signaling_Cascade->CYP11B2_Gene Upregulates CYP11B1_Gene CYP11B1 Gene Expression Signaling_Cascade->CYP11B1_Gene Upregulates Aldosterone Aldosterone Synthesis CYP11B2_Gene->Aldosterone Cortisol Cortisol Synthesis CYP11B1_Gene->Cortisol G Start Start: H295R Cell Culture Treatment Treat with this compound, Torcetrapib, or Vehicle Control Start->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Harvest Harvest Supernatant and Cells Incubation->Harvest Supernatant_Analysis Analyze Supernatant for Aldosterone/Cortisol (ELISA/LC-MS) Harvest->Supernatant_Analysis Cell_Analysis Analyze Cells for Gene Expression (qRT-PCR for CYP11B1/B2) Harvest->Cell_Analysis Comparison Compare Results between Treatment Groups Supernatant_Analysis->Comparison Cell_Analysis->Comparison Conclusion Conclusion on Aldosterone Induction Potential Comparison->Conclusion

References

head-to-head comparison of Evacetrapib and statins on cholesterol efflux

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Evacetrapib, a cholesteryl ester transfer protein (CETP) inhibitor, and statins, HMG-CoA reductase inhibitors, on their respective impacts on cholesterol efflux capacity. The following sections present quantitative data from key clinical trials, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and various statins on cholesterol efflux capacity as reported in clinical studies.

Table 1: Effect of this compound on Cholesterol Efflux Capacity (CEC)

TreatmentTotal CEC Change (%)ABCA1-Specific CEC Change (%)Non-ABCA1-Specific CEC Change (%)Study Population
This compound MonotherapyUp to +34%Up to +26%Up to +47%Dyslipidemic Patients[1][2]
This compound + Statins+21%+15%+27%Dyslipidemic Patients[1][2]

Table 2: Effect of Statins on Cholesterol Efflux Capacity (CEC)

StatinTotal CEC Change (%)ABCA1-Specific CEC Change (%)Study Population
RosuvastatinSignificant ReductionSignificant ReductionDyslipidemic Patients[1][2]
SimvastatinSignificant ReductionSignificant ReductionDyslipidemic Patients[1][2]
AtorvastatinNo Significant EffectNo Significant EffectDyslipidemic Patients[1][2]
Atorvastatin (10mg/day)+15%Not SpecifiedPatients with Type IIB Dyslipidemia[3]
Atorvastatin (40mg/day)+35% (further increase)Not SpecifiedPatients with Type IIB Dyslipidemia[3]

Experimental Protocols

The primary method utilized in the cited studies to quantify cholesterol efflux is the cholesterol efflux capacity (CEC) assay using radiolabeled J774 macrophages .

Objective: To measure the ability of patient serum (containing HDL and other cholesterol acceptors) to promote the removal of cholesterol from macrophage foam cells, a key step in reverse cholesterol transport.

Methodology:

  • Cell Culture and Cholesterol Loading:

    • J774 macrophages, a murine cell line, are cultured in appropriate media (e.g., DMEM with fetal bovine serum).

    • To mimic the foam cells found in atherosclerotic plaques, the J774 cells are loaded with cholesterol. This is achieved by incubating the cells with radiolabeled cholesterol, typically 3H-cholesterol, along with an acetylated low-density lipoprotein (LDL) to facilitate uptake.

  • Efflux Assay:

    • After cholesterol loading, the cells are washed to remove excess unincorporated cholesterol.

    • The cells are then incubated with patient serum (typically diluted, e.g., 2.8% apoB-depleted serum) for a specified period (e.g., 4 hours). The serum acts as the acceptor for the radiolabeled cholesterol from the macrophages.

    • To differentiate between different efflux pathways, specific inhibitors or cell lines can be used. For instance, to measure ABCA1-specific efflux, cells are often treated with cyclic AMP (cAMP) to upregulate ABCA1 expression.

  • Quantification:

    • Following incubation, the cell culture medium is collected, and the cells are lysed.

    • The amount of 3H-cholesterol in both the medium and the cell lysate is quantified using liquid scintillation counting.

    • Cholesterol efflux is calculated as the percentage of radiolabeled cholesterol that has moved from the cells into the medium relative to the total amount of radiolabeled cholesterol in the well (medium + cells).

    Formula: Efflux (%) = [3H-cholesterol in medium / (3H-cholesterol in medium + 3H-cholesterol in cells)] x 100

Signaling Pathways and Experimental Workflows

Mechanism of Action: this compound vs. Statins

cluster_0 This compound (CETP Inhibition) cluster_1 Statins (HMG-CoA Reductase Inhibition) This compound This compound CETP CETP This compound->CETP Inhibits HDL HDL-C This compound->HDL Increases CETP->HDL Transfers Cholesteryl Esters to LDL LDL LDL-C CETP->LDL Efflux ↑ Cholesterol Efflux HDL->Efflux Promotes Statins Statins HMG_CoA HMG-CoA Reductase Statins->HMG_CoA Inhibits LDL_Receptor ↑ LDL Receptors Statins->LDL_Receptor Upregulates Statin_Efflux Variable Effect on Cholesterol Efflux Statins->Statin_Efflux Cholesterol_Synth Liver Cholesterol Synthesis HMG_CoA->Cholesterol_Synth Rate-limiting step Cholesterol_Synth->LDL_Receptor Downregulation leads to LDL_Clearance ↑ LDL-C Clearance LDL_Receptor->LDL_Clearance cluster_workflow CEC Assay Workflow start Start: J774 Macrophages load Load cells with ³H-Cholesterol start->load wash Wash to remove unincorporated label load->wash incubate Incubate with patient serum wash->incubate collect Collect medium and lyse cells incubate->collect quantify Quantify ³H-Cholesterol (Scintillation Counting) collect->quantify calculate Calculate % Efflux quantify->calculate

References

Assessing the Synergistic Potential of Evacetrapib and PCSK9 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic strategies to manage dyslipidemia and reduce cardiovascular risk remains a cornerstone of cardiovascular research. This guide provides a comparative analysis of two distinct classes of lipid-modifying agents: CETP inhibitors, exemplified by Evacetrapib, and PCSK9 inhibitors. While direct clinical trial data on their combined use is not available due to the discontinuation of this compound's development, this document will explore their individual mechanisms, clinical trial outcomes, and the theoretical basis for potential synergistic effects, supported by genetic studies.

Mechanisms of Action: Two Distinct Pathways to Lipid Modification

This compound and PCSK9 inhibitors employ fundamentally different mechanisms to alter lipoprotein metabolism.

This compound , a Cholesteryl Ester Transfer Protein (CETP) inhibitor, blocks the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins like very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).[1] This inhibition leads to a significant increase in HDL cholesterol (HDL-C) levels and a moderate reduction in LDL cholesterol (LDL-C).[1][2]

PCSK9 inhibitors , which are monoclonal antibodies, function by binding to and inactivating proprotein convertase subtilisin/kexin type 9 (PCSK9).[3][4][5] PCSK9 is a protein that promotes the degradation of LDL receptors on the surface of liver cells.[5][6] By inhibiting PCSK9, these drugs increase the number of available LDL receptors, leading to enhanced clearance of LDL-C from the circulation and a substantial reduction in plasma LDL-C levels.[3][7]

Signaling Pathway Diagrams

The following diagrams illustrate the distinct signaling pathways targeted by this compound and PCSK9 inhibitors.

Evacetrapib_Mechanism cluster_lipoproteins Lipoprotein Metabolism HDL HDL CETP CETP HDL->CETP Cholesteryl Esters VLDL_LDL VLDL/LDL VLDL_LDL->CETP Triglycerides CETP->HDL Triglycerides CETP->VLDL_LDL Cholesteryl Esters This compound This compound This compound->CETP

Caption: Mechanism of Action of this compound.

PCSK9_Inhibitor_Mechanism cluster_hepatocyte Hepatocyte LDL_Receptor LDL Receptor Lysosome Lysosome LDL_Receptor->Lysosome Degradation Recycling Recycling to Cell Surface LDL_Receptor->Recycling PCSK9 PCSK9 PCSK9->LDL_Receptor Promotes Degradation PCSK9_Inhibitor PCSK9 Inhibitor PCSK9_Inhibitor->PCSK9 Circulating_LDL Circulating LDL-C Circulating_LDL->LDL_Receptor Binding and Internalization

Caption: Mechanism of Action of PCSK9 Inhibitors.

Clinical Trial Data: A Comparative Overview

While a head-to-head trial of this compound and a PCSK9 inhibitor was never conducted, we can compare their performance based on their respective pivotal clinical trials.

This compound: The ACCELERATE Trial

The "Assessment of Clinical Effects of Cholesteryl Ester Transfer Protein Inhibition with this compound in Patients at a High Risk for Vascular Outcomes" (ACCELERATE) trial was a phase 3 study designed to evaluate the efficacy and safety of this compound.[8] The trial was terminated prematurely due to a lack of efficacy.[2]

Table 1: Key Lipid Changes in the ACCELERATE Trial

ParameterThis compound GroupPlacebo GroupPercentage Change from Baseline (this compound)
LDL-C 55 mg/dL84 mg/dL-37%[2]
HDL-C 104 mg/dL46 mg/dL+130%[2]

Data presented as mean values at 30 months.[8]

Despite these profound effects on lipid profiles, this compound did not reduce the rate of major cardiovascular events.[2][8] The primary endpoint, a composite of cardiovascular death, myocardial infarction, stroke, coronary revascularization, or unstable angina, occurred in 12.8% of the this compound group versus 12.7% of the placebo group.[8]

PCSK9 Inhibitors: Landmark Cardiovascular Outcome Trials

Multiple large-scale clinical trials have demonstrated the efficacy of PCSK9 inhibitors in reducing LDL-C and cardiovascular events. Key trials include FOURIER (evolocumab) and ODYSSEY OUTCOMES (alirocumab).

Table 2: Comparative Efficacy of PCSK9 Inhibitors in Cardiovascular Outcome Trials

Trial (Drug)Patient PopulationBaseline LDL-C (on statin)LDL-C ReductionPrimary Endpoint Risk Reduction
FOURIER (Evolocumab) Stable atherosclerotic cardiovascular disease92 mg/dL59% (to 30 mg/dL)[9]15% reduction in major adverse cardiovascular events[9]
ODYSSEY OUTCOMES (Alirocumab) Recent acute coronary syndrome92 mg/dL51% (to 45 mg/dL)15% reduction in major adverse cardiovascular events
VESALIUS-CV (Evolocumab) High-risk primary prevention (ASCVD or diabetes)>90 mg/dLNot specified in abstract25% reduction in CHD death, heart attack, or ischemic stroke[10][11][12]

These trials have consistently shown that significant LDL-C lowering with PCSK9 inhibitors translates into a reduction in cardiovascular events.[9][13][14]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings.

ACCELERATE Trial (this compound) - Abridged Protocol
  • Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.[8]

  • Participants: Over 12,000 patients with high-risk vascular disease (e.g., prior myocardial infarction, stroke, or peripheral artery disease).[2][8]

  • Intervention: Patients were randomized to receive either 130 mg of this compound daily or a matching placebo, in addition to standard medical therapy.[2]

  • Primary Endpoint: A composite of cardiovascular death, myocardial infarction, stroke, coronary revascularization, or hospitalization for unstable angina.[15]

  • Lipid Analysis: Blood samples were collected at baseline and at specified intervals throughout the trial to measure LDL-C, HDL-C, triglycerides, and other lipid parameters.

FOURIER Trial (Evolocumab) - Abridged Protocol
  • Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.[9]

  • Participants: Over 27,000 patients with established atherosclerotic cardiovascular disease and LDL-C levels of 70 mg/dL or higher while on statin therapy.[9]

  • Intervention: Patients were randomized to receive either evolocumab (140 mg every two weeks or 420 mg monthly) or a matching placebo via subcutaneous injection.[9]

  • Primary Endpoint: A composite of cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, or coronary revascularization.[9]

  • Lipid Analysis: Serial assessments of lipid levels were performed throughout the study.

Potential for Synergistic Effects: A Theoretical Framework

While direct clinical evidence is lacking, Mendelian randomization studies suggest that the combined inhibition of CETP and PCSK9 could have additive beneficial effects on lipid profiles and cardiovascular risk.[16][17] These genetic studies, which analyze the effects of naturally occurring genetic variants that mimic the action of these drugs, indicate that lower concentrations of both CETP and PCSK9 are associated with a greater reduction in LDL-C and a lower risk of coronary artery disease than a reduction in either one alone.[16]

Furthermore, some preclinical research suggests that CETP inhibitors may have an off-target effect of downregulating PCSK9 expression, which could theoretically enhance their LDL-C lowering capacity.[18][19]

The following diagrams illustrate a hypothetical workflow for a combination trial and the theoretical additive effects on cholesterol metabolism.

Combination_Trial_Workflow Start Patient Screening (High-Risk ASCVD on Max-Tolerated Statin) Randomization Randomization Start->Randomization GroupA Group A: This compound + PCSK9 Inhibitor Randomization->GroupA GroupB Group B: Placebo + PCSK9 Inhibitor Randomization->GroupB GroupC Group C: This compound + Placebo Randomization->GroupC GroupD Group D: Placebo + Placebo Randomization->GroupD Treatment Treatment Period (e.g., 24 months) GroupA->Treatment GroupB->Treatment GroupC->Treatment GroupD->Treatment FollowUp Follow-up Assessments (Lipid Panels, Safety, CV Events) Treatment->FollowUp Endpoint Primary Endpoint Analysis: Major Adverse Cardiovascular Events FollowUp->Endpoint

Caption: Hypothetical Workflow for a Combination Therapy Trial.

Synergistic_Effect_Logic This compound This compound Inhibit_CETP Inhibits CETP This compound->Inhibit_CETP PCSK9_Inhibitor PCSK9 Inhibitor Inhibit_PCSK9 Inhibits PCSK9 PCSK9_Inhibitor->Inhibit_PCSK9 Increase_HDL ↑ HDL-C Inhibit_CETP->Increase_HDL Decrease_LDL1 ↓ LDL-C Inhibit_CETP->Decrease_LDL1 Increase_LDL_Receptors ↑ LDL Receptors Inhibit_PCSK9->Increase_LDL_Receptors Combined_Effect Potential Additive ↓ Cardiovascular Risk Increase_HDL->Combined_Effect Hypothesized (Not Proven) Decrease_LDL1->Combined_Effect Decrease_LDL2 ↓↓ LDL-C Increase_LDL_Receptors->Decrease_LDL2 Decrease_LDL2->Combined_Effect

Caption: Theoretical Additive Effects on Cholesterol Metabolism.

Conclusion

While this compound's journey was halted due to its failure to improve cardiovascular outcomes despite significant lipid modification, the class of CETP inhibitors as a whole is still under investigation.[20] In contrast, PCSK9 inhibitors have established themselves as a potent therapeutic option for high-risk patients, demonstrating consistent reductions in both LDL-C and cardiovascular events.[9]

The theoretical and genetic evidence for an additive effect of combining CETP and PCSK9 inhibition is compelling.[16][17] Such a strategy could potentially lead to even more profound LDL-C lowering and a significant increase in HDL-C. However, the clinical neutrality of this compound underscores the critical importance of large-scale cardiovascular outcome trials to validate any therapeutic hypothesis based on surrogate lipid markers.[2][20] Future research with newer CETP inhibitors may yet explore this combination, but for now, the synergistic potential remains a compelling, albeit unproven, concept in lipid management.

References

Unraveling Patient Responses to CETP Inhibitors: A Comparative Genomic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate interplay between genetics and patient response to Cholesteryl Ester Transfer Protein (CETP) inhibitors is paramount. This guide provides a comprehensive comparison of patient responses to different CETP inhibitors, supported by experimental data and detailed methodologies, to illuminate the path toward precision medicine in cardiovascular disease.

The landscape of CETP inhibition has been marked by both promise and setbacks. While these agents effectively raise high-density lipoprotein cholesterol (HDL-C) and lower low-density lipoprotein cholesterol (LDL-C), their clinical outcomes have been varied.[1][2] This variability is, in part, attributed to the genetic makeup of patients, highlighting the critical role of pharmacogenomics in understanding and predicting therapeutic success. This guide delves into the comparative genomics of patient responses to four key CETP inhibitors: anacetrapib, torcetrapib, dalcetrapib, and evacetrapib.

Comparative Efficacy and Safety of CETP Inhibitors

The clinical development of CETP inhibitors has seen a turbulent history. Torcetrapib's development was halted due to increased cardiovascular events and mortality, potentially due to off-target effects.[3][4] Dalcetrapib and this compound trials were also stopped for futility, as they failed to show significant cardiovascular benefits over placebo.[5][6] In contrast, anacetrapib, in the REVEAL trial, demonstrated a modest reduction in major coronary events.[6][7][8]

CETP InhibitorClinical TrialKey Efficacy OutcomesKey Safety Concerns
Anacetrapib REVEAL9% relative reduction in major coronary events.[7][8]Accumulation in adipose tissue.[2]
Torcetrapib ILLUMINATENo cardiovascular benefit.Increased risk of death and cardiovascular events.[3][4]
Dalcetrapib dal-OUTCOMESNo overall cardiovascular benefit in the general population.[9]Generally well-tolerated with no major safety signals.[9]
This compound ACCELERATENo reduction in major adverse cardiovascular events.[5]Generally well-tolerated.

The Genetic Determinants of Response

Pharmacogenomic analyses of the major CETP inhibitor trials have unveiled crucial genetic variants that influence patient outcomes. These findings underscore the potential for a personalized approach to CETP inhibitor therapy.

Dalcetrapib and the ADCY9 Gene

A landmark discovery in the pharmacogenomics of CETP inhibitors came from the dal-OUTCOMES trial. A genome-wide association study (GWAS) revealed that the clinical efficacy of dalcetrapib is significantly modulated by a single nucleotide polymorphism (SNP), rs1967309, in the adenylate cyclase 9 (ADCY9) gene.[9][10][11][12][13][14]

Patients with the AA genotype at rs1967309 experienced a 39% reduction in a composite of cardiovascular events when treated with dalcetrapib compared to placebo. Conversely, individuals with the GG genotype had a 27% increased risk of events with dalcetrapib.[15] The heterozygous AG genotype showed a neutral effect.[16] This profound interaction suggests that dalcetrapib may only be beneficial for a genetically defined subgroup of patients.

Genotype (rs1967309 in ADCY9)Hazard Ratio for Cardiovascular Events (Dalcetrapib vs. Placebo)
AA 0.61 (39% risk reduction)[15]
AG Neutral
GG 1.27 (27% risk increase)[15]
Other CETP Inhibitors and Genetic Variants

While the ADCY9 association is most prominent with dalcetrapib, research has explored genetic influences on other CETP inhibitors as well. Mendelian randomization studies have utilized genetic scores based on multiple SNPs within the CETP gene to mimic the effects of CETP inhibition. These studies have provided insights into the causal relationship between CETP activity, lipid levels, and cardiovascular risk.[17] For instance, genetic variants that mimic CETP inhibition and are associated with lower CETP levels have been linked to higher HDL-C and a reduced risk of coronary artery disease.

Furthermore, the interplay between CETP inhibitors and statins has been a subject of investigation. Genetic analyses suggest that the combination of genetic variants mimicking CETP inhibition and statin therapy (targeting HMG-CoA reductase) can lead to discordant effects on LDL-C and apolipoprotein B (apoB), potentially attenuating the expected cardiovascular benefit.[17]

Signaling Pathways and Mechanisms of Action

The mechanism of CETP inhibition and its interaction with genetic factors involves complex signaling pathways related to lipid metabolism and beyond.

CETP_Mechanism cluster_lipoproteins Lipoprotein Metabolism HDL HDL CETP CETP HDL->CETP Cholesteryl Esters VLDL_LDL VLDL/LDL VLDL_LDL->CETP Triglycerides CETP->HDL Triglycerides CETP->VLDL_LDL Cholesteryl Esters CETP_Inhibitor CETP Inhibitor (e.g., Anacetrapib, Dalcetrapib) CETP_Inhibitor->CETP Inhibition

The primary function of CETP is to facilitate the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins like VLDL and LDL, in exchange for triglycerides.[1][10][15][18][19] CETP inhibitors block this transfer, leading to an increase in HDL-C and a decrease in LDL-C.[18][19]

The interaction with the ADCY9 gene suggests a more complex mechanism for dalcetrapib. Adenylate cyclase 9 is involved in the production of cyclic AMP (cAMP), a crucial second messenger in many cellular processes. The interplay between CETP and ADCY9 signaling pathways is an active area of research, with evidence suggesting a co-evolutionary relationship and potential epistatic interactions affecting CETP expression.[5][20][21][22][23]

CETP_ADCY9_Interaction cluster_genetic Genetic Factors cluster_cellular Cellular Response ADCY9_SNP ADCY9 SNP (rs1967309) CETP_activity CETP Activity ADCY9_SNP->CETP_activity Modulates response to Dalcetrapib Dalcetrapib Dalcetrapib Dalcetrapib->CETP_activity Inhibits Cardiovascular_Outcome Cardiovascular Outcome CETP_activity->Cardiovascular_Outcome

Experimental Protocols

The genomic analyses in the key clinical trials employed robust and well-established methodologies to identify genetic variants associated with drug response.

Genome-Wide Association Studies (GWAS)

In the dal-OUTCOMES trial, a GWAS was conducted to identify genetic variants associated with cardiovascular events in patients treated with dalcetrapib.[9][10][11][14]

Methodology Overview:

  • DNA Extraction: Genomic DNA was extracted from whole blood samples collected from trial participants.

  • Genotyping: High-throughput SNP genotyping was performed using commercially available microarray platforms.

  • Quality Control: Rigorous quality control measures were applied to the genomic data to remove low-quality SNPs and samples.

  • Statistical Analysis: Statistical tests were performed to assess the association between each SNP and the clinical outcome (cardiovascular events), adjusting for potential confounding factors. A genome-wide significance threshold (typically p < 5 x 10-8) was used to identify significant associations.

GWAS_Workflow DNA_Extraction DNA Extraction (from blood samples) Genotyping SNP Genotyping (Microarray) DNA_Extraction->Genotyping QC Quality Control Genotyping->QC Statistical_Analysis Statistical Analysis (Association Testing) QC->Statistical_Analysis Significant_SNPs Identification of Significant SNPs Statistical_Analysis->Significant_SNPs

Targeted SNP Genotyping

For specific SNPs of interest, such as rs1967309 in ADCY9, targeted genotyping methods like TaqMan assays are commonly used for validation and in smaller-scale studies.[24][25][26][27][28]

TaqMan SNP Genotyping Protocol Outline:

  • Assay Design: Allele-specific TaqMan probes and primers are designed to target the SNP of interest. Each probe is labeled with a different fluorescent dye.

  • PCR Amplification: A real-time polymerase chain reaction (PCR) is performed with the patient's DNA, the TaqMan assay reagents, and a master mix.

  • Allelic Discrimination: During PCR, the probe that perfectly matches the allele present in the DNA sample will bind and be cleaved by the Taq polymerase, releasing its fluorescent signal. The specific fluorescent signal detected indicates the allele present.

  • Genotype Calling: The endpoint fluorescence is measured to determine the genotype of the individual (e.g., AA, AG, or GG).

Future Directions and Conclusion

The journey of CETP inhibitors has been a lesson in the complexity of cardiovascular drug development and the importance of personalized medicine. While the broad application of these drugs has been met with challenges, the pharmacogenomic data, particularly from the dalcetrapib trials, has opened a new chapter. The strong evidence for the role of the ADCY9 genotype in determining the efficacy of dalcetrapib paves the way for genotype-guided clinical trials and potentially a targeted therapeutic strategy.

For researchers and drug developers, the key takeaways are:

  • Genetic heterogeneity matters: Patient populations are not uniform, and genetic factors can be powerful determinants of drug response.

  • Pharmacogenomics is a critical tool: Integrating genomic and clinical trial data can uncover subgroups of patients who are most likely to benefit from a particular therapy.

  • Understanding the underlying biology is essential: Elucidating the signaling pathways and molecular mechanisms that connect genetic variants to drug response is crucial for developing safer and more effective treatments.

The comparative genomics of patient responses to CETP inhibitors serves as a compelling case study for the future of cardiovascular medicine—a future where treatment is not one-size-fits-all, but rather tailored to the unique genetic profile of each individual.

References

Evacetrapib's In Vitro Potency: A Comparative Analysis Against Other CETP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the in vitro potency of Evacetrapib with other prominent Cholesteresteryl Ester Transfer Protein (CETP) inhibitors, supported by experimental data and methodologies.

This guide provides an objective comparison of the in vitro potency of this compound against other key CETP inhibitors: Anacetrapib, Torcetrapib, and Obicetrapib. The data presented is compiled from publicly available scientific literature to assist researchers in evaluating these compounds for further investigation.

Quantitative Comparison of In Vitro Potency

The following table summarizes the reported in vitro potency (IC50) of this compound and its counterparts against CETP. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the CETP enzyme by 50% in a laboratory setting. A lower IC50 value indicates a higher potency.

CETP InhibitorIC50 (nM)Assay Conditions
This compound 5.5 Human recombinant CETP[1][2]
36 Human plasma[1][2]
Anacetrapib7.9Recombinant human CETP[3]
11.8C13S CETP mutant[3]
16CETP-mediated cholesteryl ester transfer[4][5]
Torcetrapib50Not specified[4][6]
ObicetrapibNot specified in vitroDescribed as a potent CETP inhibitor with nearly complete (92-99%) in vivo inhibition at tested doses. A specific in vitro IC50 value was not found in the reviewed literature.

Experimental Protocols for In Vitro CETP Inhibition Assays

The in vitro potency of CETP inhibitors is commonly determined using assays that measure the transfer of cholesteryl esters (CE) or triglycerides (TG) between lipoprotein particles. Two primary methods are frequently cited:

Fluorometric CETP Activity Assay

This assay utilizes a fluorescently labeled lipid substrate. The transfer of the labeled lipid from a donor particle to an acceptor particle by CETP results in a change in the fluorescent signal. The inhibition of this transfer by a compound is measured and used to calculate the IC50 value.

A typical workflow for this assay is as follows:

  • Incubation: Recombinant human CETP or human plasma containing CETP is incubated with a fluorescently labeled donor lipoprotein (e.g., BODIPY-cholesteryl ester labeled HDL) and an unlabeled acceptor lipoprotein (e.g., LDL).

  • Inhibitor Addition: The CETP inhibitor being tested is added to the reaction mixture at various concentrations.

  • Signal Detection: The change in fluorescence is monitored over time using a fluorometer.

  • Data Analysis: The rate of fluorescence change is used to determine the CETP activity. The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.

Scintillation Proximity Assay (SPA)

This method employs a radiolabeled lipid substrate. The transfer of the radiolabeled lipid to a specific acceptor particle is quantified.

A general protocol for the SPA is:

  • Preparation of Labeled Donor: Donor lipoproteins (e.g., HDL) are labeled with a radioactive lipid, such as [3H]cholesteryl ester.

  • Incubation: The [3H]CE-labeled HDL is incubated with biotinylated acceptor lipoproteins (e.g., LDL) in the presence of CETP and varying concentrations of the inhibitor.

  • Capture and Detection: Streptavidin-coated SPA beads are added to the mixture. These beads bind to the biotinylated LDL, bringing the radiolabeled cholesteryl ester that has been transferred into close proximity with the scintillant embedded in the beads, which generates a light signal.

  • Measurement and Analysis: The light signal is measured using a scintillation counter. The amount of signal is proportional to the amount of transferred [3H]CE. The IC50 is then calculated based on the reduction in signal in the presence of the inhibitor.

Visualizing the Experimental Workflow and CETP Inhibition

To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for an in vitro CETP inhibition assay and the mechanism of CETP action and its inhibition.

experimental_workflow cluster_prep Assay Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis donor Donor Lipoprotein (e.g., Labeled HDL) incubation Incubation donor->incubation acceptor Acceptor Lipoprotein (e.g., LDL) acceptor->incubation cetp CETP Source (Recombinant or Plasma) cetp->incubation inhibitor CETP Inhibitor (Varying Concentrations) inhibitor->incubation measurement Signal Measurement (Fluorescence or Scintillation) incubation->measurement calculation IC50 Calculation measurement->calculation

Caption: Workflow of an in vitro CETP inhibition assay.

cetp_inhibition_mechanism cluster_lipoproteins Lipoproteins HDL HDL (High-Density Lipoprotein) CETP CETP HDL->CETP Cholesteryl Esters VLDL_LDL VLDL/LDL (Very) Low-Density Lipoprotein VLDL_LDL->CETP Triglycerides CETP->HDL Triglycerides CETP->VLDL_LDL Cholesteryl Esters Inhibitor CETP Inhibitor (e.g., this compound) Inhibitor->CETP Inhibits

Caption: Mechanism of CETP and its inhibition.

References

A Comparative Analysis of Evacetrapib and Anacetrapib on Lipoprotein(a)

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the clinical impact and underlying mechanisms of two key CETP inhibitors on lipoprotein(a) levels.

Introduction

Lipoprotein(a) [Lp(a)] has emerged as a significant, independent, and causal risk factor for atherosclerotic cardiovascular disease (ASCVD). Consequently, therapeutic strategies aimed at lowering elevated Lp(a) levels are of considerable interest in the field of cardiovascular drug development. Cholesteryl ester transfer protein (CETP) inhibitors, a class of drugs that modulate lipoprotein metabolism, have been investigated for their effects on various lipid parameters, including Lp(a). This guide provides a comprehensive comparison of two such CETP inhibitors, evacetrapib and anacetrapib, with a specific focus on their impact on Lp(a).

Quantitative Impact on Lipoprotein(a): A Tabular Comparison

The following table summarizes the quantitative effects of this compound and anacetrapib on Lp(a) levels as reported in major clinical trials.

DrugClinical TrialDosageTreatment DurationBaseline Lp(a) (nmol/L)Percent Change in Lp(a) from Baseline
This compound ACCELERATE130 mg dailyNot specifiedNot specifiedNot specified in readily available results
Anacetrapib REVEAL100 mg dailyMid-point of 4.1-year studyNot specified-25%[1]
Anacetrapib DEFINE100 mg daily24 weeksNot specified-23.8%[2]
Anacetrapib DEFINE100 mg daily76 weeksNot specified-17.1%[2]
Anacetrapib Kinetic Sub-study100 mg daily8 weeks52.9 (median)-39.6%[2]

Mechanism of Action on Lipoprotein(a)

Both this compound and anacetrapib are inhibitors of the cholesteryl ester transfer protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B (apoB)-containing lipoproteins, including low-density lipoprotein (LDL) and Lp(a), in exchange for triglycerides. By inhibiting CETP, these drugs were initially developed to raise HDL cholesterol levels. However, their effects on other lipoproteins, including the reduction of Lp(a), have garnered significant attention.

Kinetic studies have provided valuable insights into how anacetrapib lowers Lp(a) levels. Research indicates that anacetrapib reduces Lp(a) primarily by decreasing the production rate of its unique protein component, apolipoprotein(a) [apo(a)], by approximately 41%[2]. This effect on production was observed without a significant impact on the fractional catabolic rate (clearance) of apo(a)[2]. The precise molecular signaling pathway through which CETP inhibition leads to a reduction in apo(a) synthesis by the liver is still an area of active investigation.

CETP_Inhibition_Lpa cluster_CETP CETP Inhibition cluster_Liver Hepatocyte (Liver Cell) CETP_Inhibitor Anacetrapib / this compound CETP CETP CETP_Inhibitor->CETP Inhibits ApoA_Synthesis Apolipoprotein(a) Synthesis CETP_Inhibitor->ApoA_Synthesis Reduces Production Rate CETP->ApoA_Synthesis Modulates (Mechanism under investigation) ApoA_Gene LPA Gene Transcription ApoA_Gene->ApoA_Synthesis Lpa_Assembly Lp(a) Particle Assembly ApoA_Synthesis->Lpa_Assembly Secreted_Lpa Circulating Lp(a) Lpa_Assembly->Secreted_Lpa Secretion into Plasma

Figure 1: Proposed mechanism of CETP inhibitors on Lp(a) production.

Experimental Protocols

A comprehensive understanding of the clinical trial results necessitates a review of the methodologies employed.

ACCELERATE Trial (this compound)
  • Study Design: The Assessment of Clinical Effects of Cholesteryl Ester Transfer Protein Inhibition with this compound in Patients at a High-Risk for Vascular Outcomes (ACCELERATE) was a multicenter, randomized, double-blind, placebo-controlled phase 3 trial[3].

  • Participants: The trial enrolled 12,092 patients with high-risk vascular disease[3].

  • Intervention: Patients were randomized to receive either 130 mg of this compound daily or a matching placebo, in addition to standard medical therapy[4].

REVEAL and DEFINE Trials (Anacetrapib)
  • Study Design:

    • The Randomized EValuation of the Effects of Anacetrapib Through Lipid-modification (REVEAL) trial was a large-scale, randomized, placebo-controlled trial[6].

    • The Determining the Efficacy and Tolerability of CETP Inhibition with Anacetrapib (DEFINE) trial was a randomized, double-blind, placebo-controlled study[2].

  • Participants:

    • REVEAL enrolled over 30,000 patients with atherosclerotic vascular disease[6].

    • DEFINE included approximately 1,600 subjects[2].

  • Intervention: In both trials, patients received 100 mg of anacetrapib daily or a placebo, typically in conjunction with statin therapy[2][7].

  • Lipoprotein(a) Measurement: In a kinetic sub-study of a trial investigating anacetrapib, Lp(a) concentrations were measured. The methodology for determining the mechanism of Lp(a) reduction involved stable isotope kinetic studies[2].

    • Stable Isotope Labeling: A primed-constant infusion of deuterated leucine ([5,5,5-2H3]leucine) was administered to subjects in a fed state (hourly feeding).

    • Sample Analysis: Lipoproteins were isolated from plasma samples via ultracentrifugation. Apolipoproteins were then separated using SDS-PAGE, and the isotopic enrichment was determined by gas chromatography/mass spectrometry.

    • Kinetic Parameter Calculation: Multicompartmental modeling of the isotopic enrichment data was used to calculate the fractional catabolic rates (FCR) and production rates (PR) of apo(a)[2].

Experimental_Workflow cluster_Patient_Recruitment Patient Recruitment & Baseline cluster_Randomization_Treatment Randomization & Treatment cluster_Followup Follow-up & Data Collection cluster_Analysis Analysis P1 Screening of High-Risk Cardiovascular Patients P2 Informed Consent P1->P2 P3 Baseline Blood Sample Collection (for Lp(a) and other lipids) P2->P3 R1 Randomization P3->R1 R2 This compound/Anacetrapib (Treatment Group) R1->R2 R3 Placebo (Control Group) R1->R3 F1 Regular Follow-up Visits R2->F1 R3->F1 F2 Periodic Blood Sample Collection F1->F2 F3 Monitoring for Adverse Events F1->F3 A1 Lp(a) Quantification (e.g., Immunoassay) F2->A1 A2 Statistical Analysis (Comparison between groups) A1->A2

References

meta-analysis of clinical outcomes for all major CETP inhibitor trials

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Meta-Analysis of Clinical Outcomes for Major CETP Inhibitor Trials

The landscape of cardiovascular disease prevention has been shaped by decades of research into lipid-modifying therapies. Among the most ambitious targets was the cholesteryl ester transfer protein (CETP), a key player in cholesterol metabolism. The "HDL hypothesis"—the idea that raising high-density lipoprotein cholesterol (HDL-C) would reduce cardiovascular risk—drove the development of a class of drugs known as CETP inhibitors. Despite initial promise, the journey of these agents through clinical trials has been tumultuous, marked by high-profile failures and, more recently, modest successes. This guide provides a meta-analysis of the clinical outcomes for all major CETP inhibitor trials, offering researchers, scientists, and drug development professionals a comparative overview of the experimental data and methodologies.

Cholesteryl ester transfer protein facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B (ApoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides. By inhibiting CETP, these drugs were designed to increase HDL-C levels and, in some cases, decrease LDL-C levels, thereby theoretically reducing the risk of atherosclerotic cardiovascular disease.

Below is a diagram illustrating the signaling pathway affected by CETP inhibitors.

CETP_Inhibition_Pathway cluster_lipoproteins Lipoprotein Metabolism HDL HDL CETP CETP HDL->CETP Cholesteryl Esters VLDL_LDL VLDL / LDL VLDL_LDL->CETP Triglycerides CETP->HDL Triglycerides CETP->VLDL_LDL Cholesteryl Esters CETP_Inhibitor CETP Inhibitor CETP_Inhibitor->CETP

Evacetrapib: A Case Study in the Translational Gap Between Animal Models and Human Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Preclinical Promise and Clinical Disappointment

The development of cholesteryl ester transfer protein (CETP) inhibitors was once hailed as a promising strategy to reduce cardiovascular disease risk by raising high-density lipoprotein cholesterol (HDL-C) levels. Evacetrapib, a potent CETP inhibitor, demonstrated remarkable efficacy in animal models, significantly altering lipid profiles in a manner predicted to be anti-atherogenic. However, the journey from promising preclinical data to clinical application was halted when large-scale human trials failed to demonstrate any cardiovascular benefit, despite replicating the lipid-modifying effects observed in animal studies. This guide provides a detailed comparison of the findings from animal models and human clinical trials of this compound, highlighting the critical disparities that underscore the challenges of translating preclinical success to clinical reality.

Quantitative Data Comparison: A Tale of Two Outcomes

The following tables summarize the quantitative data on the effects of this compound on key lipid parameters in both animal models and human studies. While the lipid-modifying effects were largely consistent, the ultimate impact on cardiovascular outcomes diverged dramatically.

Table 1: Effects of this compound on HDL-C and CETP Activity in Animal Models

Animal ModelDosageChange in HDL-CCETP InhibitionReference
Human apoAI/CETP Double Transgenic Mice30 mg/kg (oral)↑ 129.7% (at 8 hours)98.6% (at 8 hours)[1][2]

Table 2: Effects of Other CETP Inhibitors on Atherosclerosis in Rabbit Models

CETP InhibitorAnimal ModelKey FindingsReference
TorcetrapibCholesterol-fed rabbitsInhibited atherosclerotic lesion development[1]
DalcetrapibCholesterol-fed rabbitsDemonstrated anti-atherosclerotic activity[1]
K-312Cholesterol-fed rabbitsShowed an atheroprotective effect[2]
This compoundCholesterol-fed rabbitsSpecific quantitative data on atherosclerotic plaque reduction is not readily available in published literature.

Table 3: Effects of this compound on Lipid Profile and Cardiovascular Outcomes in Human Studies (ACCELERATE Trial)

ParameterThis compound GroupPlacebo GroupOutcomeReference
Change in HDL-C ↑ 130% - 133.2% ↑ 1.6%Significant increase[3][4][5]
Change in LDL-C ↓ 31.1% - 37% ↑ 6.0%Significant decrease[3][4][5]
Primary Cardiovascular Endpoint 12.9%12.8%No significant difference (Hazard Ratio: 1.01)[3]

Experimental Protocols: A Closer Look at the Methodologies

Animal Studies

Human apoAI/CETP Double Transgenic Mice: To assess the in vivo efficacy of this compound, human CETP and human ApoAI double transgenic mice were utilized, as mice do not naturally express CETP.[1] this compound was administered orally at a dose of 30 mg/kg.[1][2] Plasma samples were collected at various time points (4, 8, and 24 hours) post-dosing to measure CETP inhibitory activity and HDL-C levels.[1][2] CETP activity was determined using an ex vivo assay.[1]

Cholesterol-Fed Rabbit Model: Rabbits are a commonly used model for atherosclerosis research due to their human-like lipoprotein metabolism, including the presence of CETP.[2] In typical studies with other CETP inhibitors, atherosclerosis is induced by feeding the rabbits a high-cholesterol diet for a specified period.[2] The effect of the drug on the development of atherosclerotic lesions in the aorta is then assessed. While other CETP inhibitors have shown positive results in this model, specific quantitative data for this compound's impact on plaque size in rabbits is not widely published.

Human Clinical Trial (ACCELERATE)

The Assessment of Clinical Effects of Cholesteryl Ester Transfer Protein Inhibition with this compound in Patients at a High Risk for Vascular Outcomes (ACCELERATE) trial was a large-scale, multicenter, randomized, double-blind, placebo-controlled phase 3 study.[3] Over 12,000 patients with high-risk vascular disease were enrolled and randomized to receive either 130 mg of this compound daily or a placebo, in addition to standard medical therapy.[4] The primary endpoint was a composite of major adverse cardiovascular events, including cardiovascular death, myocardial infarction, stroke, coronary revascularization, or hospitalization for unstable angina.[3] Lipid levels were monitored throughout the study. The trial was terminated early due to a lack of efficacy.[3][4]

Visualizing the Disconnect: Pathways and Workflows

To better understand the mechanisms at play and the journey of this compound's development, the following diagrams illustrate the key biological pathway and the drug's progression from preclinical to clinical evaluation.

CETP_Inhibition_Pathway cluster_lipoproteins Lipoprotein Metabolism HDL HDL CETP CETP HDL->CETP Cholesteryl Esters VLDL_LDL VLDL/LDL VLDL_LDL->CETP Triglycerides Transfer Liver Liver VLDL_LDL->Liver Uptake CETP->VLDL_LDL Cholesteryl Esters Transfer This compound This compound This compound->CETP Inhibition Peripheral_Tissues Peripheral Tissues Peripheral_Tissues->HDL Cholesterol Efflux

Mechanism of CETP Inhibition by this compound.

Drug_Development_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase (ACCELERATE Trial) Animal_Models Animal Models (Mice, Rabbits) Positive_Lipid_Changes Significant HDL-C Increase (e.g., ~130% in mice) Animal_Models->Positive_Lipid_Changes Promising Results Human_Trials Large-Scale Human Trial (>12,000 patients) Positive_Lipid_Changes->Human_Trials Progression to Human Studies Lipid_Replication Replicated Lipid Changes (HDL-C ↑ ~130%, LDL-C ↓ ~37%) Human_Trials->Lipid_Replication No_CV_Benefit No Reduction in Cardiovascular Events Lipid_Replication->No_CV_Benefit Failure to Translate

This compound's Development and Trial Workflow.

Discussion: Why Did the Promise Fade?

The stark contrast between the robust lipid-modifying effects of this compound and its neutral impact on cardiovascular events in humans has sparked considerable debate and investigation. Several factors may contribute to this translational failure:

  • HDL Functionality vs. HDL Quantity: While this compound dramatically increased HDL-C levels, it is now understood that the functionality of HDL particles, particularly their ability to promote cholesterol efflux, may be more important than their sheer quantity. It is hypothesized that CETP inhibition may lead to the formation of large, dysfunctional HDL particles that are less effective at reverse cholesterol transport.

  • Off-Target Effects: Although this compound was designed to avoid the off-target effects of its predecessor, torcetrapib (which increased blood pressure and aldosterone), subtle adverse effects may have played a role.

  • Complexity of Human Atherosclerosis: The multifactorial nature of atherosclerosis in humans, which involves inflammation, thrombosis, and other processes beyond simple lipid deposition, may not be fully recapitulated in animal models. The cholesterol-fed rabbit model, for instance, primarily reflects lipid accumulation.

  • The "HDL Hypothesis" Re-examined: The failure of this compound and other CETP inhibitors has led to a critical re-evaluation of the "HDL hypothesis," which posits that raising HDL-C levels will universally lead to a reduction in cardiovascular risk.

Conclusion

The story of this compound serves as a crucial lesson in drug development, emphasizing that impressive biomarker changes in preclinical models do not always translate into clinical benefit. This comparative guide illustrates the importance of not only replicating biochemical effects but also understanding the complex interplay of biological pathways in both animal models and the ultimate target population. Future research in cardiovascular drug development will undoubtedly build upon the lessons learned from this compound, with a greater focus on functional outcomes and a more nuanced understanding of the biology of atherosclerosis.

References

Evacetrapib's Dichotomous Impact on HDL Subclasses: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evacetrapib, a potent inhibitor of the cholesteryl ester transfer protein (CETP), has demonstrated a profound ability to remodel high-density lipoprotein (HDL) cholesterol. While clinical trials have shown a substantial increase in total HDL-C levels, this biochemical outcome paradoxically did not translate into a reduction in cardiovascular events. This guide provides a comparative study of this compound's effects on different HDL subclasses, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows. The data presented herein offers critical insights into the qualitative changes in HDL particles induced by CETP inhibition, a crucial factor in understanding the clinical outcomes of the ACCELERATE trial.

Data Presentation: Quantitative Effects of this compound on HDL Subclasses

The following table summarizes the quantitative changes observed in various HDL subclasses following treatment with this compound. The data is compiled from a study involving patients with atherosclerotic cardiovascular disease or diabetes receiving atorvastatin 40 mg plus this compound 130 mg for 3 months.[1]

HDL SubclassChange Relative to PlaceboFold Change
Total HDL -Increased 2.7-fold
Large HDL1 -Increased 3.9-fold
Medium HDL2 -Increased 4.6-fold
Small, Dense HDL3 Reduced by 27%-
Preβ-1 HDL Reduced by 36%-

These findings highlight a significant shift in the distribution of HDL particles, with a marked increase in larger, cholesterol-enriched HDL subclasses (HDL1 and HDL2) and a concurrent decrease in smaller, denser subclasses (HDL3 and preβ-1 HDL) that are considered crucial for the initial steps of reverse cholesterol transport.[1]

Experimental Protocols

The analysis of HDL subclasses is critical to understanding the nuanced effects of lipid-modifying therapies. The following are detailed methodologies for key experiments cited in the study of this compound's effects.

Native Polyacrylamide Gel Electrophoresis (PAGE) for HDL Subclass Separation

This method separates HDL subclasses based on their size.

  • Sample Preparation: 100 µL of serum is mixed with 10 µL of a lipid-staining solution.

  • Gel Composition: A tube gel with a polyacrylamide gradient is used, typically with three layers of decreasing acrylamide concentration (e.g., 7.0%, 3.6%, and 3.0%).[1]

  • Electrophoresis: 50 µL of the stained serum is loaded onto the gel. Electrophoresis is carried out at a constant voltage (e.g., 100 V) for a set duration (e.g., 3 hours).[1]

  • Quantification: The gel is imaged using a densitometer, and the area under the curve for each separated HDL subclass (preβ-1 HDL, HDL1, HDL2, and HDL3) is calculated to determine its relative concentration.[1]

Two-Dimensional Gel Electrophoresis (2DGE) for High-Resolution HDL Profiling

This technique provides a more detailed separation of HDL particles based on both charge and size.

  • First Dimension (Charge Separation): Serum or isolated HDL is subjected to isoelectric focusing in a tube gel or on an IPG (Immobilized pH Gradient) strip. This separates the HDL particles based on their net charge.

  • Second Dimension (Size Separation): The gel from the first dimension is then placed on top of a gradient polyacrylamide slab gel. SDS-PAGE is then performed, separating the particles based on their molecular size.

  • Detection and Analysis: The separated HDL particles are visualized by staining (e.g., Coomassie blue or silver stain) or by immunoblotting for specific apolipoproteins (e.g., apoA-I). The resulting spot patterns are analyzed using specialized software to identify and quantify different HDL subpopulations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Lipoprotein Particle Analysis

NMR spectroscopy is a high-throughput method that provides information on the size and concentration of lipoprotein subclasses.

  • Sample Preparation: Plasma or serum samples are typically diluted in a specific buffer and transferred to NMR tubes.

  • Data Acquisition: Proton (¹H) NMR spectra of the samples are acquired using a high-field NMR spectrometer. The signals from the terminal methyl groups of the lipids within the lipoprotein particles are analyzed.

  • Data Analysis: The distinct spectral signals corresponding to different lipoprotein subclasses are deconvoluted using specialized software. This allows for the quantification of the particle concentration and size of various HDL and LDL subclasses.

Mandatory Visualizations

Signaling Pathway of CETP Inhibition by this compound

CETP_Inhibition cluster_lipoproteins Lipoprotein Metabolism cluster_effects Effects of this compound HDL HDL CETP CETP HDL->CETP Cholesteryl Esters LDL LDL LDL->CETP Triglycerides VLDL VLDL VLDL->CETP Triglycerides CETP->HDL Transfers Triglycerides CETP->LDL Transfers Cholesteryl Esters CETP->VLDL Transfers Cholesteryl Esters Increased_HDL_C Increased HDL-C Decreased_LDL_C Decreased LDL-C Altered_HDL_subclasses Altered HDL Subclasses (↑ Large, ↓ Small) This compound This compound This compound->CETP Inhibits HDL_Workflow Start Start: Serum Sample Staining Mix with Lipid Staining Solution Start->Staining Loading Load onto Native Polyacrylamide Gel Staining->Loading Electrophoresis Electrophoresis (e.g., 100V, 3h) Loading->Electrophoresis Imaging Image Gel with Densitometer Electrophoresis->Imaging Quantification Quantify Area Under the Curve for each HDL Subclass Imaging->Quantification End End: HDL Subclass Concentrations Quantification->End

References

Safety Operating Guide

Navigating the Safe Disposal of Evacetrapib: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Evacetrapib, a potent investigational inhibitor of the cholesteryl ester transfer protein (CETP), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2][3][4] Although the development of this compound was discontinued after clinical trials did not show cardiovascular benefits, its use in research settings necessitates a clear understanding of its handling and disposal requirements.[1][4][5] This guide provides essential, step-by-step procedural information for the safe disposal of this compound, aligning with general best practices for hazardous pharmaceutical waste management.

Chemical and Safety Data Overview

This compound is identified as a substance that is harmful if swallowed and is suspected of damaging fertility.[6][7] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects.[6][7] These characteristics underscore the importance of preventing its release into the environment.

Identifier Value
Chemical Name This compound
CAS Number 1186486-62-3
Molecular Formula C31H36F6N6O2
Molar Mass 638.659 g/mol
GHS Hazard Statements H302: Harmful if swallowedH361: Suspected of damaging fertility or the unborn childH400: Very toxic to aquatic lifeH410: Very toxic to aquatic life with long lasting effects

This data is compiled from multiple safety data sheets.[1][6][7]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste, including pure compounds, contaminated labware, and solutions.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure appropriate PPE is worn to minimize exposure risks.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles should be worn at all times.

  • Lab Coat: A standard laboratory coat is required to protect clothing and skin.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used.[8]

Step 2: Waste Segregation and Collection

Proper segregation of this compound waste is crucial to prevent cross-contamination and ensure it is handled by the appropriate disposal stream.

  • Solid Waste:

    • Collect unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), and disposable labware (e.g., weigh boats, pipette tips) in a dedicated, clearly labeled hazardous waste container.

    • The container must be sealable, leak-proof, and made of a material compatible with the chemical.

  • Liquid Waste:

    • Aqueous and solvent-based solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.

    • Avoid mixing this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Sharps Waste:

    • Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container that is also labeled as containing hazardous pharmaceutical waste.

Step 3: Labeling of Waste Containers

All waste containers must be accurately and clearly labeled to ensure proper handling and disposal.

  • The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Aquatic Hazard")

    • The date the waste was first added to the container.

    • The laboratory or department generating the waste.

Step 4: Storage of Hazardous Waste

Pending disposal, this compound waste must be stored safely.

  • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure the storage area is well-ventilated.

  • Secondary containment (e.g., a larger, chemically resistant bin) is recommended to contain any potential leaks or spills.

  • Follow institutional guidelines regarding the maximum allowable time for waste accumulation.

Step 5: Final Disposal

The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.

  • Never dispose of this compound down the drain or in the regular trash.[8][9][10] This is critical to prevent contamination of water systems due to its high aquatic toxicity.[6][7]

  • Arrange for a scheduled pickup with your institution's environmental health and safety (EHS) office or a contracted waste disposal vendor.

  • Ensure all required documentation for the waste manifest is completed accurately.

  • The recommended method of disposal is incineration at an approved and licensed hazardous waste facility.[11]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Evacetrapib_Disposal_Workflow start Start: this compound Waste Generated identify_waste Identify Waste Type start->identify_waste solid_waste Solid Waste (Powder, Contaminated PPE, Labware) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions) identify_waste->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Syringes) identify_waste->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Hazardous Sharps Container sharps_waste->collect_sharps store_waste Store Securely in Designated Area with Secondary Containment collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste contact_ehs Contact EHS/Waste Vendor for Pickup store_waste->contact_ehs end End: Document and Transfer for Incineration contact_ehs->end

Caption: Workflow for the safe segregation and disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific environmental health and safety guidelines for any additional requirements.

References

Personal protective equipment for handling Evacetrapib

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical guidance for the handling and disposal of Evacetrapib. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear operational plan for the management of this potent investigational compound.

Hazard Identification and Safety Precautions

This compound is a potent cholesteryl ester transfer protein (CETP) inhibitor. While clinical development was discontinued due to a lack of efficacy, it remains a compound that requires careful handling in a research setting.

Primary Hazards:

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child (Toxic to Reproduction Category 2).[1]

  • Acute Oral Toxicity: Harmful if swallowed (Acute Toxicity, Oral Category 4).[2]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects (Aquatic Acute 1 and Chronic 1).[1][2]

Due to its potent nature, all personnel must adhere to strict safety protocols to minimize exposure. Engineering controls should be the primary means of exposure control, supplemented by appropriate personal protective equipment.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound. The following table outlines the required PPE for various activities.

ActivityRequired Personal Protective Equipment
Receiving and Storage - Nitrile gloves
Weighing and Aliquoting (Dry Powder) - Double nitrile gloves- Protective gown- Eye protection (safety glasses with side shields or goggles)- Face shield- NIOSH-certified N95 or higher respirator (if not handled in a containment enclosure)
Solution Preparation and Handling - Double nitrile gloves- Protective gown- Eye protection (safety glasses with side shields or goggles)- Face shield (if splash hazard exists)
Disposal of Waste - Double nitrile gloves- Protective gown- Eye protection (safety glasses with side shields or goggles)

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the compound name, CAS number, and appropriate hazard warnings.

  • Store: Store this compound in a tightly sealed container in a designated, well-ventilated, and secure location. Recommended long-term storage is at -20°C.[3]

Weighing and Solution Preparation
  • Engineering Controls: All handling of powdered this compound must be conducted in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize inhalation exposure.

  • Procedure:

    • Don the appropriate PPE as outlined in the table above.

    • Carefully weigh the desired amount of this compound. Use anti-static measures to prevent dispersal of the powder.

    • To prepare a stock solution, dissolve this compound in a suitable solvent such as DMSO, ethanol, or dimethylformamide. The solubility in these solvents is approximately 30 mg/mL.

    • Cap the solution container tightly and label it clearly with the compound name, concentration, solvent, date, and appropriate hazard warnings.

In-Vitro and In-Vivo Experiments
  • Handling Solutions: When handling solutions of this compound, always wear appropriate PPE to prevent skin contact.

  • Animal Dosing: For in-vivo studies, oral gavage is a common administration route. Ensure that animal handling procedures are designed to minimize the risk of exposure to the compound.

Decontamination
  • Surfaces: Decontaminate all work surfaces and equipment that have come into contact with this compound. Use a suitable cleaning agent and follow your institution's standard operating procedures for cleaning potent compounds.

  • PPE: Remove and dispose of PPE in the designated waste stream immediately after handling the compound.

Emergency Procedures

Spills
  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and institutional safety officer.

  • Secure: Restrict access to the spill area.

  • Cleanup: Only trained personnel with appropriate PPE should clean up the spill. Use an absorbent material to contain liquid spills. For powder spills, carefully cover with a damp cloth or absorbent material to avoid generating dust.

  • Dispose: Collect all cleanup materials in a sealed, labeled container for hazardous waste disposal.

Personal Exposure
  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting.

In all cases of personal exposure, seek immediate medical attention.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be disposed of as hazardous waste.

  • Segregate: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the name "this compound" and the associated hazards (Reproductive Toxin, Acutely Toxic, Environmental Hazard).

  • Storage: Store the hazardous waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department or a licensed hazardous waste disposal contractor. Disposal will typically be through incineration at a permitted facility.[1][3][4]

Do not dispose of this compound down the drain or in the regular trash.

Quantitative Data Summary

PropertyValueReference
Molecular Weight 638.65 g/mol [5]
CAS Number 1186486-62-3[5]
Storage Temperature -20°C (long-term)[3]
Stability ≥ 4 years at -20°C (as crystalline solid)
Solubility Approx. 30 mg/mL in Ethanol, DMSO, and Dimethylformamide
IC50 (CETP Inhibition) 5.5 nM (human recombinant CETP), 26 nM (human plasma CETP)
Occupational Exposure Limit (OEL) Not Established

Experimental Protocols

In-Vitro CETP Inhibition Assay (General Protocol)

This protocol is a general guideline and should be adapted based on specific laboratory conditions and reagents.

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute recombinant human CETP in an appropriate assay buffer.

    • Prepare donor particles (e.g., fluorescently labeled cholesterol) and acceptor particles (e.g., VLDL or LDL).

  • Assay Procedure:

    • Add the diluted CETP and a serial dilution of this compound to a 96-well plate.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

    • Initiate the reaction by adding the donor and acceptor particles.

    • Incubate at 37°C for a specified time (e.g., 4 hours).

  • Data Analysis:

    • Measure the transfer of the fluorescently labeled cholesterol from the donor to the acceptor particles using a plate reader.

    • Calculate the percent inhibition of CETP activity for each concentration of this compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

In-Vivo CETP Inhibition Study in Mice (General Protocol)

This protocol is a general guideline and requires appropriate institutional animal care and use committee (IACUC) approval.

  • Animal Model: Utilize human CETP transgenic mice.

  • Drug Formulation and Administration:

    • Formulate this compound in a suitable vehicle for oral administration (e.g., a suspension in 0.5% methylcellulose).

    • Administer this compound to the mice via oral gavage at the desired dose.

  • Sample Collection:

    • Collect blood samples from the mice at various time points post-dosing (e.g., 4, 8, and 24 hours).

    • Process the blood to obtain plasma.

  • Ex-Vivo CETP Activity Assay:

    • Measure the CETP activity in the collected plasma samples using an ex-vivo version of the in-vitro assay described above.

  • Data Analysis:

    • Calculate the percent inhibition of CETP activity at each time point compared to vehicle-treated control animals.

    • HDL-C levels in the plasma can also be measured to assess the pharmacological effect of this compound.

Visual Guidance

Evacetrapib_Safe_Handling_Workflow cluster_prep Preparation cluster_handling Experimental Handling cluster_cleanup Cleanup and Disposal Don_PPE Don Appropriate PPE Weigh_in_Enclosure Weigh Powder in Containment Enclosure Don_PPE->Weigh_in_Enclosure Prepare_Solution Prepare Stock Solution in Fume Hood Weigh_in_Enclosure->Prepare_Solution In_Vitro_Assay Perform In-Vitro Assay Prepare_Solution->In_Vitro_Assay In_Vivo_Dosing Perform In-Vivo Dosing Prepare_Solution->In_Vivo_Dosing Decontaminate Decontaminate Surfaces and Equipment In_Vitro_Assay->Decontaminate In_Vivo_Dosing->Decontaminate Dispose_Waste Segregate and Dispose of Hazardous Waste Decontaminate->Dispose_Waste Doff_PPE Doff and Dispose of PPE Dispose_Waste->Doff_PPE End End Doff_PPE->End Start Start Start->Don_PPE

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.